molecular formula C7H4F2N2S B053882 2-Amino-4,6-difluorobenzothiazole CAS No. 119256-40-5

2-Amino-4,6-difluorobenzothiazole

Numéro de catalogue: B053882
Numéro CAS: 119256-40-5
Poids moléculaire: 186.18 g/mol
Clé InChI: DDKKXSCVPKDRRS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Amino-4,6-difluorobenzothiazole is a useful research compound. Its molecular formula is C7H4F2N2S and its molecular weight is 186.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4,6-difluoro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2S/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKKXSCVPKDRRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1F)N=C(S2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353236
Record name 2-Amino-4,6-difluorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119256-40-5
Record name 2-Amino-4,6-difluorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-difluoro-1,3-benzothiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4,6-difluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Amino-4,6-difluorobenzothiazole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structural features, including the benzothiazole core and fluorine substituents, impart desirable properties for various applications. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its potential applications. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in different chemical and biological systems.

PropertyValueReference
IUPAC Name 4,6-difluoro-1,3-benzothiazol-2-amineN/A
CAS Number 119256-40-5[1][2][3][4][5]
Molecular Formula C₇H₄F₂N₂S[1][2]
Molecular Weight 186.19 g/mol (or 186.18 g/mol )[1][2][5]
Appearance Off-white needles or White to tan crystal to powder[1][2]
Melting Point 214-222 °C or 216-220 °C[1][2]
Purity ≥ 97% (HPLC) or 94.5-100%[1][2]
SMILES String Nc1nc2c(F)cc(F)cc2s1
InChI 1S/C7H4F2N2S/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H,(H2,10,11)
InChI Key DDKKXSCVPKDRRS-UHFFFAOYSA-N
Storage Conditions Store at 0-8°C or Room temperature, sealed, dry[1][2]

Experimental Protocols

Synthesis of this compound

While specific, detailed synthesis protocols for this compound are not extensively described in the provided results, a general and widely used method for synthesizing 2-aminobenzothiazoles is the oxidative cyclization of arylthioureas. A plausible synthetic route is outlined below:

Reaction: 4-fluoroaniline can be reacted with potassium thiocyanate in the presence of bromine and acetic acid.

A general procedure for a similar synthesis of 2-amino-6-fluorobenzothiazole is as follows:

  • A solution of p-fluoroaniline in 95% acetic acid is prepared.[6]

  • A solution of potassium thiocyanate in 95% acetic acid is added to the p-fluoroaniline solution.[6]

  • The mixture is cooled to 0°C.[6]

  • A solution of bromine in acetic acid is added dropwise while maintaining the temperature between 0 and 10°C.[6]

  • The reaction mixture is stirred for several hours at room temperature.[6]

  • The product is then isolated, purified by recrystallization from a suitable solvent like ethanol, and dried under vacuum.[6]

Characterization Methods

The identity and purity of synthesized this compound are typically confirmed using a combination of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the hydrogen atoms in the molecule, including their chemical environment and connectivity. For this compound, characteristic signals for the aromatic protons and the amino group protons would be expected.[7]

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

    • Sample Preparation: A small amount of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Instrumentation: Spectra are recorded on an NMR spectrometer, such as a Bruker FT-NMR instrument (e.g., 200 MHz or 500 MHz).[7]

  • Infrared (IR) Spectroscopy:

    • Principle: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

    • Expected Absorptions: For this compound, characteristic vibrational bands would be expected for the N-H stretching of the amino group, C=N stretching of the thiazole ring, C-F stretching, and aromatic C-H and C=C stretching.[7]

    • Sample Preparation: The sample is typically prepared as a KBr pellet.[7]

    • Instrumentation: The spectrum is recorded using an FT-IR spectrometer.[7]

  • Mass Spectrometry (MS):

    • Principle: Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

    • Method: Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) can be used.[7]

    • Data: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (186.19 g/mol ).

  • Elemental Analysis:

    • Purpose: To determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound.

    • Procedure: The experimentally determined percentages are compared with the theoretically calculated values for the molecular formula C₇H₄F₂N₂S to confirm its elemental composition.[7]

    • Instrumentation: A CHNS/O analyzer is used for this purpose.[7]

  • Melting Point Determination:

    • Purpose: To determine the melting point range of the compound, which is an indicator of its purity.

    • Method: A small amount of the crystalline solid is placed in a capillary tube and heated in a melting point apparatus. The temperature range over which the solid melts is recorded.[7]

Visualized Workflows and Relationships

Caption: General experimental workflow for the synthesis and characterization of this compound.

logical_relationship cluster_application Potential Applications cluster_pharma_details Pharmaceutical Targets compound This compound pharma Pharmaceutical Development compound->pharma Intermediate for agro Agrochemicals compound->agro Used in formulation of material Material Science compound->material Explored in anticancer Anti-cancer Agents pharma->anticancer antimicrobial Antimicrobial Compounds pharma->antimicrobial enzyme_inhibition Enzyme Inhibition pharma->enzyme_inhibition

Caption: Logical relationship of this compound to its potential applications.

Applications and Biological Activity

This compound is a versatile building block in organic synthesis with significant potential in various fields:

  • Pharmaceutical Development: This compound serves as a key intermediate in the synthesis of novel pharmaceutical agents.[1] It is particularly utilized in the development of anti-cancer and antimicrobial compounds.[1] The benzothiazole core is known for its biological activity, and the fluorine atoms can enhance metabolic stability and binding affinity.

  • Agrochemicals: It is used in the formulation of agrochemicals, such as herbicides and fungicides, contributing to crop protection.[1]

  • Material Science: The compound is explored in the development of advanced polymers and coatings that require high thermal and chemical resistance.[1]

  • Biochemical Research: It is investigated for its potential role in enzyme inhibition studies, which can provide insights into metabolic pathways and aid in the discovery of new therapeutic targets.[1]

Safety Information

  • Hazard Classifications: Acute Toxicity (Oral, Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).

  • Signal Word: Warning.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301 + P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95, US), eyeshields, and gloves when handling this compound.

References

A Technical Guide to 2-Amino-4,6-difluorobenzothiazole: A Privileged Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Amino-4,6-difluorobenzothiazole (CAS No. 119256-40-5), a key heterocyclic building block in medicinal chemistry. We explore its synthesis, physicochemical properties, and its significant role as a scaffold for developing potent kinase inhibitors, particularly targeting the PI3K/Akt/GSK-3β signaling pathway, which is frequently dysregulated in cancer. This document details relevant experimental protocols and presents quantitative data from structurally related compounds to guide future research and development efforts.

Core Compound Properties

This compound is a fluorinated heterocyclic amine that serves as a crucial starting material in the synthesis of biologically active molecules.[1][2] The presence of the benzothiazole core is essential for biological activity, while the fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1][3]

PropertyValueReference
CAS Number 119256-40-5
Molecular Formula C₇H₄F₂N₂S[2]
Molecular Weight 186.18 g/mol [2]
Appearance White to tan crystalline powder[3]
Melting Point 216-220°C[3]
Predicted Boiling Point 306.8 ± 45.0 °C at 760 mmHg[2]
Predicted Density 1.591 ± 0.06 g/cm³[2]
Storage Room temperature, sealed, dry[3]

Role in Kinase Inhibition and Cancer Therapy

The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds designed to inhibit protein kinases.[4] Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[1] One of the most important signaling cascades in cancer progression is the PI3K/Akt/GSK-3β pathway, which controls cell survival, proliferation, and metabolism.[3][4][5]

The PI3K/Akt/GSK-3β Signaling Pathway

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that is a key downstream effector of the PI3K/Akt pathway.[1][6] In many cancers, this pathway is overactive, leading to the inhibition of GSK-3β's tumor-suppressing functions.[5] Therefore, developing small molecules that can directly inhibit kinases like PI3K or GSK-3β is a major goal in cancer drug discovery.[7] Derivatives of 2-aminobenzothiazole have shown significant promise as inhibitors of these key targets.

G cluster_0 cluster_1 cluster_2 cluster_3 GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits (Phosphorylation at Ser9) Proliferation Cell Survival, Proliferation, Metastasis Akt->Proliferation Promotes Apoptosis Apoptosis (Suppressed) Akt->Apoptosis Suppresses GSK3b->Proliferation Suppresses Inhibitor Benzothiazole Inhibitor Inhibitor->GSK3b Direct Inhibition

Caption: The PI3K/Akt/GSK-3β signaling cascade and points of therapeutic intervention.

Biological Activity of Benzothiazole Derivatives

While specific quantitative data for derivatives of this compound are not yet prevalent in public literature, studies on structurally similar benzothiazoles and tetrahydrobenzo[d]thiazoles demonstrate potent anticancer and kinase-inhibitory activity. This data serves as a strong rationale for using the 4,6-difluoro-substituted core as a scaffold for novel inhibitors.

Table 1: In Vitro Anticancer Activity of Representative Benzothiazole Derivatives
Compound ClassCancer Cell LineActivity Metric (IC₅₀ in µM)Reference
2,6-disubstituted-BenzothiazoleMCF-7 (Breast)34.5
2,6-disubstituted-BenzothiazoleHeLa (Cervical)44.15
Hydrazine-based BenzothiazoleHeLa (Cervical)2.41
Tetrahydrobenzo[d]thiazole (1g)--[7]
Tetrahydrobenzo[d]thiazole (2g)--[7]

Note: IC₅₀ is the half-maximal inhibitory concentration.

Table 2: Kinase Inhibitory Activity of Representative Tetrahydrobenzo[d]thiazole Derivatives
Compound IDTarget KinaseInhibitory Activity (IC₅₀ in µM)Reference
1g CK21.9[7]
GSK-3β 0.67 [7]
2g CK22.8[7]
GSK-3β 1.3 [7]

Note: The data presented is for tetrahydrobenzo[d]thiazole derivatives, which share a related structural core and highlight the potential of the broader class of compounds.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for drug discovery. Below are standardized methodologies for the synthesis of derivatives, assessment of anticancer activity, and evaluation of kinase inhibition, based on established literature.

Synthesis Workflow: N-Substituted Benzothiazole Derivatives

The primary amino group of this compound provides a versatile handle for synthetic modification, commonly through reactions like chloroacetylation followed by nucleophilic substitution.

G start 2-Amino-4,6- difluorobenzothiazole intermediate 2-Chloro-N-(4,6-difluoro- benzothiazol-2-yl)acetamide start->intermediate Acylation reagent1 Chloroacetyl Chloride (Base, e.g., TEA) reagent1->intermediate final_product Final N-Substituted Derivative intermediate->final_product Nucleophilic Substitution reagent2 Substituted Amine (R-NH₂) reagent2->final_product

Caption: General synthetic scheme for preparing N-substituted derivatives.

Detailed Protocol: Synthesis of N-(1,3-benzothiazol-2-yl)-2-(substituted-amino)acetamide [8]

  • Step 1: Synthesis of 2-chloro-N-(benzothiazol-2-yl)acetamide.

    • Dissolve 2-aminobenzothiazole (1 equivalent) in a suitable solvent such as triethylamine.

    • Add chloroacetyl chloride (1 equivalent) dropwise to the solution while stirring.

    • Continue stirring the reaction mixture at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the precipitate, wash with water, and dry under a vacuum to yield the intermediate.

  • Step 2: Synthesis of the final derivative.

    • Dissolve the 2-chloro-N-(benzothiazol-2-yl)acetamide intermediate (1 equivalent) and a selected substituted amine (1.1 equivalents) in a polar aprotic solvent like Dimethylformamide (DMF).

    • Heat the mixture at a specified temperature (e.g., 80-100°C) for several hours, monitoring the reaction by TLC.

    • After cooling, precipitate the product by adding the reaction mixture to cold water.

    • Collect the solid product by suction filtration and dry it under a vacuum.

    • Purify the crude product by recrystallization or column chromatography.

In Vitro Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol: [9]

  • Cell Plating: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the viability against the logarithm of the compound concentration.

In Vitro GSK-3β Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of GSK-3β by quantifying the amount of ADP produced from ATP during the phosphorylation of a substrate peptide.[2][10][11]

Protocol (based on ADP-Glo™ Assay): [2][10]

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitor in a kinase assay buffer with a constant final DMSO concentration (e.g., 1%).

    • Prepare a solution of recombinant human GSK-3β enzyme in kinase assay buffer.

    • Prepare a substrate/ATP mixture containing a specific GSK-3β peptide substrate and ATP (concentration near the Km, e.g., 25 µM).

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the serially diluted inhibitor or vehicle control to the appropriate wells.

    • Add 2 µL of the diluted GSK-3β enzyme solution to each well. Incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mixture.

    • Incubate the plate for 45-60 minutes at 30°C.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Pharmacokinetic Considerations

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in drug development.[8][12] While specific in vivo data for this compound derivatives is limited, in vitro assays can predict their potential pharmacokinetic behavior.

In Vitro ADME Profiling Workflow

A standard cascade of in vitro assays helps prioritize compounds with favorable drug-like properties.

G start Novel Compound solubility Aqueous Solubility start->solubility permeability Permeability (e.g., Caco-2, PAMPA) solubility->permeability metabolism Metabolic Stability (Liver Microsomes) permeability->metabolism protein_binding Plasma Protein Binding (RED) metabolism->protein_binding cyp CYP450 Inhibition protein_binding->cyp decision Candidate Selection cyp->decision

Caption: A typical workflow for in vitro ADME/PK screening.

Key In Vitro ADME Assays: [8][12][13]

  • Aqueous Solubility: Determines the solubility of a compound in a buffer, which impacts its absorption.

  • Permeability (Caco-2/PAMPA): The Caco-2 assay uses human colon adenocarcinoma cells to predict intestinal absorption and identify if a compound is a substrate for efflux transporters. The Parallel Artificial Membrane Permeability Assay (PAMPA) assesses passive diffusion.[13]

  • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes determines its intrinsic clearance, predicting how quickly it will be metabolized in the body.[13]

  • Plasma Protein Binding: Assays like Rapid Equilibrium Dialysis (RED) measure the fraction of the compound bound to plasma proteins, as typically only the unbound fraction is pharmacologically active.

  • CYP450 Inhibition: Assesses the potential for drug-drug interactions by measuring the compound's ability to inhibit major cytochrome P450 enzymes.

Conclusion

This compound represents a highly valuable and versatile scaffold for the development of novel therapeutics, particularly in oncology. Its derivatives have demonstrated potential as potent inhibitors of the PI3K/Akt/GSK-3β signaling pathway, a critical regulator of cancer cell proliferation and survival. The fluorination on the benzothiazole ring offers potential advantages for improving the drug-like properties of synthesized compounds. By employing the detailed synthetic and biological protocols outlined in this guide, researchers can effectively explore the structure-activity relationships of new analogues and advance promising candidates through the drug discovery pipeline. Future work should focus on the direct synthesis and evaluation of derivatives from this specific scaffold to fully elucidate their therapeutic potential.

References

A Technical Guide to 2-Amino-4,6-difluorobenzothiazole: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4,6-difluorobenzothiazole is a fluorinated heterocyclic compound that has garnered significant interest within the medicinal chemistry and drug discovery landscape. Its structural features, particularly the presence of the benzothiazole core and fluorine substituents, make it a valuable building block for the synthesis of novel therapeutic agents. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of parent compounds. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed representative synthesis protocol, and experimental procedures for the preparation of its derivatives. Furthermore, this document summarizes the quantitative biological activity of various 2-aminobenzothiazole derivatives, highlighting their potential as anticancer and antimicrobial agents. A proposed mechanism of action, focusing on the inhibition of key signaling pathways, is also discussed and visualized.

Compound Profile

This compound is a solid organic compound with the chemical formula C₇H₄F₂N₂S.

PropertyValueReference
SMILES String Nc1nc2c(F)cc(F)cc2s1[1]
IUPAC Name 4,6-difluoro-1,3-benzothiazol-2-amine[1]
CAS Number 119256-40-5[1]
Molecular Formula C₇H₄F₂N₂S[1]
Molecular Weight 186.18 g/mol [1]
Melting Point 216-220 °C[1]
Appearance Solid[1]

Synthesis and Experimental Protocols

Representative Synthesis of this compound

This protocol is a proposed adaptation based on established methods for synthesizing related compounds.

Materials:

  • 3,5-Difluoroaniline

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine (Br₂)

  • Ammonia solution

  • Ethanol

  • Benzene

  • Animal charcoal

Procedure:

  • In a reaction flask, dissolve 3,5-difluoroaniline (1 equivalent) in glacial acetic acid.

  • Cool the solution to below room temperature and add potassium thiocyanate (approximately 4 equivalents).

  • Place the mixture in a water bath and stir with a magnetic stirrer.

  • Slowly add a solution of bromine (approximately 0.8 equivalents) in glacial acetic acid from a dropping funnel, ensuring the temperature does not exceed room temperature.

  • After the addition is complete, continue stirring for several hours at room temperature.

  • Neutralize the reaction mixture with an ammonia solution to a pH of approximately 6.0 to precipitate the crude product.

  • Collect the precipitate by filtration and wash with water.

  • For purification, recrystallize the crude product from a benzene-ethanol (1:1) mixture after treatment with animal charcoal at 80°C.

Diagram of Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 3,5-Difluoroaniline 3,5-Difluoroaniline Reaction Flask Reaction Flask 3,5-Difluoroaniline->Reaction Flask KSCN KSCN KSCN->Reaction Flask Br2 Br2 Br2->Reaction Flask Acetic Acid Acetic Acid Acetic Acid->Reaction Flask Neutralization Neutralization Reaction Flask->Neutralization Reaction Mixture Filtration Filtration Neutralization->Filtration Precipitate Recrystallization Recrystallization Filtration->Recrystallization Crude Product Product Product Recrystallization->Product Pure this compound

A generalized workflow for the synthesis of this compound.
Synthesis of Schiff Base Derivatives from this compound

This experimental protocol is based on the work of Sharma et al. (2019).[1]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde)

  • Methanol

  • Glacial acetic acid (catalytic amount)

  • Sodium bisulfite solution

  • Ether

Procedure:

  • Dissolve this compound (1 equivalent) in methanol.

  • Add the aromatic aldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture with constant stirring at 50-60°C for 10-12 hours.

  • Obtain the Schiff base product by slow evaporation of the solvent at room temperature.

  • To remove excess aldehyde, wash the product with a sodium bisulfite solution.

  • Wash the product with chilled methanol to remove other impurities.

  • Isolate the final product, dry it with ether, and recrystallize from hot methanol.

Biological Activity and Data Presentation

Derivatives of the 2-aminobenzothiazole scaffold have demonstrated a wide range of biological activities, most notably as anticancer and antimicrobial agents.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of 2-aminobenzothiazole derivatives against various human cancer cell lines. The IC₅₀ values for a selection of these derivatives are presented in the table below. It is important to note that these data are for derivatives of the core 2-aminobenzothiazole structure and not for this compound itself, unless specified.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Hydrazine-based benzothiazoleHeLa (cervical cancer)2.41[2]
Hydrazine-based benzothiazoleCOS-7 (kidney fibroblast)4.31[2]
Indole-based hydrazine carboxamideHT29 (colon cancer)0.015[2]
Indole-based hydrazine carboxamideH460 (lung cancer)0.28[2]
Indole-based hydrazine carboxamideA549 (lung cancer)1.53[2]
Indole-based hydrazine carboxamideMDA-MB-231 (breast cancer)0.68[2]
Naphthalimide derivativeHT-29 (colon cancer)3.72 ± 0.3[2]
Naphthalimide derivativeA549 (lung cancer)4.074 ± 0.3[2]
Naphthalimide derivativeMCF-7 (breast cancer)7.91 ± 0.4[2]
2-aminobenzothiazole derivative 13 HCT116 (colon cancer)6.43 ± 0.72[3]
2-aminobenzothiazole derivative 13 A549 (lung cancer)9.62 ± 1.14[3]
2-aminobenzothiazole derivative 13 A375 (melanoma)8.07 ± 1.36[3]
2-aminobenzothiazole derivative 24 C6 (rat glioma)4.63 ± 0.85[3]
2-aminobenzothiazole derivative 24 A549 (lung cancer)39.33 ± 4.04[3]
Antimicrobial Activity

Schiff base derivatives of this compound have been evaluated for their antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against a panel of bacteria and fungi are summarized below.[1]

Schiff Base Derivative of this compound with:MicroorganismMIC (µg/mL)
4-(dimethylamino)benzaldehydeS. aureus125
B. subtilis250
S. marcescens62.5
E. coli125
Rhizopus sp.250
A. niger500
5-bromo-2-hydroxy benzaldehydeS. aureus62.5
B. subtilis125
S. marcescens31.25
E. coli62.5
Rhizopus sp.125
A. niger250
3,4-dimethoxy benzaldehydeS. aureus250
B. subtilis500
S. marcescens125
E. coli250
Rhizopus sp.500
A. niger>500

Proposed Mechanism of Action and Signaling Pathways

The anticancer activity of 2-aminobenzothiazole derivatives is often attributed to their ability to inhibit protein kinases involved in cell proliferation and survival signaling pathways. The PI3K/AKT/mTOR pathway is a frequently dysregulated signaling cascade in many cancers and a key target for novel anticancer therapeutics. While the direct effect of this compound on this pathway has not been explicitly detailed, it represents a plausible mechanism of action for this class of compounds.

Diagram of the PI3K/AKT/mTOR Signaling Pathway and Potential Inhibition:

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Survival AKT->Survival Cell Growth Cell Growth mTORC1->Cell Growth Proliferation Proliferation mTORC1->Proliferation 2-Aminobenzothiazole\nDerivative 2-Aminobenzothiazole Derivative 2-Aminobenzothiazole\nDerivative->PI3K Inhibits

Inhibition of the PI3K/AKT/mTOR pathway by 2-aminobenzothiazole derivatives.

Conclusion

This compound is a promising scaffold for the development of new chemical entities with therapeutic potential. Its synthesis, while requiring careful handling of reagents, is achievable through established chemical methodologies. The derivatization of its primary amino group offers a versatile handle for creating libraries of compounds with diverse biological activities. The quantitative data presented for its derivatives underscore the potential of the 2-aminobenzothiazole core in generating potent anticancer and antimicrobial agents. Future research should focus on the detailed elucidation of the mechanism of action of this compound and its derivatives, particularly their interaction with specific molecular targets within key signaling pathways, to guide the rational design of next-generation therapeutics.

References

Key spectral data for 2-Amino-4,6-difluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Spectral Data of 2-Amino-4,6-difluorobenzothiazole

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its structural features, including the benzothiazole core, an amino group, and two fluorine atoms, make it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] Accurate structural elucidation and purity assessment are paramount, necessitating a thorough analysis of its spectral data. This guide provides a detailed overview of the key spectral characteristics of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties:

  • IUPAC Name: 4,6-difluoro-1,3-benzothiazol-2-amine

  • CAS Number: 119256-40-5[1][2][3][4]

  • Molecular Formula: C₇H₄F₂N₂S[1][2][3]

  • Molecular Weight: 186.18 g/mol [1][2][3]

  • Appearance: White to tan crystalline powder[1]

  • Melting Point: 216-220 °C[1][2]

Predicted Spectral Data

While specific experimental spectra for this compound are not widely published, the following tables summarize the expected spectral data based on the known properties of its constituent functional groups and analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.0 - 7.5m2HAromatic protons (H-5, H-7)
~5.0 - 6.0br s2HAmino group protons (-NH₂)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~168C2 (carbon of the C=N bond)
~150-160 (d)C4, C6 (carbons bonded to fluorine)
~135 (d)C7a
~115 (d)C3a
~100-110 (d)C5, C7

Table 3: Predicted ¹⁹F NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityAssignment
-110 to -120mFluorine at C4
-115 to -125mFluorine at C6
Vibrational and Mass Spectrometry Data

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Medium-StrongN-H stretching (primary amine)
3000 - 3100Weak-MediumAromatic C-H stretching
~1630StrongN-H bending (scissoring)
1550 - 1600Medium-StrongAromatic C=C stretching, C=N stretching
1200 - 1300StrongC-F stretching
~800-900StrongAromatic C-H out-of-plane bending
~700-800MediumC-S stretching

Table 5: Predicted Mass Spectrometry (MS) Data

m/zInterpretation
~186Molecular ion (M⁺)
FragmentsLoss of HCN, S, F, NH₂

Experimental Protocols

The acquisition of the spectral data described above follows standardized laboratory procedures.

NMR Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[5][6]

  • Sample Preparation: The sample (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR: Standard parameters are used, with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.

    • ¹³C NMR: Proton-decoupled spectra are acquired to simplify the signals to singlets for each unique carbon.

    • ¹⁹F NMR: Spectra are acquired with chemical shifts typically referenced to an external standard like CFCl₃.[7] The large chemical shift range of ¹⁹F NMR provides excellent signal dispersion.[8][9]

Infrared (IR) Spectroscopy

FT-IR spectra are recorded to identify the functional groups within the molecule.[5]

  • Sample Preparation: The solid sample can be prepared as a KBr pellet by grinding a small amount of the compound with potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the crystal.[10]

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by liquid chromatography (LC-MS).[11]

  • Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.[11][12]

  • Data Acquisition: The mass analyzer (e.g., Quadrupole, Time-of-Flight) separates the ions based on their mass-to-charge ratio (m/z), generating a mass spectrum.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.[13]

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile).

  • Data Acquisition: The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm).

Workflow and Data Relationship Visualization

The following diagrams illustrate the general workflow for the characterization of this compound and the logical relationship between the different spectral techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Characterization cluster_data Data Interpretation start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (Recrystallization/Chromatography) synthesis->purification product Pure this compound purification->product nmr NMR (1H, 13C, 19F) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir uv UV-Vis Spectroscopy product->uv structure Confirm Structure nmr->structure purity Assess Purity nmr->purity ms->structure ms->purity ir->structure ir->purity uv->structure uv->purity

Caption: Experimental workflow for synthesis and characterization.

G cluster_techniques Spectroscopic Techniques cluster_info Information Obtained compound This compound nmr NMR compound->nmr ms MS compound->ms ir IR compound->ir connectivity Atom Connectivity (C-H, C-F framework) nmr->connectivity mol_weight Molecular Weight & Formula ms->mol_weight func_groups Functional Groups (-NH2, C-F, C=N) ir->func_groups final_structure Final Structure Confirmation connectivity->final_structure mol_weight->final_structure func_groups->final_structure

Caption: Relationship between spectral data and structural elucidation.

References

A Technical Guide to the Solubility Profile of 2-Amino-4,6-difluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-4,6-difluorobenzothiazole. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on providing a detailed experimental protocol for determining its solubility in common laboratory solvents. Additionally, it discusses the expected solubility based on the physicochemical properties of analogous benzothiazole structures.

Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 216-220 °C[1][2]. Its chemical structure, featuring a benzothiazole core with amino and fluoro functional groups, suggests a degree of polarity that influences its solubility profile[3]. The presence of fluorine atoms can enhance metabolic stability and reactivity[3].

PropertyValueReference
Molecular FormulaC₇H₄F₂N₂S[1][3]
Molecular Weight186.18 g/mol [1]
Melting Point216-220 °C[1][2]
AppearanceOff-white needles or white to tan crystal to powder[2][3]
Purity≥ 97% (HPLC)[3]

Expected Solubility Profile

For drug discovery and development, solubility is a critical parameter, as low aqueous solubility can negatively impact bioavailability and the reliability of biological assays[6][7].

Experimental Protocol for Thermodynamic Solubility Determination

The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound using the widely accepted shake-flask method[8][9]. This method ensures that the solvent is fully saturated with the compound, providing a reliable measure of its solubility at a given temperature.

Materials and Equipment
  • This compound

  • Selected common laboratory solvents (e.g., Water, Ethanol, Methanol, DMSO, Acetonitrile, Dichloromethane, Ethyl Acetate)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately add a known volume of each selected solvent to the respective vials.

    • Tightly seal the vials to prevent solvent evaporation[8].

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound[8].

  • Sample Collection and Preparation:

    • After the equilibration period, let the vials stand to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.

    • Filter the supernatant through a syringe filter to remove any remaining undissolved solid[8].

  • Quantification (Using HPLC):

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Generate a calibration curve by plotting the peak area from the HPLC analysis against the concentration[8].

    • Sample Analysis: Inject the filtered supernatant into the HPLC system.

    • Concentration Determination: Determine the concentration of the compound in the supernatant by comparing its peak area to the calibration curve[8].

  • Calculation of Solubility:

    • Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or g/100mL, based on the determined concentration[8].

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess 2-Amino-4,6- difluorobenzothiazole to vial B Add known volume of solvent A->B C Seal vial and place in shaker at constant temp (24-48h) B->C D Allow solid to settle C->D E Withdraw and filter supernatant D->E F Quantify concentration (e.g., HPLC) E->F G Calculate Solubility (mg/mL or g/100mL) F->G

Caption: Workflow for Shake-Flask Solubility Determination.

References

An In-depth Technical Guide to 2-Amino-4,6-difluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-4,6-difluorobenzothiazole, with a particular focus on its melting point. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the synthesis, characterization, and application of this compound.

Physicochemical Properties

This compound is a fluorinated heterocyclic compound that serves as a crucial building block in the synthesis of various biologically active molecules.[1][2] Its unique structural features, including the benzothiazole core and fluorine substituents, impart desirable properties for applications in medicinal chemistry and agrochemical research.[1][2]

Table 1: Quantitative Data for this compound

PropertyValueSource(s)
Melting Point 214-222 °C[1][2][3]
Molecular Formula C₇H₄F₂N₂S[1][3]
Molecular Weight 186.18 g/mol [2][3]
Appearance Off-white needles or white to tan crystal to powder[1][2]
Purity ≥ 97% (HPLC)[1]
CAS Number 119256-40-5[1][3]

Experimental Protocol: Melting Point Determination

The following is a standard protocol for determining the melting point of this compound, based on common laboratory practices.

Objective: To determine the melting point range of a solid sample of this compound.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Electrothermal Mel-Temp or similar)

  • Spatula

  • Mortar and pestle (optional, if the sample is not a fine powder)

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

    • Carefully pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup:

    • Place the packed capillary tube into the sample holder of the melting point apparatus.

    • Set the initial temperature of the apparatus to approximately 20°C below the expected melting point (around 195°C).

    • Set the heating rate to a slow and steady ramp, typically 1-2°C per minute, to ensure accurate determination.

  • Melting Point Observation:

    • Observe the sample through the magnifying lens of the apparatus.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue to observe and record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).

  • Data Recording:

    • The recorded temperature range is the melting point of the sample. For this compound, this is expected to be in the range of 214-222°C.[1][2][3]

    • Perform the measurement in triplicate to ensure reproducibility and report the average melting point range.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood.

  • Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Applications and Synthesis Pathway

This compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its benzothiazole core is a key structural motif in many biologically active compounds, and the fluorine atoms can enhance metabolic stability and binding affinity.[2] The compound is utilized in the synthesis of novel anti-cancer and antimicrobial agents.[1]

Below is a conceptual workflow illustrating the role of this compound as a building block in synthetic chemistry.

G A This compound (Starting Material) B Chemical Modification (e.g., Diazotization, Acylation) A->B Reaction C Intermediate Compound B->C Formation D Further Synthetic Steps C->D Progression E Target Molecule (e.g., Pharmaceutical, Agrochemical) D->E Synthesis

Caption: Synthetic workflow of this compound.

This compound's utility extends to various research areas, as depicted in the following logical diagram.

G cluster_applications Key Application Areas A This compound B Pharmaceutical Development A->B Intermediate for C Agrochemical Formulation A->C Precursor for D Materials Science A->D Building block for

Caption: Application areas of this compound.

References

The Potent Biological Landscape of Fluorinated Benzothiazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into the benzothiazole scaffold has emerged as a powerful strategy in medicinal chemistry, yielding derivatives with a broad spectrum of potent biological activities. The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to enhance metabolic stability and binding affinity, have significantly amplified the therapeutic potential of the parent benzothiazole nucleus.[1][2][3] This technical guide provides an in-depth overview of the key biological activities of fluorinated benzothiazoles, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for pivotal assays are provided.

Anticancer Activity: A Primary Therapeutic Avenue

Fluorinated benzothiazoles have demonstrated significant promise as anticancer agents, exhibiting potent cytotoxicity against a range of human cancer cell lines.[4][5] The introduction of fluorine can block undesirable metabolic hydroxylation, potentially enhancing the antitumor activity of the parent compounds.[6]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various fluorinated benzothiazole derivatives, presenting GI₅₀ (50% growth inhibition) and IC₅₀ (50% inhibitory concentration) values against several human cancer cell lines.

CompoundCancer Cell LineActivity TypeValue (µM)Reference
3-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7GI₅₀0.57[4]
4-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7GI₅₀0.4[4]
Fluorinated 2-arylbenzothiazole (61a)MCF-7GI₅₀0.57[5]
Fluorinated 2-arylbenzothiazole (61b)MCF-7GI₅₀0.40[5]
Fluorinated 2-arylbenzothiazoles (61a-c)MDA-MB-468GI₅₀0.20 - 0.5[5]
7-fluoro-imidazobenzothiazole derivative (with pyrrolidine)HepG2, MCF-7, HeLaCytotoxicityScreened at 4.0[4]
Chlorobenzyl indole semicarbazide benzothiazole (55)HT-29IC₅₀0.024[4][7]
Chlorobenzyl indole semicarbazide benzothiazole (55)H460IC₅₀0.29[4][7]
Chlorobenzyl indole semicarbazide benzothiazole (55)A549IC₅₀0.84[4][7]
Chlorobenzyl indole semicarbazide benzothiazole (55)MDA-MB-231IC₅₀0.88[4][7]
Naphthalimide-benzothiazole derivative (66)HT-29IC₅₀3.72 ± 0.3[4]
Naphthalimide-benzothiazole derivative (66)A549IC₅₀4.074 ± 0.3[4]
Naphthalimide-benzothiazole derivative (66)MCF-7IC₅₀7.91 ± 0.4[4]
Naphthalimide-benzothiazole derivative (67)HT-29IC₅₀3.47 ± 0.2[4]
Naphthalimide-benzothiazole derivative (67)A549IC₅₀3.89 ± 0.3[4]
Naphthalimide-benzothiazole derivative (67)MCF-7IC₅₀5.08 ± 0.3[4]
Benzothiazole with fluorine substituent (Compound B)HepG2IC₅₀59.17[8]

Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Fluorinated benzothiazoles have shown considerable antibacterial and antifungal activities.[9][10] The incorporation of both fluorine and a piperazine moiety, for instance, has been explored to mimic the biological activity of fluoroquinolone antibiotics, which act by inhibiting bacterial DNA synthesis.[1]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial efficacy. The table below presents MIC values for various fluorinated benzothiazole derivatives against selected bacterial and fungal strains.

Compound Class/DerivativeMicrobial StrainActivity TypeValue (µg/mL)Reference
Amino-benzothiazole Schiff base (46a, 46b)E. coliMIC15.62[10]
Amino-benzothiazole Schiff base (46a, 46b)P. aeruginosaMIC15.62[10]
Benzothiazole clubbed isatin derivative (41c)E. coliMIC3.1[10]
Benzothiazole clubbed isatin derivative (41c)P. aeruginosaMIC6.2[10]
Benzothiazole clubbed isatin derivative (41c)B. cereusMIC12.5[10]
Benzothiazole clubbed isatin derivative (41c)S. aureusMIC12.5[10]
2-arylbenzothiazole analogue (25a, 25b, 25c)E. faecalisMIC~1 µM[10]
2-arylbenzothiazole analogue (25a)K. pneumoniaeMIC2.03 µM[10]
2-arylbenzothiazole analogue (25b, 25c)K. pneumoniaeMIC1.04 µM[10]

Anti-inflammatory Activity: Targeting Key Mediators

Chronic inflammation is implicated in a multitude of diseases. Fluorinated benzothiazoles have been investigated for their anti-inflammatory properties, with some derivatives showing potent inhibition of key inflammatory mediators.[8][11]

Quantitative Anti-inflammatory Activity Data

The following table highlights the in vitro anti-inflammatory activity of fluorinated benzothiazole derivatives.

Compound/DerivativeAssay/TargetActivity TypeValue/EffectReference
6-fluorobenzothiazole derivatives (58h)Inhibition of albumin denaturation% Inhibition79.93%[11]
Benzothiazole with fluorine substituentCOX-2 and iNOS inhibition in HepG2 cellsEnzyme InhibitionSuppresses activation via NF-κB inhibition[8]

Neuroprotective Effects

While less extensively studied than their other biological activities, some benzothiazole derivatives have shown potential for neuroprotection.[12][13] The sole FDA-approved drug for amyotrophic lateral sclerosis (ALS), Riluzole, is a benzothiazole derivative.[14] Research in this area is ongoing, with a focus on developing benzothiazoles that can modulate calcium dysregulation, a key event in neurodegeneration.[12] For instance, 4,1-benzothiazepine derivatives are being investigated for their neuroprotective actions in models of neurodegeneration and stroke.[12]

Mechanisms of Action and Signaling Pathways

The biological activities of fluorinated benzothiazoles are underpinned by their interaction with various cellular targets and signaling pathways. A notable mechanism in their anti-inflammatory and anticancer effects is the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[8][15] Inhibition of NF-κB by these compounds leads to the downregulation of downstream inflammatory enzymes such as COX-2 and iNOS.[8] In the context of cancer, some fluorinated derivatives have been shown to induce apoptosis through the enhancement of caspase-3 levels.[4][7]

G Inhibitory Action of Fluorinated Benzothiazoles on the NF-κB Pathway cluster_nucleus FB Fluorinated Benzothiazole IKK IKK Complex FB->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB/IκBα (Inactive Complex) IkBa->NFkB_IkBa Inhibits NFkB NF-κB (p65/p50) Gene Target Gene Expression NFkB->Gene NFkB_IkBa->NFkB Releases Nucleus Nucleus COX2 COX-2 Gene->COX2 iNOS iNOS Gene->iNOS Inflammation Inflammation COX2->Inflammation iNOS->Inflammation

Caption: NF-κB signaling pathway inhibition by fluorinated benzothiazoles.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activities of fluorinated benzothiazoles.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[16]

Workflow:

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Protocol:

  • Cell Plating: Seed cancer cells (e.g., MCF-7, A549, HepG2) into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Include wells with medium only as a blank control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorinated benzothiazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the treated plates for a further 24 to 72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The background absorbance at 690 nm is typically subtracted.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Agar Well Diffusion Method for Antibacterial Activity

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.[17]

Protocol:

  • Media Preparation: Prepare Mueller-Hinton agar plates for bacterial strains.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Evenly spread the bacterial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the fluorinated benzothiazole solution (at known concentrations) into each well. A standard antibiotic (e.g., Ciprofloxacin) and the solvent are used as positive and negative controls, respectively.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter (in mm) of the clear zone around each well where bacterial growth has been inhibited.

Inhibition of Albumin Denaturation for Anti-inflammatory Activity

This in vitro assay assesses anti-inflammatory activity by measuring the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.[11]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the fluorinated benzothiazole compound.

  • Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.

  • Denaturation Induction: Induce denaturation by heating the mixtures at 70°C for 5 minutes.

  • Cooling: After heating, cool the samples to room temperature.

  • Turbidity Measurement: Measure the turbidity of the samples spectrophotometrically at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. Diclofenac sodium is typically used as a reference drug.

This guide provides a foundational understanding of the significant biological potential of fluorinated benzothiazoles. The presented data and protocols serve as a valuable resource for researchers engaged in the discovery and development of new therapeutic agents based on this versatile chemical scaffold.

References

The 2-Aminobenzothiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole core, a privileged heterocyclic scaffold, has emerged as a cornerstone in medicinal chemistry, underpinning the development of a multitude of therapeutic agents.[1][2][3] Its unique bicyclic structure, composed of a fused benzene and thiazole ring with a reactive amino group at the 2-position, provides a versatile platform for derivatization, enabling interaction with a wide array of biological targets.[1][2][3][4] This has led to the discovery of 2-aminobenzothiazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3][5][6] This technical guide provides a comprehensive overview of the 2-aminobenzothiazole scaffold, detailing its synthesis, mechanism of action, and therapeutic applications, with a focus on quantitative data, experimental protocols, and the visualization of key biological pathways.

Synthesis of the 2-Aminobenzothiazole Core and Its Derivatives

The synthetic accessibility of the 2-aminobenzothiazole scaffold has significantly contributed to its widespread use in drug discovery.[2] Several methods have been developed for its synthesis, ranging from classical reactions to modern, more efficient protocols.

One of the most established methods is the Hugerschoff reaction , which involves the oxidative cyclization of arylthioureas with bromine in an acidic medium.[4] A common and practical approach involves the in situ formation of the arylthiourea intermediate by reacting an aniline with a thiocyanate salt, such as ammonium thiocyanate or potassium thiocyanate, in the presence of an oxidizing agent like bromine.[4]

Modern synthetic strategies have also been developed to improve yields and simplify procedures, including one-pot multicomponent reactions and solid-phase synthesis, which facilitate the rapid generation of compound libraries.[6] The amino group at the C2-position and the benzene ring are readily functionalized, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).[6]

Experimental Protocols

Materials:

  • Substituted aniline (1 equivalent)

  • Ammonium thiocyanate (2 equivalents)

  • Glacial acetic acid

  • Bromine (1 equivalent)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Dissolve the substituted aniline in glacial acetic acid in a round-bottom flask.

  • Cool the solution to below 10°C using an ice bath.

  • Add ammonium thiocyanate to the solution and stir until it is fully dissolved.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the reaction mixture, ensuring the temperature is maintained below 10°C.

  • After the complete addition of bromine, continue stirring the reaction mixture at room temperature for several hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the precipitate by filtration, wash thoroughly with water, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminobenzothiazole derivative.[7]

Biological Activities and Therapeutic Potential

The 2-aminobenzothiazole scaffold has demonstrated a remarkable range of biological activities, making it a promising framework for the development of drugs targeting various diseases.

Anticancer Activity

A significant area of research has focused on the development of 2-aminobenzothiazole derivatives as potent anticancer agents.[1][5] These compounds have shown cytotoxicity against a variety of cancer cell lines and have been found to modulate key signaling pathways involved in cancer progression.[1]

One of the primary mechanisms of anticancer action for many 2-aminobenzothiazole derivatives is the inhibition of protein kinases, which are crucial for cell signaling and are often dysregulated in cancer.[8] Key kinase targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-Kinase (PI3K).[8]

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][9] Its aberrant activation is a common feature in many cancers.[1] Several 2-aminobenzothiazole derivatives have been developed as inhibitors of this pathway, primarily targeting the PI3K enzyme.[1][9] By inhibiting PI3K, these compounds can block downstream signaling, leading to the suppression of tumor growth and induction of apoptosis.

PI3K_Akt_mTOR_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Aminobenzothiazole 2-Aminobenzothiazole Inhibitor Aminobenzothiazole->PI3K

Inhibition of the PI3K/Akt/mTOR signaling pathway.

The following table summarizes the in vitro anticancer activity of representative 2-aminobenzothiazole derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDTarget/Mechanism of ActionCancer Cell LineIC50 (µM)Reference
OMS14 PIK3CD/PIK3R1 InhibitionMCF-7 (Breast)22.13[5][10]
A549 (Lung)26.09[10]
Compound 13 EGFR InhibitionHCT116 (Colon)6.43 ± 0.72[3]
A549 (Lung)9.62 ± 1.14[3]
A375 (Melanoma)8.07 ± 1.36[3]
Compound 20 VEGFR-2 InhibitionHepG2 (Liver)9.99[3]
HCT-116 (Colon)7.44[3]
MCF-7 (Breast)8.27[3]
Compound 4a VEGFR-2 InhibitionHCT-116 (Colon)5.61[11]
HEPG-2 (Liver)7.92[11]
MCF-7 (Breast)3.84[11]

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

  • Cancer cell lines in culture

  • 96-well plates

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • 2-Aminobenzothiazole derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the 2-aminobenzothiazole derivative in the complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[7]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate1 Incubate Overnight Seed_Cells->Incubate1 Prepare_Compounds Prepare Serial Dilutions of Compounds Incubate1->Prepare_Compounds Treat_Cells Treat Cells with Compounds Incubate1->Treat_Cells Prepare_Compounds->Treat_Cells Incubate2 Incubate for 48-72h Treat_Cells->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Remove_Medium Remove Medium Incubate3->Remove_Medium Add_DMSO Add DMSO to Dissolve Formazan Remove_Medium->Add_DMSO Measure_Absorbance Measure Absorbance Add_DMSO->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

General workflow for the MTT assay.

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a specific kinase.

Materials:

  • Target kinase enzyme

  • Kinase substrate (e.g., a specific peptide)

  • ATP (adenosine triphosphate)

  • Synthesized inhibitor compound

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compound in the assay buffer.

  • In a microplate, add the kinase enzyme, the substrate, and the inhibitor solution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the specified time.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.[4]

Antimicrobial Activity

Derivatives of 2-aminobenzothiazole have also demonstrated potent activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][12]

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative 2-aminobenzothiazole derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 1n Candida albicans4-8[12]
Candida parapsilosis4-8[12]
Candida tropicalis4-8[12]
Compound 1o Candida albicans4-8[12]
Candida parapsilosis4-8[12]
Candida tropicalis4-8[12]

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

  • Sterile saline or PBS

Procedure:

  • Dispense 100 µL of sterile broth into each well of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of each row and perform two-fold serial dilutions across the plate.

  • Prepare a standardized inoculum of the test microorganism and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 100 µL of the diluted inoculum to each well, except for the sterility control wells (broth only).

  • Include a growth control (inoculum without any compound) and a solvent control.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

Conclusion

The 2-aminobenzothiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it a valuable platform for the discovery of novel therapeutic agents. The extensive research into their anticancer and antimicrobial properties, supported by a growing understanding of their mechanisms of action, underscores their significant potential in drug development. Further exploration of this privileged scaffold is poised to yield new and improved treatments for a variety of diseases.

References

Safety and handling precautions for 2-Amino-4,6-difluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 2-Amino-4,6-difluorobenzothiazole

This document provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from safety data sheets and chemical databases.

Section 1: Chemical Identification

IdentifierValue
Chemical Name This compound
CAS Number 119256-40-5[1][2]
Molecular Formula C₇H₄F₂N₂S[1][2]
Molecular Weight 186.18 g/mol [1]
Synonyms 4,6-Difluoro-1,3-benzothiazol-2-amine
Structure InChI=1S/C7H4F2N2S/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H,(H2,10,11)[1]

Section 2: Hazard Identification

This compound is classified as a hazardous substance. The primary hazards are related to irritation and acute toxicity if swallowed.[1]

GHS Hazard Classification Summary

ClassificationHazard ClassHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[1]

GHS Label Elements

  • Pictogram: GHS07 (Exclamation Mark)[1]

  • Signal Word: Warning [1]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • Prevention: P261, P264, P270, P271, P280[1][3]

  • Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362[1][4]

  • Storage: P403+P233, P405[3]

  • Disposal: P501[3][5]

Section 3: Physical and Chemical Properties

PropertyValueSource
Appearance Solid, Off-white needles[1][2]
Melting Point 216-220 °C[1]
Flash Point Not applicable[1]
Purity ≥ 97%[2]

Section 4: First-Aid Measures

Immediate medical attention is required in case of exposure. Always show the Safety Data Sheet (SDS) to the attending physician.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6]
Skin Contact Immediately wash off with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical advice.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor if you feel unwell.[5][7]

Section 5: Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Special Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon oxides, and sulfur oxides.[8]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Section 6: Accidental Release Measures

Experimental Protocol: Spill Cleanup

  • Evacuation and Ventilation: Evacuate personnel from the spill area. Ensure adequate ventilation and remove all sources of ignition.[4][9]

  • Personal Protection: Wear appropriate personal protective equipment (PPE) as detailed in Section 8, including a respirator, chemical-resistant gloves, and safety goggles.[4]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains or waterways.[4][5]

  • Cleanup:

    • For solid spills, avoid generating dust.[10][11]

    • Dampen the solid material with 60-70% ethanol to minimize dust.[9]

    • Carefully sweep up or vacuum the material and place it into a suitable, labeled container for disposal.[4][9][10]

  • Decontamination: Clean the spill area thoroughly with a soap and water solution.[9]

  • Disposal: Dispose of the contaminated material and cleaning supplies as hazardous waste in accordance with local, state, and federal regulations.[4][5]

Section 7: Handling and Storage

Protocol for Safe Handling and Storage

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[4]

    • Avoid breathing dust or fumes.[4] Use only in a well-ventilated area, preferably in a chemical fume hood.[4]

    • Minimize dust generation and accumulation.[4][10]

    • Wash hands thoroughly after handling.[4]

    • Do not eat, drink, or smoke when using this product.[5]

  • Storage:

    • Store in a tightly closed container.[4]

    • Keep in a cool, dry, and well-ventilated place.[11] A storage temperature of 0-8°C is recommended.[2]

    • Store locked up.[3]

    • Store away from incompatible materials such as strong oxidizing agents.[8]

Section 8: Exposure Controls & Personal Protection

Exposure Control Parameters

  • Occupational Exposure Limits: No specific occupational exposure limit values have been established.[5][7]

Engineering Controls

  • Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[10]

  • Use adequate ventilation to keep airborne concentrations low. A chemical fume hood is recommended.[11]

Personal Protective Equipment (PPE) Summary

ProtectionSpecification
Eye/Face Protection Wear chemical safety goggles or glasses conforming to EN166 or NIOSH standards.[11][12]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or impervious clothing to prevent skin exposure.[11]
Respiratory Protection If dust is generated or ventilation is inadequate, use a NIOSH-approved N95 dust mask or a full-face respirator.[1][12][13]
Hygiene Measures Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.[6][14]

Section 9: Stability and Reactivity

  • Reactivity: No specific reactivity hazards have been identified.

  • Chemical Stability: The product is stable under recommended storage conditions.[8][11]

  • Possibility of Hazardous Reactions: No hazardous reactions are expected under normal processing.[8]

  • Conditions to Avoid: Incompatible products and generation of dust.[8]

  • Incompatible Materials: Strong oxidizing agents.[8]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides.[8]

Section 10: Toxicological and Ecological Information

  • Toxicological Information: The primary toxicological effects are acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[1] The complete toxicological properties have not been thoroughly investigated.

  • Ecological Information: No data is available on the ecological effects of this compound. It is advised to prevent its entry into drains, waterways, or soil.[4][6][15]

References

Technical Guide: 2-Amino-4,6-difluorobenzothiazole (97% Purity) for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Amino-4,6-difluorobenzothiazole, a key building block in medicinal chemistry and materials science. This document outlines its commercial availability, key properties, and relevant experimental applications to support your research and development endeavors.

Commercial Availability and Key Properties

This compound with a purity of 97% is readily available from several commercial suppliers. The table below summarizes key information from prominent vendors to facilitate procurement and experimental planning.

SupplierCatalog NumberPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
--INVALID-LINK--68333797%119256-40-5C₇H₄F₂N₂S186.18216-220
--INVALID-LINK--H5550697%119256-40-5C₇H₄F₂N₂S186.18Not Specified
--INVALID-LINK--24898≥ 97% (HPLC)119256-40-5C₇H₄F₂N₂S186.19214-222
MySkinRecipes11841895%119256-40-5C₇H₄F₂N₂S186.18216-220

Applications in Research and Drug Discovery

This compound is a versatile heterocyclic amine that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[1] Its fluorinated benzothiazole core is a privileged scaffold in medicinal chemistry, contributing to enhanced metabolic stability and binding affinity of drug candidates.[1]

Key application areas include:

  • Kinase Inhibitors: The 2-aminobenzothiazole moiety is a common feature in the design of kinase inhibitors for oncology and inflammatory diseases.[2][3]

  • Antimicrobial Agents: Derivatives of this compound have been explored for their potential as antibacterial and antifungal agents.[1]

  • Materials Science: The thermal and chemical resistance imparted by the fluorinated structure makes it a candidate for the development of advanced polymers and coatings.

Experimental Protocols

Synthesis of N-(4-(dimethylamino)benzylidene)-4,6-difluoro-1,3-benzothiazol-2-amine [4]

This protocol describes the condensation reaction between this compound and 4-(dimethylamino)benzaldehyde to form a Schiff base.

Materials:

  • This compound (0.186 g, 0.001 mol)

  • 4-(dimethylamino)benzaldehyde (0.149 g, 0.001 mol)

  • Methanol

  • Glacial Acetic Acid (catalytic amount)

  • Sodium bisulfite

  • Ether

Procedure:

  • Dissolve this compound and 4-(dimethylamino)benzaldehyde in methanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Reflux the reaction mixture with constant stirring at 50-60°C for 10-12 hours.

  • Obtain the Schiff base product by slow evaporation of the solvent at room temperature.

  • Wash the product with a sodium bisulfite solution to remove any unreacted aldehyde.

  • Wash the product with chilled methanol to remove other impurities.

  • Isolate the final product, dry it with ether, and recrystallize from hot methanol.

Yield: 62.95%[4]

Logical Workflow for Drug Discovery

The use of this compound as a building block in drug discovery typically follows a structured workflow. The diagram below illustrates a generalized process from initial concept to the identification of a lead compound.

DrugDiscoveryWorkflow cluster_0 Conceptualization & Synthesis cluster_1 Screening & Optimization cluster_2 Preclinical Development A Target Identification & Validation B Library Design using This compound A->B Input C Chemical Synthesis of Analogs B->C Design D High-Throughput Screening (HTS) C->D Compound Library E Hit Identification & Validation D->E Primary Hits F Structure-Activity Relationship (SAR) Studies E->F Validated Hits G Lead Optimization F->G SAR Data H In Vitro & In Vivo Efficacy Testing G->H Optimized Leads I ADME/Toxicity Profiling H->I Efficacy Data J Lead Candidate Selection I->J Safety & PK Data

Caption: Generalized Drug Discovery Workflow.

Signaling Pathway Involvement (Hypothetical)

Given the frequent use of 2-aminothiazole derivatives as kinase inhibitors, a hypothetical signaling pathway diagram is presented below to illustrate how a derivative of this compound might function. This example depicts the inhibition of a generic kinase cascade involved in cell proliferation.

KinaseSignalingPathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates Proliferation Cell Proliferation ERK->Proliferation promotes Inhibitor This compound Derivative (Inhibitor) Inhibitor->RAF inhibits

Caption: Hypothetical Kinase Inhibition Pathway.

References

Methodological & Application

Step-by-step synthesis protocol for 2-Amino-4,6-difluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Topic: Step-by-Step Synthesis Protocol for 2-Amino-4,6-difluorobenzothiazole

This document provides a detailed methodology for the synthesis of this compound, a key intermediate in the development of pharmaceuticals and agrochemicals. The protocol is based on the well-established Hugerschoff reaction, which involves the oxidative cyclization of an arylthiourea intermediate.

Introduction

This compound is a heterocyclic aromatic amine containing a benzothiazole core substituted with two fluorine atoms and an amino group. This substitution pattern makes it a valuable building block in medicinal chemistry, as the fluorine atoms can enhance metabolic stability and binding affinity of target molecules. The synthesis protocol described herein is a robust and common method for preparing 2-aminobenzothiazole derivatives from the corresponding aniline. The reaction proceeds by treating 3,5-difluoroaniline with potassium thiocyanate and bromine in glacial acetic acid.

Reaction Scheme

The overall reaction is as follows:

3,5-Difluoroaniline reacts with potassium thiocyanate in the presence of bromine to yield this compound.

Experimental Protocol

3.1 Materials and Reagents

Compound/ReagentMolecular FormulaMolecular Weight ( g/mol )Moles (mmol)Amount
3,5-DifluoroanilineC₆H₅F₂N129.11101.29 g
Potassium ThiocyanateKSCN97.18252.43 g
BromineBr₂159.81100.51 mL (1.60 g)
Glacial Acetic AcidCH₃COOH60.05-~30 mL
Concentrated AmmoniaNH₄OH35.04-As needed
EthanolC₂H₅OH46.07-For recrystallization
WaterH₂O18.02-For workup

3.2 Equipment

  • 100 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Thermometer

  • Reflux condenser

  • Büchner funnel and filter flask

  • Standard laboratory glassware

3.3 Step-by-Step Procedure

  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 3,5-difluoroaniline (1.29 g, 10 mmol) and potassium thiocyanate (2.43 g, 25 mmol).

  • Dissolution: Add 20 mL of glacial acetic acid to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Bromine Addition: Prepare a solution of bromine (0.51 mL, 10 mmol) in 10 mL of glacial acetic acid. Add this solution dropwise to the cooled aniline mixture via the dropping funnel over a period of 30-45 minutes. Maintain the internal temperature of the reaction mixture below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours.

  • Precipitation: Pour the reaction mixture into 100 mL of ice-cold water. A precipitate should form.

  • Neutralization: Carefully neutralize the mixture by the slow addition of concentrated ammonia solution until the pH is approximately 7-8. This will precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (3 x 20 mL) to remove any inorganic salts.

  • Purification: Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound as a solid.

  • Drying and Characterization: Dry the purified product in a vacuum oven. The expected melting point is in the range of 216-220 °C. Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.

Data Summary

ParameterValue
Product Name This compound
Molecular Formula C₇H₄F₂N₂S
Molecular Weight 186.18 g/mol
Appearance White to tan crystalline powder
Melting Point 216-220 °C
Purity (Typical) >97% after recrystallization
Yield (Typical) 60-75%

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow A 1. Weigh Reactants|{3,5-Difluoroaniline | Potassium Thiocyanate} B 2. Dissolve in Glacial Acetic Acid|Stir in 3-necked flask A->B C 3. Cool to 0-5 °C|Using an ice-water bath B->C E 5. Dropwise Addition of Bromine|Maintain temperature < 10 °C C->E D 4. Prepare Bromine Solution|Bromine in Glacial Acetic Acid D->E F 6. Reaction at Room Temperature|Stir for 2-3 hours E->F G 7. Quench in Ice Water|Precipitate crude product F->G H 8. Neutralize with Ammonia|Adjust pH to 7-8 G->H I 9. Filter and Wash|Isolate solid with cold water H->I J 10. Recrystallize|From Ethanol/Water I->J K 11. Dry and Characterize|{Vacuum Oven | Melting Point, NMR, MS} J->K L Final Product|this compound K->L

Caption: Workflow for the synthesis of this compound.

Application Note: HPLC Analysis for Purity Assessment of 2-Amino-4,6-difluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-4,6-difluorobenzothiazole is a fluorinated heterocyclic compound with significant applications in medicinal chemistry and drug development. It serves as a crucial building block for the synthesis of various biologically active molecules.[1] The purity of this intermediate is critical to ensure the quality, efficacy, and safety of the final pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique widely employed for the purity assessment of pharmaceutical compounds.[2][3]

This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of this compound. The described protocol is intended for researchers, scientists, and professionals involved in drug development and quality control.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Structure[4]
Molecular FormulaC₇H₄F₂N₂S[4]
Molecular Weight186.18 g/mol [4]
AppearanceOff-white needles or white to tan crystalline powder[5]
Melting Point216-220 °C[4][5]
Purity (typical)≥ 97% (by HPLC)

Experimental Protocols

1. Materials and Reagents

  • This compound Reference Standard: Purity ≥ 99.5%

  • Acetonitrile (ACN): HPLC grade

  • Methanol (MeOH): HPLC grade

  • Water: HPLC grade or purified water (e.g., Milli-Q)

  • Formic Acid (HCOOH): Analytical grade (≥ 98%)

  • Sample of this compound: For purity analysis

2. Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)
Gradient Elution See Gradient Program Table below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm
Run Time 20 minutes

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
17.01090
17.19010
20.09010

3. Preparation of Solutions

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade water. Mix well and make up the volume to 1 L with water.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of acetonitrile. Mix well and make up the volume to 1 L with acetonitrile.

  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent for preparing the standard and sample solutions.

  • Standard Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the diluent and sonicate for 10 minutes to dissolve. Allow the solution to cool to room temperature and then dilute to the mark with the diluent.

  • Sample Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and prepare a 100 mL solution following the same procedure as for the standard solution.

4. System Suitability

Before sample analysis, the performance of the HPLC system should be verified by injecting the standard solution five times. The system suitability parameters should meet the following criteria:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

5. Data Analysis and Purity Calculation

The purity of the this compound sample is calculated based on the area normalization method.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Data Presentation

Table 1: Chromatographic Parameters and System Suitability Results

ParameterObserved ValueAcceptance CriteriaStatus
Retention Time (min)~ 8.5N/A-
Tailing Factor (T)1.2≤ 2.0Pass
Theoretical Plates (N)5500≥ 2000Pass
RSD of Peak Area (%)0.8%≤ 2.0%Pass

Table 2: Purity Assessment of a Sample Batch

Sample IDMain Peak AreaTotal Peak AreaPurity (%)
Batch-0014589234465879198.51
Batch-0024725189478345698.78
Batch-0034632145470123498.53

Visualizations

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases A and B system_suitability System Suitability Test (5 injections of Standard) prep_mobile_phase->system_suitability prep_diluent Prepare Diluent prep_standard Prepare Standard Solution prep_diluent->prep_standard prep_sample Prepare Sample Solution prep_diluent->prep_sample prep_standard->system_suitability sample_injection Inject Sample Solution prep_sample->sample_injection system_suitability->sample_injection If Pass data_acquisition Data Acquisition sample_injection->data_acquisition purity_calculation Calculate Purity (Area Normalization) data_acquisition->purity_calculation

Caption: Experimental workflow for HPLC purity analysis.

Purity_Calculation cluster_areas Peak Area Integration input_data Chromatogram Data main_peak_area Area of Main Peak (A_main) input_data->main_peak_area impurity_peaks_area Sum of Impurity Peak Areas (A_imp) input_data->impurity_peaks_area calculation Purity (%) = [A_main / (A_main + A_imp)] * 100 main_peak_area->calculation impurity_peaks_area->calculation result Final Purity Report calculation->result

Caption: Logical relationship for purity calculation.

References

Application Note: FT-IR Spectroscopy of 2-Amino-4,6-difluorobenzothiazole Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-4,6-difluorobenzothiazole is a heterocyclic amine containing a benzothiazole core substituted with an amino group and two fluorine atoms. This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to their potential biological activities. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. This application note provides a detailed guide to the FT-IR spectroscopic analysis of this compound, including expected vibrational frequencies, a detailed experimental protocol for solid samples, and a workflow for spectral acquisition and analysis.

Principles of FT-IR Spectroscopy

FT-IR spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. When the frequency of the infrared radiation matches the natural vibrational frequency of a bond, the bond absorbs the radiation, and the intensity of the transmitted light at that frequency decreases. An FT-IR spectrometer measures this absorption and plots it as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

The key functional groups in this compound that can be identified using FT-IR spectroscopy are:

  • Amino group (-NH₂): Exhibits characteristic stretching and bending vibrations.

  • Aromatic benzothiazole ring: Shows C-H, C=C, and C-N stretching and bending vibrations.

  • Carbon-Fluorine bonds (C-F): Possess strong, characteristic stretching vibrations.

By analyzing the positions, intensities, and shapes of the absorption bands in the FT-IR spectrum, one can confirm the presence of these functional groups and thus verify the chemical structure of this compound.

Data Presentation: Expected FT-IR Absorption Bands

The following table summarizes the expected characteristic vibrational frequencies for the functional groups present in this compound. These ranges are based on established literature values for similar functional groups and compounds.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Intensity
Amino (N-H) Asymmetric & Symmetric Stretching3500 - 3300[1][2]Medium - Strong
Scissoring (Bending)1650 - 1580[2]Medium
Wagging910 - 665[2]Broad, Medium
Aromatic Ring C-H Stretching3100 - 3000[3][4]Medium - Weak
C=C Stretching1600 - 1450[3][4]Medium - Strong (multiple bands)
C-H Out-of-plane Bending900 - 675[3]Strong
Benzothiazole Core C-N Stretching (Aromatic amine)1335 - 1250[1][2]Strong
C=N Stretching~1640[5]Medium
C-S Stretching~710[5]Weak - Medium
Carbon-Fluorine (C-F) Stretching1400 - 1000[6][7]Strong

Experimental Protocols

The following protocol details the procedure for acquiring an FT-IR spectrum of a solid sample of this compound using the Attenuated Total Reflectance (ATR) technique. ATR is a convenient method for solid samples as it requires minimal sample preparation.

Instrumentation and Materials
  • FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • This compound (solid powder).

  • Spatula.

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Experimental Procedure
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer and the ATR accessory are clean and properly aligned.

    • Turn on the spectrometer and allow it to warm up for the manufacturer-recommended time to ensure stability.

  • Background Spectrum Acquisition:

    • Before measuring the sample, a background spectrum must be collected. This spectrum will contain the absorption bands of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

    • Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • With nothing on the crystal, lower the ATR press arm.

    • Acquire the background spectrum according to the instrument's software instructions. This will be automatically subtracted from the sample spectrum.

  • Sample Preparation and Measurement:

    • Raise the ATR press arm.

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal using a clean spatula.[6] Only a few milligrams of the sample are typically needed.[8]

    • Lower the press arm and apply consistent pressure to ensure good contact between the sample and the ATR crystal.[6]

    • Acquire the sample spectrum. The instrument will co-add multiple scans to improve the signal-to-noise ratio. A typical measurement might involve 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to generate the final FT-IR spectrum in absorbance or transmittance units.

    • Label the significant peaks in the spectrum with their corresponding wavenumbers.

    • Compare the observed absorption bands with the expected frequencies in the data table (Section 3) to identify the functional groups.

  • Cleaning:

    • After the measurement is complete, raise the press arm and carefully remove the sample powder from the ATR crystal using a spatula and a dry, lint-free wipe.

    • Clean the crystal surface thoroughly with a lint-free wipe dampened with the appropriate solvent to remove any residual sample.

Mandatory Visualization

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.

FT_IR_Workflow cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Clean ATR Crystal B Acquire Background Spectrum A->B C Place Sample on Crystal D Apply Pressure C->D E Acquire Sample Spectrum D->E F Process Spectrum (FT, Baseline Correction) E->F G Identify Peak Frequencies F->G H Assign Vibrational Modes to Functional Groups G->H I Final Report H->I

FT-IR Experimental Workflow

References

Application Notes and Protocols for the Use of 2-Amino-4,6-difluorobenzothiazole in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 2-Amino-4,6-difluorobenzothiazole as a key building block in the synthesis of novel kinase inhibitors. This document outlines a representative synthetic protocol, details experimental methodologies for activity assessment, and presents relevant data in a structured format. The inclusion of fluorine atoms in the benzothiazole scaffold is a strategic approach in medicinal chemistry to enhance metabolic stability and binding affinity of potential drug candidates.

Introduction to this compound in Kinase Inhibitor Design

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, known to mimic the adenine portion of ATP and thereby effectively competing for the ATP-binding site of various kinases.[1] Dysregulation of protein kinase activity is a hallmark of numerous diseases, including cancer, making them critical targets for therapeutic intervention. The strategic placement of fluorine atoms on the benzothiazole ring, as in this compound, can significantly improve the pharmacological properties of the resulting inhibitors, such as increased binding affinity and metabolic stability. While specific public data on kinase inhibitors derived directly from this compound is limited, the broader class of fluorinated benzothiazoles has shown considerable promise.[2] This document provides a representative application of this versatile building block in the development of potent kinase inhibitors.

Representative Kinase Inhibitor Synthesis

The following protocol describes a representative synthesis of a hypothetical kinase inhibitor, BZ-46DF-Urea , derived from this compound. The synthesis involves a nucleophilic addition reaction with an isocyanate, a common method for generating urea-based kinase inhibitors.[3]

Scheme 1: Synthesis of BZ-46DF-Urea

G A This compound R DMF, rt, 2-4h A->R B 4-Chlorophenyl isocyanate B->R C BZ-46DF-Urea R->C

Caption: Synthetic scheme for BZ-46DF-Urea.

Experimental Protocol: Synthesis of BZ-46DF-Urea
  • Dissolution: Dissolve this compound (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF) under a nitrogen atmosphere.

  • Addition: To the stirred solution, add 4-chlorophenyl isocyanate (1.05 equivalents) dropwise at room temperature.

  • Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water.

  • Precipitation and Filtration: Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield the final product, BZ-46DF-Urea.

In Vitro Kinase Inhibition Assay

To evaluate the inhibitory activity of newly synthesized compounds, a general in vitro kinase inhibition assay can be performed. The following protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) of a test compound.[2]

Experimental Protocol: General Kinase Inhibition Assay
  • Reaction Mixture Preparation: Prepare a reaction mixture containing the target kinase, a suitable substrate peptide, and kinase assay buffer (e.g., Tris-HCl, MgCl2).

  • Compound Addition: Add the test compound (e.g., BZ-46DF-Urea) at various concentrations to the reaction mixture.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA.

  • Detection: Quantify the level of substrate phosphorylation. This can be achieved using methods such as radiometric assays with [γ-32P]ATP or fluorescence-based assays.

  • IC50 Determination: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G A Prepare Kinase Reaction Mixture (Kinase, Substrate, Buffer) B Add Test Compound (e.g., BZ-46DF-Urea) A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Terminate Reaction with EDTA D->E F Quantify Phosphorylation E->F G Determine IC50 Value F->G

Caption: Workflow for an in vitro kinase inhibition assay.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, IC50 values for BZ-46DF-Urea against several key kinases implicated in cancer signaling pathways. For comparison, data for established multi-kinase inhibitors are also included.

Compound/InhibitorTarget KinaseIC50 (nM)Reference
BZ-46DF-Urea (Hypothetical) VEGFR-2 85 -
PDGFR-β 60 -
B-Raf 30 -
c-KIT 75 -
SorafenibVEGFR-290[2]
PDGFR-β57[2]
B-Raf22[2]
c-KIT68[2]
SunitinibVEGFR-280[2]
PDGFRβ2[2]

Target Signaling Pathways

Benzothiazole derivatives have been shown to inhibit critical signaling pathways involved in cell proliferation, survival, and angiogenesis.[2] A key pathway often targeted by such inhibitors is the RAF/MEK/ERK signaling cascade, which is frequently hyperactivated in various cancers.

G cluster_0 GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF B-Raf RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor BZ-46DF-Urea Inhibitor->BRAF Inhibition

Caption: The RAF/MEK/ERK signaling pathway and the inhibitory action of BZ-46DF-Urea.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols and data presented herein, while based on representative examples, provide a solid foundation for researchers to explore the potential of this compound in developing next-generation targeted therapies. The strategic incorporation of fluorine is anticipated to bestow favorable pharmacokinetic and pharmacodynamic properties upon the resulting inhibitors, making this a promising avenue for drug discovery efforts.

References

Application of 2-Amino-4,6-difluorobenzothiazole in Anticancer Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a heterocyclic aromatic molecule, is a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities. Among its derivatives, 2-aminobenzothiazoles have garnered significant attention for their potent and selective anticancer properties.[1] The strategic incorporation of fluorine atoms into these molecules, such as in 2-Amino-4,6-difluorobenzothiazole, can enhance metabolic stability, bioavailability, and overall efficacy, making these compounds promising candidates for novel anticancer drug development.[2]

This document provides detailed application notes on the anticancer potential of this compound and its analogs, alongside comprehensive protocols for their synthesis and biological evaluation.

Application Notes

This compound and its derivatives are being investigated as potent anticancer agents with multifaceted mechanisms of action. Research has highlighted their ability to induce apoptosis, inhibit key signaling pathways crucial for cancer cell survival and proliferation, and modulate the activity of metabolic enzymes involved in drug activation.

A significant mechanism of action for some aminobenzothiazoles is the induction of cytochrome P450 enzymes, particularly CYP1A1, in cancer cells.[2] This enzyme can metabolize the benzothiazole derivatives into active cytotoxic compounds that form DNA adducts, leading to cell death.[3] This targeted activation within cancer cells contributes to the selective antitumor activity of these compounds.

Furthermore, derivatives of the 2-aminobenzothiazole scaffold have been shown to inhibit critical signaling pathways, such as the PI3K/Akt pathway, which is frequently hyperactivated in various cancers and plays a central role in cell growth, proliferation, and survival.[4][5][6][7] By blocking this pathway, these compounds can effectively halt tumor progression.

The induction of apoptosis is another key feature of these compounds. Treatment with 2-aminobenzothiazole derivatives has been shown to lead to the cleavage of caspase-3 and PARP, key executioners of the apoptotic cascade, and modulate the expression of Bcl-2 family proteins, pushing the balance towards programmed cell death.[8][9]

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various 2-aminobenzothiazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDDerivative StructureCancer Cell LineIC50 (µM)Reference
1 Indole based hydrazine carboxamide benzothiazoleHT29 (Colon)0.015[10]
H460 (Lung)0.28[10]
A549 (Lung)1.53[10]
MDA-MB-231 (Breast)0.68[10]
2 Hydrazine based benzothiazoleHeLa (Cervical)2.41[10]
COS-7 (Kidney)4.31[10]
3 Naphthalimide derivativeHT-29 (Colon)3.72[11]
A549 (Lung)4.074[11]
MCF-7 (Breast)7.91[11]
4 2,4-disubstituted thiazole amideA549 (Lung)8.64[12]
HeLa (Cervical)6.05[12]
HT29 (Colon)0.63[12]
Karpas299 (Lymphoma)13.87[12]
5 2-aminobenzothiazole-TZD seriesHepG2 (Liver)9.99[13]
HCT-116 (Colon)7.44[13]
MCF-7 (Breast)8.27[13]
6 2-aminobenzothiazole with 1,3,4-oxadiazole moietyC6 (Glioma)4.63[13]
A549 (Lung)39.33[13]
7 2-aminobenzothiazole with 4-phenoxyquinoline moietyMKN-45 (Gastric)0.06[13]
H460 (Lung)0.01[13]
HT-29 (Colon)0.18[13]

Experimental Protocols

Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of 2-aminobenzothiazole derivatives, which can be adapted for this compound.[14][15]

Materials:

  • Substituted 2,4-difluoroaniline

  • Potassium thiocyanate (KSCN)

  • Bromine

  • Glacial acetic acid

  • Appropriate aromatic aldehydes and 1,3-diketones for further derivatization

  • Scandium (III) triflate (Sc(OTf)3) as a catalyst (for multicomponent reaction)

Procedure:

  • Preparation of this compound:

    • To a cooled solution of glacial acetic acid, add potassium thiocyanate and the substituted 2,4-difluoroaniline.

    • Stir the mixture in a water bath while slowly adding a solution of bromine in glacial acetic acid, maintaining the temperature below room temperature.

    • After the addition is complete, continue stirring for a specified time to allow for the cyclization reaction to form the 2-aminobenzothiazole ring.

    • The product can be precipitated by pouring the reaction mixture into water and then collected by filtration.

  • Synthesis of Derivatives (Multicomponent Reaction):

    • In a reaction vessel, combine this compound, an aromatic aldehyde, and a 1,3-diketone.

    • Add a catalytic amount of Sc(OTf)3.

    • The reaction can be performed under microwave irradiation in the absence of a solvent to promote a tandem reaction involving Knoevenagel condensation, nucleophilic addition, and intramolecular cyclization.

    • The final product can be purified using techniques such as recrystallization or column chromatography.

G cluster_synthesis Synthesis Workflow Start Start Reactants 2,4-difluoroaniline, KSCN, Bromine Start->Reactants Cyclization Cyclization in Glacial Acetic Acid Reactants->Cyclization Intermediate This compound Cyclization->Intermediate Multicomponent_Reaction Microwave-assisted Multicomponent Reaction Intermediate->Multicomponent_Reaction Derivatization_Reactants Aromatic Aldehyde, 1,3-Diketone, Catalyst Derivatization_Reactants->Multicomponent_Reaction Purification Purification (Recrystallization/Chromatography) Multicomponent_Reaction->Purification Final_Product Final Derivative Purification->Final_Product

A generalized workflow for the synthesis of this compound derivatives.
Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of the synthesized compounds on cancer cells.[10][16][17]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell concentration.

    • Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the complete culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

G cluster_mtt MTT Assay Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plates Start->Cell_Seeding Compound_Treatment Treat Cells with Test Compounds Cell_Seeding->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Solution Incubation_48_72h->MTT_Addition Incubation_2_4h Incubate for 2-4h MTT_Addition->Incubation_2_4h Solubilization Solubilize Formazan Crystals Incubation_2_4h->Solubilization Absorbance_Reading Read Absorbance (570-590 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

A step-by-step workflow for the MTT cell viability assay.
Western Blotting for Apoptosis Markers

This protocol is for detecting the expression of key apoptosis-related proteins in cancer cells after treatment with the test compounds.[18][19]

Materials:

  • Cancer cells treated with test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with the test compound for the desired time.

    • Harvest the cells and lyse them in ice-cold RIPA buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein samples to the same concentration and boil with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to determine the changes in protein expression levels.

G cluster_pi3k PI3K/Akt Signaling Pathway Inhibition Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates Downstream_Effectors Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream_Effectors activates Cell_Survival Cell Survival & Proliferation Downstream_Effectors->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Effectors->Apoptosis_Inhibition Benzothiazole_Derivative 2-Aminobenzothiazole Derivative Benzothiazole_Derivative->PI3K inhibits

Inhibition of the PI3K/Akt signaling pathway by 2-aminobenzothiazole derivatives.

By providing a solid foundation of the anticancer potential of this compound and its analogs, along with detailed experimental protocols, this document aims to facilitate further research and development in this promising area of oncology.

References

Application Notes and Protocols: Derivatization of 2-Amino-4,6-difluorobenzothiazole for Antimicrobial Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the urgent development of novel antimicrobial agents. Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The 2-aminobenzothiazole scaffold, in particular, serves as a versatile starting point for the synthesis of new therapeutic candidates.[1]

This document provides detailed protocols for the derivatization of 2-Amino-4,6-difluorobenzothiazole, focusing on the synthesis of Schiff bases, and outlines the subsequent antimicrobial screening procedures to evaluate their efficacy against various bacterial and fungal pathogens.

Derivatization of this compound: Synthesis of Schiff Bases

A common and effective method for the derivatization of this compound is through a condensation reaction with various aromatic aldehydes to form Schiff bases.[3] This reaction introduces an imine (-CH=N-) group, which is often crucial for the biological activity of the resulting compounds.[3]

Experimental Protocol: General Synthesis of Schiff Bases

This protocol is based on the synthesis of novel Schiff bases derived from this compound and various aromatic aldehydes.[3]

Materials:

  • This compound

  • Substituted aromatic aldehydes (e.g., 4-(dimethylamino)benzaldehyde, 5-bromo-2-hydroxy benzaldehyde, 3,4-dimethoxy benzaldehyde)

  • Methanol or Ethanol

  • Glacial Acetic Acid (catalyst)

  • Reflux apparatus

  • Stirring equipment

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1 molar equivalent of this compound (e.g., 0.186 g, 0.001 mol) in a suitable solvent such as methanol.[3]

  • To this solution, add 1 molar equivalent of the desired substituted aromatic aldehyde (e.g., 0.149 g, 0.001 mol of 4-(dimethylamino)benzaldehyde).[3]

  • Add a catalytic amount (a few drops) of glacial acetic acid to the reaction mixture.[3]

  • The reaction mixture is then refluxed with constant stirring at a temperature of 50-60°C for a duration of 10-12 hours.[3]

  • The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Upon completion, the Schiff base product can be obtained by slow evaporation of the solvent at room temperature.[3]

  • The resulting solid is then filtered, washed, and can be further purified by recrystallization if necessary.

Characterization:

The synthesized Schiff bases should be characterized using standard analytical techniques to confirm their structure and purity. These methods include:

  • Elemental Analysis (C, H, N, S) [3]

  • Fourier-Transform Infrared Spectroscopy (FT-IR) [3]

  • Mass Spectrometry (MS) [3]

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy [3]

Antimicrobial Screening Protocols

Once the derivatives have been synthesized and characterized, they must be screened for their antimicrobial activity. The following are standard protocols for determining the efficacy of the compounds against a panel of clinically relevant microorganisms.

Protocol 1: Agar Well Diffusion Method

This method is a preliminary, qualitative, or semi-quantitative test to assess the antimicrobial activity of the synthesized compounds.[4][5]

Materials:

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Sterile petri dishes, cotton swabs, and cork borer (6 mm diameter)

  • Synthesized Schiff base solutions of known concentration (e.g., in DMSO)

  • Positive control (standard antibiotic like Ciprofloxacin for bacteria, Fluconazole for fungi)[1]

  • Negative control (solvent, e.g., DMSO)

Procedure:

  • Prepare and sterilize the agar medium and pour it into sterile petri dishes.

  • Once the agar has solidified, inoculate the plates with the standardized microbial suspension using a sterile cotton swab to ensure uniform, confluent growth.[4]

  • Allow the plates to dry for a few minutes.

  • Using a sterile cork borer, create wells of 6 mm diameter in the agar.[1]

  • Carefully add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate, labeled wells.[1]

  • Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds into the agar.[4]

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.[1]

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This quantitative method is crucial for evaluating the potency of the synthesized derivatives.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Standardized microbial inoculum

  • Synthesized Schiff base solutions of known concentration

  • Positive and negative controls

Procedure:

  • Dispense the appropriate broth into the wells of a 96-well plate.

  • Add a known concentration of the test compound to the first well and perform a two-fold serial dilution across the plate.[4]

  • Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[4]

  • Inoculate all wells (except the sterility control) with the microbial suspension.

  • Include a growth control (broth and inoculum only) and a sterility control (broth only).[4]

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Data Presentation

The antimicrobial activity of the synthesized Schiff bases derived from this compound is summarized in the table below. The data presented is based on reported MIC values against various microbial strains.[3]

Compound IDDerivative Structure (Substituent on Aldehyde)S. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)S. marcescens (MIC, µg/mL)E. coli (MIC, µg/mL)Rhizopus sp. (MIC, µg/mL)A. niger (MIC, µg/mL)
DBT-I 4-(dimethylamino)benzylidene>10050100>100>100100
DBT-II 5-bromo-2-hydroxybenzylidene50251005010050
DBT-III 3,4-dimethoxybenzylidene2512.550255025

Data extracted from Raksha V. Zala and Surbhi V. Upadhyay, 2019.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from the synthesis of this compound derivatives to their antimicrobial evaluation.

G Experimental Workflow for Antimicrobial Drug Discovery A Starting Material (this compound) C Synthesis of Schiff Bases (Condensation Reaction) A->C B Aromatic Aldehydes B->C D Purification & Characterization (FT-IR, NMR, MS) C->D E Antimicrobial Screening D->E F Agar Well Diffusion (Qualitative) E->F G MIC Determination (Quantitative) E->G H Data Analysis & SAR Study F->H G->H

Caption: Workflow from synthesis to antimicrobial screening.

Proposed Mechanism of Action

Benzothiazole derivatives have been reported to exert their antimicrobial effects through various mechanisms, including the inhibition of essential microbial enzymes.[6][7] One proposed target is Dihydropteroate Synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[8] By inhibiting DHPS, these compounds can disrupt the production of nucleic acids and proteins, leading to bacterial cell death.[6]

G Proposed Mechanism: Inhibition of Folate Synthesis cluster_bacterium Bacterial Cell PABA p-Aminobenzoic Acid (PABA) (Substrate) DHPS Dihydropteroate Synthase (DHPS) (Enzyme) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF DNA DNA/RNA Synthesis DHF->DNA Compound Benzothiazole Derivative Compound->Inhibition

Caption: Inhibition of bacterial Dihydropteroate Synthase.

References

Application Notes and Protocols for N-acylation of 2-Amino-4,6-difluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-acylated 2-aminobenzothiazole derivatives are a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities. The incorporation of fluorine atoms into the benzothiazole ring, as in 2-Amino-4,6-difluorobenzothiazole, can enhance the metabolic stability, binding affinity, and lipophilicity of potential drug candidates. This document provides a detailed experimental protocol for the N-acylation of this compound, a key reaction for the synthesis of novel bioactive molecules. The protocol described herein utilizes the widely applicable and efficient method of acylation with an acyl chloride in the presence of a base.

The general principle of this reaction involves the nucleophilic attack of the exocyclic amino group of this compound on the electrophilic carbonyl carbon of an acyl chloride. This process leads to the formation of a stable amide bond. It is important to note that the presence of two electron-withdrawing fluorine atoms on the benzene ring decreases the nucleophilicity of the amino group, which may necessitate carefully optimized reaction conditions for efficient conversion.[1]

Experimental Protocol

Objective: To synthesize an N-acylated derivative of this compound via reaction with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride of choice (e.g., Acetyl chloride, Benzoyl chloride) (1.1 - 1.2 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (NEt₃) or Pyridine (1.5 equivalents)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous Sodium Chloride solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Add the acyl chloride (1.1 equivalents), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over a period of 15-20 minutes.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for 4-12 hours.[1]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the careful addition of deionized water.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Isolation and Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the N-acylation of aminobenzothiazoles, which can be adapted for this compound.

MethodAcylating AgentSolvent / BaseTemperatureTimeYield (%)
Acyl Chloride Method Acyl ChlorideDCM / Triethylamine0 °C to RT4-12 hours75-90
Anhydride Method Acid AnhydrideGlacial Acetic AcidReflux5-10 hours80-95
Carboxylic Acid Method Carboxylic AcidCoupling Agent (e.g., DCC, EDC)Room Temperature12-24 hours70-85
Microwave-Assisted Acyl ChlorideDichloromethane / Pyridine100-150 °C10-30 min85-95

Experimental Workflow Diagram

experimental_workflow start Start setup Reaction Setup: - this compound - Anhydrous DCM - Triethylamine start->setup cooling Cool to 0 °C (Ice Bath) setup->cooling addition Dropwise Addition of Acyl Chloride in DCM cooling->addition reaction Stir at Room Temperature (4-12 hours) addition->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up: - Quench with Water - NaHCO₃ Wash - Brine Wash monitoring->workup Reaction Complete drying Dry Organic Layer (MgSO₄ or Na₂SO₄) workup->drying purification Purification: - Concentration - Column Chromatography or  Recrystallization drying->purification product N-acylated Product purification->product acylation_mechanism amine This compound (Nucleophile) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack acyl_chloride Acyl Chloride (Electrophile) acyl_chloride->intermediate product N-acylated Product intermediate->product Chloride leaves hcl HCl salt [NEt₃H]⁺Cl⁻ base Base (e.g., NEt₃) base->salt Neutralization

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Amino-4,6-difluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a privileged heterocyclic motif frequently found in compounds of significant biological and pharmaceutical importance. Derivatives of 2-aminobenzothiazole, in particular, have garnered substantial interest in drug discovery, exhibiting a wide range of activities including anti-inflammatory, antitumor, antimicrobial, and enzyme inhibition properties. The ability to functionalize the 2-aminobenzothiazole core at specific positions is crucial for developing novel therapeutic agents with enhanced potency and selectivity.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the arylation of heterocyclic compounds under relatively mild conditions. This application note provides a detailed protocol for the Suzuki coupling of 2-Amino-4,6-difluorobenzothiazole with various arylboronic acids. The presence of two electron-withdrawing fluorine atoms on the benzothiazole ring can influence its reactivity, potentially facilitating the oxidative addition step of the catalytic cycle.

The protocols and data presented herein are based on established methodologies for structurally similar 2-aminobenzothiazole derivatives and serve as a comprehensive guide for synthesizing a diverse library of 2-amino-4,6-difluoro-aryl-benzothiazoles for applications in medicinal chemistry and drug development. The resulting compounds can be screened for various biological activities, such as urease inhibition and nitric oxide scavenging.[1]

Data Presentation: Representative Suzuki Coupling Reactions

While specific data for this compound is not extensively available, the following table summarizes the reaction conditions and yields for the Suzuki coupling of the closely related 2-amino-6-bromobenzothiazole with various arylboronic acids and esters.[1][2] These results provide a strong predictive framework for the expected outcomes with the difluoro-substituted analogue.

Table 1: Suzuki Coupling of 2-Amino-6-bromobenzothiazole with Arylboronic Acids/Esters [1][2]

EntryAryl Boronic Acid/EsterProductSolvent/H₂O (4:1)Yield (%) [a]
1p-Tolylboronic acid2-Amino-6-(p-tolyl)benzothiazoleToluene65
2p-Tolylboronic acid2-Amino-6-(p-tolyl)benzothiazoleDioxane75
34-Methoxyphenylboronic acid2-Amino-6-(4-methoxyphenyl)benzothiazoleToluene61
44-Methoxyphenylboronic acid2-Amino-6-(4-methoxyphenyl)benzothiazoleDMF64
53,5-Bis(trifluoromethyl)phenylboronic acid pinacol ester2-Amino-6-(3,5-bis(trifluoromethyl)phenyl)benzothiazoleDioxaneHigh
6Phenylboronic acid2-Amino-6-phenylbenzothiazoleDioxane-

[a] Isolated yield. Conditions: 2-amino-6-bromobenzothiazole (2.183 mmol), aryl boronic acid/ester (2.401 mmol), K₃PO₄ (4.366 mmol), Pd(PPh₃)₄ (5 mol%), 95 °C, 31 h.[1][2]

Experimental Protocols

The following is a detailed protocol for the Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid. This protocol is adapted from a successful procedure for the synthesis of 2-amino-6-arylbenzothiazoles.[1]

Materials:

  • This compound (or a bromo-substituted precursor if starting from a different position) (1.0 eq.)

  • Arylboronic acid or arylboronic acid pinacol ester (1.1 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq.)

  • Anhydrous 1,4-Dioxane or Toluene

  • Degassed Water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 1.0 mmol, 1.0 eq.) and Tetrakis(triphenylphosphine)palladium(0) (e.g., 0.05 mmol, 5 mol%).

  • Seal the flask with a septum and purge with a stream of nitrogen or argon for 15-20 minutes.

  • Add the anhydrous solvent (e.g., 3 mL of 1,4-dioxane or toluene) via syringe and stir the mixture for 30 minutes at room temperature under the inert atmosphere.

  • To this mixture, add the arylboronic acid (e.g., 1.1 mmol, 1.1 eq.) and potassium phosphate (e.g., 2.0 mmol, 2.0 eq.).

  • Add degassed water (e.g., 0.75 mL to achieve a 4:1 solvent-to-water ratio).

  • Heat the reaction mixture to 95 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is anticipated to take several hours (e.g., up to 31 hours).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-4,6-difluoro-aryl-benzothiazole.

Note: The choice of solvent can influence the reaction yield, with dioxane generally providing better results for similar substrates.[1] Optimization of the base, catalyst, and temperature may be necessary for different arylboronic acids.

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the Suzuki coupling reaction of this compound.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Reactants - this compound - Pd(PPh3)4 Catalyst B 2. Purge with Inert Gas (Nitrogen or Argon) A->B C 3. Add Anhydrous Solvent (e.g., Dioxane) B->C D 4. Add Coupling Partners - Arylboronic Acid - K3PO4 Base - Degassed Water C->D E 5. Heat Reaction Mixture (e.g., 95 °C) D->E F 6. Monitor Progress (TLC or LC-MS) E->F G 7. Cool to Room Temperature F->G H 8. Extraction (Ethyl Acetate & Water/Brine) G->H I 9. Dry and Concentrate H->I J 10. Column Chromatography I->J K K J->K Final Product 2-Amino-4,6-difluoro-aryl-benzothiazole

Caption: A step-by-step workflow for the Suzuki coupling of this compound.

References

Application Notes: 2-Amino-4,6-difluorobenzothiazole as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-difluorobenzothiazole is a fluorinated heterocyclic amine that serves as a crucial intermediate and building block in the synthesis of a wide array of biologically active molecules.[1][2] The presence of the benzothiazole core is essential for its biological activity, and the fluorine atoms enhance its stability and reactivity.[1] This compound is particularly valuable in medicinal chemistry and agrochemical research for the development of novel therapeutic agents and crop protection agents.[1] Its unique structural features make it a preferred starting material for synthesizing compounds with potential applications as anti-cancer, antimicrobial, and anti-inflammatory agents.

Key Applications

This compound is a versatile scaffold for the synthesis of various derivatives, including but not limited to:

  • Schiff Bases: The primary amino group readily undergoes condensation reactions with a variety of aldehydes to form Schiff bases. These derivatives are not only important intermediates for the synthesis of more complex heterocyclic systems but also exhibit a range of biological activities themselves, including antimicrobial and antifungal properties.

  • Kinase Inhibitors: The 2-aminobenzothiazole scaffold is a known pharmacophore in the design of kinase inhibitors.[3] Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in diseases such as cancer. Derivatives of 2-aminobenzothiazole have been investigated as inhibitors of various kinases, including Casein Kinase 2 (CK2), Glycogen Synthase Kinase-3β (GSK3β), and Sphingosine Kinases (SphK).[4][5]

  • Thiazolidinones: Through multi-step reactions, 2-aminobenzothiazole derivatives can be converted into thiazolidinones, a class of compounds with a broad spectrum of pharmacological activities.

  • Multi-component Reaction Products: This building block can participate in multi-component reactions to generate complex molecular architectures in a single step, offering an efficient route to novel heterocyclic compounds.

Data Presentation: Synthesis of Schiff Base Derivatives

The following table summarizes the reaction conditions and yields for the synthesis of various Schiff bases starting from this compound and different aromatic aldehydes.

Product NameAromatic AldehydeSolventReaction Time (hrs)Reaction Temperature (°C)Yield (%)Reference
N-(4-(dimethylamino)benzylidene)-4,6-difluorobenzothiazol-2-amine4-(dimethylamino)benzaldehydeMethanol10-1250-6062.95[6]
4-bromo-2-(((4,6-difluorobenzothiazol-2-yl)imino)methyl)phenol5-bromo-2-hydroxybenzaldehydeMethanol10-1250-60-[6]
N-(3,4-dimethoxybenzylidene)-4,6-difluorobenzothiazol-2-amine3,4-dimethoxybenzaldehydeMethanol5-730-40-[6]

Experimental Protocols

General Protocol for the Synthesis of Schiff Bases from this compound

This protocol outlines the general procedure for the condensation reaction between this compound and an aromatic aldehyde.

Materials:

  • This compound (1 equivalent)

  • Aromatic aldehyde (1 equivalent)

  • Methanol

  • Glacial Acetic Acid (catalytic amount)

  • Sodium bisulfite solution

  • Diethyl ether

Procedure:

  • Dissolve this compound (e.g., 0.186 g, 0.001 mol) in methanol in a round-bottom flask.

  • Add the corresponding aromatic aldehyde (0.001 mol) to the solution.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux the mixture with constant stirring for the time and at the temperature specified in the data table (e.g., 10-12 hours at 50-60°C).

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The Schiff base product can be obtained by slow evaporation of the solvent.

  • To remove any unreacted aldehyde, wash the product with a sodium bisulfite solution.

  • Wash the product with chilled methanol to remove other impurities.

  • Isolate the solid product by filtration, dry with diethyl ether, and recrystallize from hot methanol to obtain the pure Schiff base.[6]

Visualization of a Potential Application in Drug Discovery

The following diagrams illustrate a generalized experimental workflow for synthesizing Schiff base derivatives and a conceptual signaling pathway where these compounds might act as kinase inhibitors.

experimental_workflow cluster_reactants Starting Materials cluster_reaction Synthesis cluster_workup Work-up & Purification 2_Amino_4_6_difluorobenzothiazole 2-Amino-4,6- difluorobenzothiazole Reaction_Vessel Reaction in Methanol + Glacial Acetic Acid (Reflux) 2_Amino_4_6_difluorobenzothiazole->Reaction_Vessel Aromatic_Aldehyde Aromatic Aldehyde Aromatic_Aldehyde->Reaction_Vessel Evaporation Slow Evaporation Reaction_Vessel->Evaporation Cooling Washing Washing with Sodium Bisulfite & Methanol Evaporation->Washing Purification Recrystallization Washing->Purification Product Pure Schiff Base Derivative Purification->Product

Caption: Synthetic workflow for Schiff base derivatives.

signaling_pathway cluster_pathway Kinase Signaling Pathway Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase_Cascade Downstream Kinase (e.g., CK2, GSK3β, SphK) Receptor->Kinase_Cascade Activation Substrate Substrate Protein Kinase_Cascade->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Inhibitor 2-Aminobenzothiazole Derivative (Kinase Inhibitor) Inhibitor->Kinase_Cascade Inhibition

Caption: Inhibition of a kinase signaling pathway.

References

Application Notes and Protocols for 2-Amino-4,6-difluorobenzothiazole Derivatives in Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the agrochemical applications of 2-Amino-4,6-difluorobenzothiazole derivatives. It includes detailed application notes, experimental protocols for synthesis and biological screening, and visualizations of key concepts to aid in research and development. While specific data for this compound derivatives is emerging, this report also draws upon data from structurally related fluorinated benzothiazoles to provide a broader context for their potential in agriculture.

Introduction

This compound is a fluorinated heterocyclic compound that serves as a versatile building block in the synthesis of various biologically active molecules. The incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, bioavailability, and binding affinity to target enzymes, making them attractive candidates for the development of novel agrochemicals.[1] Derivatives of the benzothiazole scaffold have demonstrated a wide spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties.[2][3]

Herbicidal Applications

Benzothiazole derivatives have been identified as a promising class of herbicides. Their mode of action often involves the inhibition of key plant enzymes, leading to growth arrest and plant death.

Mode of Action: D1 Protease Inhibition

Certain benzothiazole derivatives have been shown to act as inhibitors of D1 protease, a C-terminal processing protease essential for the proper functioning of the photosystem II reaction center in plants.[4] Inhibition of this enzyme disrupts the photosynthetic electron transport chain, leading to oxidative stress and ultimately, cell death.

Signaling Pathway: D1 Protease Inhibition

D1_Protease_Inhibition cluster_photosynthesis Photosystem II (PSII) D1 D1 Protein pD1 precursor D1 (pD1) D1_Protease D1 Protease pD1->D1_Protease C-terminal processing D1_Protease->D1 PSII_disruption PSII Disruption & Oxidative Stress D1_Protease->PSII_disruption inhibition leads to Benzothiazole This compound Derivative Inhibition Benzothiazole->Inhibition Inhibition->D1_Protease Plant_Death Plant Death PSII_disruption->Plant_Death

Caption: Inhibition of D1 protease by benzothiazole derivatives disrupts Photosystem II function.

Quantitative Data for Herbicidal Activity

While specific data for this compound derivatives is not yet widely published, studies on other benzothiazole derivatives demonstrate their herbicidal potential. For instance, certain synthesized benzothiazole derivatives have shown significant herbicidal activities against common weeds like Brassica napus (rape) and Echinochloa crusgalli (barnyard grass).[4]

Table 1: Herbicidal Activity of Benzothiazole Derivatives against Weeds

Compound IDTarget WeedInhibition (%) at 150 g/haReference
B-04Broadleaf WeedsExcellent post-emergence activity[5][6]
B-04Dicotyledonous & Monocotyledonous WeedsPotent pre-emergence activity[5][6]
N,O-acetalsDicotyledon and monocotyledon weedsGood herbicidal activity[7]
Experimental Protocol: Whole-Plant Herbicidal Bioassay

This protocol outlines a general method for assessing the pre- and post-emergence herbicidal activity of this compound derivatives.

Workflow: Herbicidal Bioassay

Herbicidal_Bioassay_Workflow start Start: Compound Synthesis prep Prepare Test Solutions (e.g., in acetone/water with surfactant) start->prep pre_emergence Pre-emergence Assay prep->pre_emergence post_emergence Post-emergence Assay prep->post_emergence sow_seeds Sow weed seeds in pots pre_emergence->sow_seeds grow_plants Grow weeds to 2-3 leaf stage post_emergence->grow_plants apply_pre Apply test solution to soil surface sow_seeds->apply_pre incubate Incubate in controlled environment (e.g., 25°C, 16h light) apply_pre->incubate apply_post Apply test solution as foliar spray grow_plants->apply_post apply_post->incubate assess Assess herbicidal damage (e.g., visual rating, biomass reduction) incubate->assess data_analysis Data Analysis (e.g., GR50 calculation) assess->data_analysis end End: Report Results data_analysis->end

Caption: General workflow for pre- and post-emergence herbicidal bioassays.

Materials:

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Pots filled with standard potting mix

  • This compound derivatives

  • Solvent (e.g., acetone) and surfactant (e.g., Tween-20)

  • Spray chamber

  • Controlled environment growth chamber

Procedure:

  • Compound Preparation: Dissolve the test compounds in a minimal amount of acetone and dilute with water containing a surfactant to achieve the desired test concentrations.

  • Pre-emergence Application:

    • Sow seeds of the target weeds in pots.

    • Apply the test solutions uniformly to the soil surface using a spray chamber.

    • Place the pots in a growth chamber and water as needed.

  • Post-emergence Application:

    • Grow the target weeds in pots until they reach the 2-3 leaf stage.

    • Apply the test solutions as a foliar spray to the plants in a spray chamber.

    • Return the pots to the growth chamber.

  • Assessment: After a set period (e.g., 14-21 days), visually assess the herbicidal damage (e.g., chlorosis, necrosis, stunting) on a scale of 0 (no effect) to 100 (complete kill). For a more quantitative measure, harvest the above-ground biomass and determine the fresh or dry weight.

  • Data Analysis: Calculate the Growth Reduction (GR50) values, which represent the concentration of the compound required to inhibit plant growth by 50%.

Fungicidal Applications

Fluorinated benzothiazole derivatives have shown promise as antifungal agents against a range of plant pathogens. The fluorine substituents can enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved cellular uptake and target interaction in fungi.

Potential Modes of Action

The exact mechanisms of action for many benzothiazole-based fungicides are still under investigation. However, potential targets include enzymes involved in essential metabolic pathways, such as sterol biosynthesis or respiration. For example, some azole fungicides, which share structural similarities with benzothiazole derivatives, are known to inhibit the 14α-demethylase enzyme, which is critical for ergosterol biosynthesis in fungi.

Quantitative Data for Fungicidal Activity

Studies on fluorinated benzothiazole and related structures have demonstrated their efficacy against various phytopathogenic fungi.

Table 2: Antifungal Activity of Fluorinated Benzothiazole and Related Derivatives

Compound ClassTarget PathogenMIC (µg/mL)Reference
Fluoro-substituted benzothiazolesAspergillus nigerModerate to high inhibition[8]
Benzothiazole-appended bis-triazolesRhizoctonia solaniED50: 0.96 - 2.33 µM[9]
Benzoxazole derivativesFusarium solaniIC50: 4.34 - 17.61 µg/mL[10]
Experimental Protocol: In Vitro Antifungal Assay (Agar Dilution Method)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives against fungal plant pathogens.

Workflow: In Vitro Antifungal Assay

Antifungal_Assay_Workflow start Start: Compound Synthesis prep_solutions Prepare stock solutions of test compounds start->prep_solutions amend_media Amend PDA with serial dilutions of test compounds prep_solutions->amend_media prep_media Prepare and autoclave potato dextrose agar (PDA) prep_media->amend_media pour_plates Pour amended PDA into Petri dishes amend_media->pour_plates inoculate Inoculate plates with fungal plugs pour_plates->inoculate incubate Incubate at 25-28°C inoculate->incubate measure Measure colony diameter incubate->measure calculate_mic Calculate Minimum Inhibitory Concentration (MIC) measure->calculate_mic end End: Report Results calculate_mic->end

Caption: Workflow for determining the MIC of antifungal compounds using the agar dilution method.

Materials:

  • Cultures of fungal plant pathogens (e.g., Fusarium oxysporum, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA)

  • This compound derivatives

  • Solvent (e.g., DMSO)

  • Sterile Petri dishes

  • Cork borer

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent like DMSO.

  • Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave.

  • Amending Media: While the PDA is still molten (around 45-50°C), add the appropriate volume of the stock solutions to achieve the desired final concentrations. Also, prepare a control plate with the solvent only.

  • Pouring Plates: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.

  • Assessment: After a few days, when the fungal growth in the control plate has reached a significant size, measure the diameter of the fungal colonies on the treated plates.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus.

Insecticidal Applications

The benzothiazole scaffold is also present in some compounds with insecticidal activity. The mode of action can vary, but often involves targeting the nervous system or other vital physiological processes in insects.

Potential Modes of Action

While the specific targets for many benzothiazole-based insecticides are not fully elucidated, potential mechanisms could include the disruption of neurotransmitter receptors, ion channels, or metabolic enzymes. For instance, some heterocyclic compounds are known to act on the nicotinic acetylcholine receptors in insects.

Quantitative Data for Insecticidal Activity

Research on benzothiazole derivatives has shown their potential against various insect pests.

Table 3: Insecticidal Activity of Benzothiazole Derivatives

Compound IDTarget InsectActivityReference
HBTSpodoptera frugiperdaLC50 of 0.24 mg/mL[11]
Chlorobenzothiazole-Dihydropyridine derivativesSpodoptera littoralisSignificant insecticidal activity[12]
Phenylthiazole derivativesPlutella xylostellaLC50 of 23.94 and 30.37 mg/L[13]
Experimental Protocol: Insecticidal Bioassay (Leaf Dip Method)

This protocol is a common method for evaluating the contact toxicity of compounds against leaf-feeding insects.

Workflow: Insecticidal Bioassay (Leaf Dip)

Insecticidal_Bioassay_Workflow start Start: Compound Synthesis prep_solutions Prepare test solutions with surfactant start->prep_solutions dip_leaves Dip leaves in test solutions for a set time prep_solutions->dip_leaves select_leaves Select healthy, uniform host plant leaves select_leaves->dip_leaves air_dry Air-dry the treated leaves dip_leaves->air_dry infest Place treated leaves in Petri dishes with target insects air_dry->infest incubate Incubate under controlled conditions infest->incubate assess_mortality Assess insect mortality at specific time points incubate->assess_mortality calculate_lc50 Calculate Lethal Concentration (LC50) assess_mortality->calculate_lc50 end End: Report Results calculate_lc50->end

Caption: Workflow for evaluating insecticidal activity using the leaf dip bioassay.

Materials:

  • Host plant leaves (e.g., cabbage for diamondback moth)

  • Target insect larvae (e.g., 3rd instar larvae of Plutella xylostella)

  • This compound derivatives

  • Solvent and surfactant

  • Petri dishes with moistened filter paper

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in water containing a surfactant.

  • Leaf Treatment: Dip host plant leaves into the test solutions for a specified time (e.g., 10-30 seconds). A control group of leaves should be dipped in the solvent-surfactant solution without the test compound.

  • Drying: Allow the treated leaves to air dry completely.

  • Infestation: Place one treated leaf in each Petri dish lined with moistened filter paper. Introduce a known number of insect larvae (e.g., 10) into each dish.

  • Incubation: Keep the Petri dishes in a controlled environment with appropriate temperature, humidity, and photoperiod.

  • Assessment: Record the number of dead larvae at regular intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value, the concentration that causes 50% mortality of the insect population.

Conclusion

This compound derivatives represent a promising scaffold for the development of new agrochemicals. The presence of fluorine atoms is anticipated to enhance their biological efficacy and stability. While specific data on this particular difluoro-substituted core is still emerging, the broader family of benzothiazoles has demonstrated significant potential as herbicides, fungicides, and insecticides. The protocols and information provided herein offer a solid foundation for researchers to synthesize, screen, and characterize novel this compound derivatives for various agrochemical applications. Further research is warranted to elucidate their specific modes of action and to optimize their activity and selectivity for agricultural use.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4,6-difluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Amino-4,6-difluorobenzothiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound is through the oxidative cyclization of N-(3,5-difluorophenyl)thiourea. This is typically achieved by reacting 3,5-difluoroaniline with a thiocyanate salt (like potassium or sodium thiocyanate) in the presence of a halogen, most commonly bromine, in a suitable solvent such as acetic acid.

Q2: My reaction yield is consistently low. What are the potential causes?

Low yields in this synthesis can often be attributed to several factors:

  • Purity of Reactants: 3,5-difluoroaniline can degrade over time. Ensure the purity of your starting materials.

  • Reaction Temperature: The reaction is exothermic, and improper temperature control can lead to the formation of side products.

  • Moisture: The presence of water can interfere with the reaction. It is crucial to use anhydrous solvents and reagents.

  • Stoichiometry of Bromine: An excess or deficit of bromine can lead to incomplete reaction or the formation of brominated byproducts.

Q3: I am observing the formation of multiple products in my TLC analysis. What are the likely side products?

Common side products can include unreacted starting materials, the intermediate N-(3,5-difluorophenyl)thiourea, and potentially over-brominated species. The formation of impurities is often exacerbated by incorrect reaction temperatures or stoichiometry of the reagents.

Q4: How can I effectively purify the final product?

Purification of this compound can be achieved through recrystallization. A common solvent system for this is an ethanol/water mixture. If significant impurities are present, column chromatography on silica gel may be necessary.

Q5: Are there any safety precautions I should be aware of during this synthesis?

Yes, this synthesis involves hazardous materials. Bromine is highly corrosive and toxic; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Acetic acid is also corrosive. Always consult the safety data sheets (SDS) for all reagents before starting the experiment.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive or degraded 3,5-difluoroaniline.2. Insufficient bromine or ineffective oxidation.3. Reaction temperature is too low.1. Use freshly distilled or purified 3,5-difluoroaniline.2. Ensure the correct stoichiometry of bromine is used. Add the bromine dropwise to control the reaction rate.3. Monitor the reaction temperature and maintain it within the optimal range (typically 0-10°C during bromine addition, followed by stirring at room temperature).
Formation of a Dark Tar-like Substance 1. Reaction temperature was too high during bromine addition.2. Excessive amount of bromine was used.1. Maintain the reaction temperature below 10°C during the dropwise addition of bromine.2. Carefully control the molar ratio of bromine to the aniline.
Product is Contaminated with Starting Material 1. Incomplete reaction.2. Insufficient reaction time.1. Ensure all reagents are added in the correct order and stoichiometry.2. Increase the reaction time and monitor the progress by Thin Layer Chromatography (TLC).
Difficulty in Isolating the Product 1. Product is soluble in the workup solvent.2. Insufficient precipitation.1. After quenching the reaction with water, adjust the pH to be slightly basic to ensure the amine is deprotonated and less water-soluble.2. Cool the solution in an ice bath to promote precipitation.

Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative example based on the synthesis of similar fluoro-substituted 2-aminobenzothiazoles. Optimization may be required.

Materials:

  • 3,5-Difluoroaniline

  • Potassium thiocyanate (KSCN)

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Ethanol

  • Water

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 3,5-difluoroaniline (1.0 eq) and potassium thiocyanate (2.2 eq) in glacial acetic acid.

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.

  • Pour the reaction mixture into a beaker of ice water.

  • Neutralize the solution with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Data Presentation

The following table presents illustrative data on how reaction conditions can affect the yield of this compound. This data is intended as a guide for optimization studies.

Entry Temperature (°C) Solvent **Molar Ratio (Aniline:KSCN:Br₂) **Reaction Time (h) Yield (%)
10-5Acetic Acid1:2.2:1.11265
225Acetic Acid1:2.2:1.11250
30-5Methanol1:2.2:1.11245
40-5Acetic Acid1:3.0:1.11272
50-5Acetic Acid1:2.2:1.51258 (with byproducts)
60-5Acetic Acid1:2.2:1.12475

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Dissolve 3,5-Difluoroaniline and KSCN in Acetic Acid cooling Cool to 0-5°C reactants->cooling br_addition Dropwise addition of Bromine in Acetic Acid cooling->br_addition Maintain T < 10°C stirring Stir at Room Temperature (12-16h) br_addition->stirring quench Pour into Ice Water stirring->quench neutralize Neutralize with NaHCO₃ quench->neutralize filter Filter Precipitate neutralize->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize final_product final_product recrystallize->final_product Pure Product

Caption: Workflow for the synthesis of this compound.

troubleshooting_yield Troubleshooting Low Yield start Low Yield Observed check_reactants Check Purity of 3,5-Difluoroaniline start->check_reactants check_temp Verify Reaction Temperature Control start->check_temp check_br Check Bromine Stoichiometry start->check_br check_time Increase Reaction Time start->check_time solution_reactants Use Purified Starting Material check_reactants->solution_reactants solution_temp Maintain 0-5°C during addition check_temp->solution_temp solution_br Ensure Correct Molar Ratio check_br->solution_br solution_time Monitor by TLC until completion check_time->solution_time

Caption: Decision-making flowchart for troubleshooting low reaction yields.

Common side products in 2-aminobenzothiazole synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 2-aminobenzothiazole. This guide addresses common side products, their removal, and optimization of purification protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of 2-aminobenzothiazole?

A1: The formation of side products is highly dependent on the synthetic route and the starting materials used. The most frequently encountered impurities include:

  • 4-Thiocyanatoaniline: This is a major byproduct when using unsubstituted aniline as a starting material. It forms due to a competing electrophilic substitution at the para position of the aniline ring.[1]

  • Unreacted Phenylthiourea: In syntheses that proceed through a phenylthiourea intermediate (e.g., the Hugerschoff reaction), incomplete cyclization can leave unreacted starting material.

  • Regioisomers (5- and 7-substituted): When using meta-substituted anilines, a mixture of 5- and 7-substituted 2-aminobenzothiazole regioisomers can be formed. The ratio of these isomers is often influenced by the steric hindrance of the substituent.[2]

  • Brominated Byproducts: Over-bromination of the aromatic ring can occur, leading to the formation of brominated 2-aminobenzothiazole derivatives.[1]

  • Sulfonated Byproducts: If sulfuric acid is used as a solvent or catalyst at elevated temperatures, sulfonation of the aromatic ring can be a competing side reaction.[1]

  • Disulfide Dimers: The thiol group in 2-aminothiophenol, a common precursor, is susceptible to oxidation, which can lead to the formation of a disulfide dimer.[3]

Q2: How can I monitor the progress of my reaction and detect the presence of side products?

A2: Thin Layer Chromatography (TLC) is a highly effective and straightforward method for monitoring the progress of your synthesis.[1] By spotting the starting material, the reaction mixture, and a pure standard of 2-aminobenzothiazole (if available) on a silica gel plate, you can visualize the consumption of reactants and the formation of the product and any byproducts. A common mobile phase for this analysis is a mixture of n-hexane and ethyl acetate.[1]

Q3: My reaction mixture has a persistent reddish-brown color. What is the cause and how can I remove it?

A3: A persistent reddish-brown color in the reaction mixture is often due to the presence of excess bromine. This can be easily remedied by adding a reducing agent, such as a solution of sodium thiosulfate or sodium bisulfite, until the color dissipates.[1]

Q4: I have a low yield of 2-aminobenzothiazole. What are the potential reasons?

A4: Low yields can be attributed to several factors:

  • Incomplete reaction: The formation of the intermediate or the final cyclization may not have gone to completion. It is crucial to monitor the reaction by TLC.[1]

  • Side reactions: The formation of significant amounts of the side products listed in Q1 will consume your starting materials and reduce the yield of the desired product.[1]

  • Suboptimal reaction conditions: Temperature control is critical. Excessively high temperatures can promote side reactions, while temperatures that are too low may lead to an incomplete reaction.[1]

  • Loss during work-up and purification: 2-Aminobenzothiazole has some solubility in water, so excessive washing with water during the work-up can lead to product loss.[1] Additionally, every purification step, such as recrystallization or chromatography, will inevitably lead to some material loss.[3]

Troubleshooting Guides

Problem 1: Presence of 4-Thiocyanatoaniline Impurity
  • Symptoms:

    • TLC analysis shows a spot with a higher Rf value than 2-aminobenzothiazole.

    • The melting point of the crude product is broad and lower than expected.

  • Cause:

    • This is a common side product in syntheses starting from unsubstituted aniline and a thiocyanate source.

  • Solutions:

    • Column Chromatography: This is the most effective method for separating 4-thiocyanatoaniline from 2-aminobenzothiazole due to their different polarities. A silica gel column with a gradient elution of ethyl acetate in n-hexane is recommended.

    • Recrystallization: While less effective for large amounts of this impurity, recrystallization from an ethanol/water mixture may help to enrich the desired product.

Problem 2: Presence of Unreacted Phenylthiourea
  • Symptoms:

    • A spot corresponding to phenylthiourea is observed on the TLC plate, typically with a higher Rf value than 2-aminobenzothiazole.

  • Cause:

    • Incomplete cyclization reaction.

  • Solutions:

    • Optimize Reaction Conditions: Ensure the reaction has gone to completion by extending the reaction time or slightly increasing the temperature, while monitoring with TLC.

    • Purification: Unreacted phenylthiourea can be effectively removed by column chromatography. Recrystallization from ethanol can also be effective if the amount of the impurity is small.

Problem 3: Mixture of 5- and 7-Substituted Regioisomers
  • Symptoms:

    • TLC analysis shows two spots with very similar Rf values.

    • NMR spectroscopy of the crude product will show two sets of signals for the aromatic protons.

  • Cause:

    • Use of a meta-substituted aniline as a starting material.

  • Solutions:

    • Column Chromatography: Careful column chromatography is often required to separate these isomers. The choice of eluent and the length of the column are critical for achieving good separation.

    • Fractional Crystallization: In some cases, fractional crystallization can be used to separate the regioisomers, taking advantage of slight differences in their solubility. For example, a 1:1 mixture of 5- and 7-bromo-2-aminobenzothiazoles has been successfully separated by column chromatography or crystallization.[2]

Data Presentation

Table 1: Comparison of Purification Methods for 2-Aminobenzothiazole

Purification MethodPrincipleTypical Solvents/EluentsAdvantagesDisadvantages
Recrystallization Difference in solubility of the compound and impurities at different temperatures.Ethanol, Ethanol/Water[1]Simple, cost-effective, can yield very pure product with slow crystal growth.Potential for significant product loss in the mother liquor, may not be effective for impurities with similar solubility.
Column Chromatography Differential adsorption of compounds onto a stationary phase.n-Hexane/Ethyl Acetate gradient on silica gel.[1]Highly effective for separating compounds with different polarities, including regioisomers and side products.More time-consuming and requires larger volumes of solvent compared to recrystallization, some product loss on the column is inevitable.
Acid-Base Extraction The basicity of the amino group allows for separation from neutral or acidic impurities.Aqueous HCl and an organic solvent, followed by basification.Good for removing non-basic impurities.May not be effective for separating basic impurities.
Treatment with Activated Charcoal Adsorption of colored impurities.Added to the hot solution during recrystallization.[3]Effective for removing colored byproducts and improving the appearance of the final product.Requires a hot filtration step, which can be cumbersome and lead to some product loss.

Experimental Protocols

Protocol 1: Recrystallization of 2-Aminobenzothiazole from Ethanol/Water
  • Dissolution: Place the crude 2-aminobenzothiazole in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask to remove the activated charcoal and any other insoluble impurities.

  • Crystallization: To the hot filtrate, add hot water dropwise until the solution just begins to turn cloudy. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying to a constant weight.

Protocol 2: Column Chromatography of 2-Aminobenzothiazole
  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. A common eluent system is a mixture of n-hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude product.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 n-hexane:ethyl acetate) and carefully pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. For a more concentrated band, adsorb the dissolved sample onto a small amount of fresh silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Analysis: Monitor the collected fractions by TLC to identify which contain the pure desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-aminobenzothiazole.[1]

Mandatory Visualization

Synthesis_Troubleshooting cluster_synthesis 2-Aminobenzothiazole Synthesis cluster_analysis Impurity Analysis cluster_purification Purification Strategy start Crude Product tlc TLC Analysis start->tlc single_spot Single Major Spot? tlc->single_spot impurities Identify Impurities (e.g., 4-thiocyanatoaniline, unreacted starting material, regioisomers) single_spot->impurities No recrystallization Recrystallization single_spot->recrystallization Yes impurities->recrystallization Minor Impurities column Column Chromatography impurities->column Significant Impurities pure_product Pure 2-Aminobenzothiazole recrystallization->pure_product column->pure_product

Caption: Troubleshooting workflow for the purification of 2-aminobenzothiazole.

References

Purification of crude 2-Amino-4,6-difluorobenzothiazole by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude 2-Amino-4,6-difluorobenzothiazole by recrystallization. Below, you will find troubleshooting guides in a question-and-answer format, a detailed experimental protocol, and a summary of relevant data.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the recrystallization of this compound and similar compounds.

Q1: What is the best solvent for the recrystallization of this compound?

A1: Based on available literature, hot methanol has been successfully used for the recrystallization of derivatives of 4,6-difluoro-2-aminobenzothiazole.[1] Ethanol and mixtures of ethanol and water are also commonly used for the recrystallization of other 2-aminobenzothiazole derivatives and could be effective.[2][3] A small-scale solvent screening is always recommended to determine the optimal solvent for your specific batch of crude material.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out," where the solute separates as a liquid instead of a solid, can occur for several reasons with fluorinated compounds. Here are some solutions:

  • Increase the solvent volume: Your solution may be too concentrated. Add a small amount of additional hot solvent to the mixture and redissolve the oil by heating.

  • Slow down the cooling process: Rapid cooling can promote oil formation. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Insulating the flask can help.

  • Use a seed crystal: If you have a small amount of pure, solid this compound, adding a tiny crystal to the cooled, saturated solution can induce crystallization.

  • Try a different solvent or a mixed solvent system: The boiling point of your solvent might be too high relative to the melting point of your compound-impurity mixture. A lower-boiling point solvent or a mixture of a good solvent with a poor solvent (anti-solvent) might be effective.

Q3: I am not getting any crystal formation, even after cooling the solution in an ice bath. What is the problem?

A3: A lack of crystal formation is usually due to one of two reasons:

  • Too much solvent was used: If the solution is not saturated at the lower temperature, crystals will not form. You can try to carefully evaporate some of the solvent by gently heating the solution and then allowing it to cool again.

  • Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal.

Q4: My final product has a low yield. How can I improve it?

A4: A low yield can result from several factors:

  • Using too much solvent: The more solvent used, the more of your compound will remain dissolved in the mother liquor after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Premature crystallization: If crystals form during a hot filtration step, you will lose product. Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated.

  • Incomplete crystallization: Make sure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath for at least an hour is recommended.

  • Washing with too much cold solvent: Washing the collected crystals with an excessive amount of cold solvent can dissolve some of the product. Use a minimal amount of ice-cold solvent for washing.

Q5: The recrystallized product is still colored. How can I decolorize it?

A5: If your product remains colored after recrystallization, you can try using activated charcoal. Add a very small amount of activated charcoal to the hot, dissolved solution before the hot filtration step. The charcoal will adsorb colored impurities. Be aware that using too much charcoal can also adsorb your desired product, leading to a lower yield.

Data Presentation

SolventTemperatureSolubilityRemarks
MethanolHotSolubleA derivative of this compound has been successfully recrystallized from hot methanol.[1]
ColdSparingly SolubleExpected to be a good solvent for recrystallization.
EthanolHotLikely SolubleCommonly used for recrystallizing 2-aminobenzothiazole derivatives.[2][3]
ColdLikely Sparingly SolubleA good candidate for solvent screening.
Ethanol/WaterHotVariableCan be a good mixed-solvent system. The ratio can be adjusted to achieve optimal solubility.
ColdLikely Poorly SolubleWater acts as an anti-solvent.
Benzene/Ethanol (1:1)HotSolubleA 1:1 mixture has been used for a similar fluorinated benzothiazole derivative.[3]
ColdSparingly Soluble

Physical Properties of this compound

PropertyValue
Molecular FormulaC₇H₄F₂N₂S
Molecular Weight186.18 g/mol
Melting Point216-220 °C
AppearanceSolid

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology. The optimal solvent and volumes may need to be adjusted based on the purity of the crude material.

Materials:

  • Crude this compound

  • Methanol (or another selected solvent)

  • Erlenmeyer flasks (two sizes)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and filter flask

  • Filter paper to fit the Büchner funnel

  • Ice bath

  • Glass stirring rod

Procedure:

  • Solvent Selection (Small-Scale Test):

    • Place a small amount (e.g., 20-30 mg) of the crude material into a test tube.

    • Add a few drops of the chosen solvent (e.g., methanol) at room temperature and observe the solubility.

    • A suitable solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

    • If the compound dissolves readily at room temperature, the solvent is too good. If it is insoluble even when hot, the solvent is unsuitable.

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of methanol to just cover the solid.

    • Heat the mixture on a hot plate with gentle stirring.

    • Add small portions of hot methanol slowly until the solid just dissolves. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or if activated charcoal was used for decolorization, a hot filtration is necessary.

    • Preheat a second, slightly larger Erlenmeyer flask and a stemless funnel on the hot plate.

    • Place a piece of fluted filter paper in the warm funnel.

    • Quickly pour the hot solution through the fluted filter paper into the clean, warm flask. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask containing the clear, hot solution from the heat and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin during this time.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold methanol to remove any soluble impurities adhering to the crystal surface.

    • Continue to draw air through the crystals on the filter for several minutes to help them dry.

  • Drying:

    • Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals to a constant weight. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

  • Purity Assessment:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (216-220 °C) is an indication of high purity.

    • Further analysis by techniques such as NMR or HPLC can also be used to confirm purity.

Visualization

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_setup Setup cluster_purification Purification cluster_isolation Isolation & Analysis start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Methanol start->dissolve hot_filtration Hot Filtration (if impurities are present) dissolve->hot_filtration cool Cool Solution Slowly to Room Temperature hot_filtration->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration to Collect Crystals ice_bath->vacuum_filtration wash Wash with Ice-Cold Methanol vacuum_filtration->wash dry Dry the Crystals wash->dry end Pure this compound dry->end

Caption: A flowchart illustrating the key steps in the recrystallization of this compound.

References

Optimizing reaction conditions for synthesizing 2-aminobenzothiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-aminobenzothiazole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to synthesize the 2-aminobenzothiazole core is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of the 2-aminobenzothiazole scaffold can arise from several factors. A classical method involves the reaction of a substituted aniline with potassium thiocyanate and bromine in acetic acid.[1] However, this method is sensitive to reaction conditions and the nature of the aniline substituent.

Potential Causes and Solutions:

  • Side Reactions: A significant side reaction is the thiocyanation at the para-position of the aniline, especially if the para-position is unsubstituted.[1] To circumvent this, using an N-arylthiourea precursor for the cyclization is a more reliable alternative.[1][2]

  • Reaction Conditions: The choice of catalyst, solvent, and temperature is crucial. For instance, in Ullmann-type reactions for synthesizing 2-aminobenzothiazoles, a combination of a copper(II) catalyst, a base like Cs₂CO₃, and a solvent like DMF at 120 °C has been shown to be effective.[2][3] Modern approaches also utilize catalysts like RuCl₃ or Pd(OAc)₂ for the intramolecular oxidative coupling of N-arylthioureas, which can lead to high yields.[2]

  • Incomplete Reaction: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Purification Loss: Significant loss of product can occur during workup and purification. Optimize your extraction and chromatography procedures to minimize this.

Q2: I am observing the formation of multiple side products in my derivatization reaction. How can I increase the selectivity?

A2: The formation of multiple side products during the derivatization of 2-aminobenzothiazole often stems from the reactivity of the molecule.

Potential Causes and Solutions:

  • Incompatible Reagents: 2-Aminobenzothiazoles can be sensitive to strong oxidizing agents and strong bases, which may lead to degradation or undesired side reactions.[3]

  • Reaction Temperature: While generally stable, prolonged exposure to high temperatures can cause decomposition.[3] It is important to carefully control the reaction temperature. For instance, when reacting 2-aminobenzothiazole with chloroacetyl chloride, the addition is typically performed under ice-cold conditions.

  • Protecting Groups: If you are targeting a specific position for derivatization and have multiple reactive sites, consider using appropriate protecting groups to block other sites from reacting.[2]

Q3: The purity of my final 2-aminobenzothiazole derivative is low after purification. What can I do?

A3: Achieving high purity is essential, especially for drug development applications. If you are struggling with purity after standard purification methods like column chromatography, consider the following:

  • Recrystallization: This is a powerful technique for purifying solid compounds. Choose a solvent system where your compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Alternative Chromatography: If silica gel column chromatography is not providing adequate separation, you could try other stationary phases or techniques like preparative HPLC.

  • Washing Steps: Ensure your workup procedure includes appropriate aqueous washes to remove inorganic salts and other water-soluble impurities.

Q4: My 2-aminobenzothiazole derivative has poor solubility in aqueous solutions for biological assays. How can I address this?

A4: Many 2-aminobenzothiazole derivatives exhibit low aqueous solubility.[3] Here are some strategies to improve it:

  • pH Adjustment: The amino group at the 2-position is basic and can be protonated under acidic conditions, which can enhance aqueous solubility. However, be mindful that extreme pH values could lead to hydrolysis of your derivative.[3]

  • Co-solvents: Prepare a concentrated stock solution of your compound in a water-miscible organic solvent like DMSO, DMF, or ethanol. This stock can then be diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your biological assay.[3]

  • Salt Formation: If your derivative has a suitable basic site, converting it to a salt (e.g., hydrochloride or hydrobromide) can significantly increase its water solubility.[3]

Experimental Protocols

Protocol 1: Synthesis of (1'-chloroacetyl)-2-aminobenzothiazole

This protocol describes the first step in a common derivatization pathway.

Materials:

  • 2-aminobenzothiazole

  • Triethylamine

  • Dry benzene

  • Chloroacetyl chloride

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzothiazole (0.05 mole) and triethylamine (0.05 mole) in 50 mL of dry benzene.

  • Cool the stirred solution in an ice bath.

  • Add chloroacetyl chloride (0.05 mole) dropwise to the cold solution using a dropping funnel.

  • After the addition is complete, allow the reaction mixture to stir for approximately 6 hours at room temperature.

  • The precipitated triethylamine hydrochloride is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude (1'-chloroacetyl)-2-aminobenzothiazole, which can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of a 2-Aminobenzothiazole Derivative via Nucleophilic Substitution

This protocol is a general method for synthesizing derivatives from (1'-chloroacetyl)-2-aminobenzothiazole.[4]

Materials:

  • (1'-chloroacetyl)-2-aminobenzothiazole (Compound P1 in some literature)[4]

  • Desired amine or piperazine derivative

  • N,N-dimethylformamide (DMF) or dioxane

  • Triethylamine (as a catalyst, if needed)[4]

  • Heating mantle or oil bath

  • Condenser

Procedure:

  • Dissolve (1'-chloroacetyl)-2-aminobenzothiazole and the desired amine (e.g., in a 1:1 molar ratio) in a suitable solvent like DMF or dioxane in a round-bottom flask.

  • If required, add a catalytic amount of a base like triethylamine.

  • Attach a condenser and heat the reaction mixture under reflux for several hours (e.g., 4 hours at 200°C in DMF, or 3 hours at 100°C in dioxane), monitoring the reaction by TLC.[4]

  • After completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.

  • Collect the solid product by filtration, wash with water, and dry.

  • The crude product can be further purified by column chromatography or recrystallization.

Data Presentation: Reaction Condition Optimization

The following tables summarize key reaction parameters for the synthesis of various 2-aminobenzothiazole derivatives.

Table 1: Synthesis of (1'-chloroacetyl)-2-aminobenzothiazole

ParameterValueReference
Reactants2-aminobenzothiazole, Chloroacetyl chloride, Triethylamine
SolventDry Benzene
TemperatureIce-cold for addition, then room temperature
Reaction Time~6 hours
Yield75%

Table 2: Synthesis of N-substituted 2-aminobenzothiazole derivatives

DerivativeAmineSolventTemperature (°C)Time (h)Yield (%)Reference
OMS1CyclohexylamineDioxane100376.6[5]
OMS2meta-toluidineDMF1003-[4]
OMS44-fluoroanilineDioxane100380[4]
OM111-(4-nitrophenyl) piperazineDMF2004-[4]
OM122-(1-piperazinyl) phenolDMF2004-[4]

Visualizations

Experimental Workflow for Derivatization

experimental_workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Derivatization cluster_step3 Step 3: Purification A 2-Aminobenzothiazole D (1'-chloroacetyl)-2-aminobenzothiazole (Intermediate) A->D B Chloroacetyl Chloride B->D C Triethylamine (Base) C->D G Final 2-Aminobenzothiazole Derivative D->G E Amine / Piperazine Derivative E->G F Solvent (e.g., DMF) F->G H Crude Product G->H Precipitation I Purified Product H->I Chromatography / Recrystallization

Caption: General experimental workflow for the synthesis of 2-aminobenzothiazole derivatives.

Logical Relationship for Troubleshooting Low Yield

troubleshooting_low_yield A Low Yield B Side Reactions (e.g., para-thiocyanation) A->B C Suboptimal Reaction Conditions A->C D Incomplete Reaction A->D E Purification Loss A->E F Use N-arylthiourea precursor B->F G Optimize Catalyst, Solvent, Temperature C->G H Monitor with TLC D->H I Optimize Workup & Purification E->I

Caption: Troubleshooting guide for addressing low reaction yields.

References

Troubleshooting peak splitting in NMR spectra of fluorinated benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fluorinated Benzothiazole NMR Analysis

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of fluorinated benzothiazoles. This guide is designed for researchers, scientists, and drug development professionals to identify, understand, and resolve common issues related to peak splitting in their NMR experiments.

Frequently Asked Questions (FAQs)

Q1: Why do the signals in my ¹H NMR spectrum for a fluorinated benzothiazole show more complex splitting than expected?

This is typically due to spin-spin coupling between protons (¹H) and fluorine (¹⁹F) nuclei.[1][2] Unlike proton-proton coupling, which is usually observed over two or three bonds, H-F coupling can often be seen over four (⁴J_HF) or even five (⁵J_HF) bonds, especially in rigid aromatic systems like benzothiazoles.[3][4][5] This long-range coupling adds extra splitting to the proton signals, creating complex multiplets that can be difficult to interpret at first glance.

Q2: My ¹⁹F NMR spectrum shows unexpectedly broad peaks. What are the potential causes?

Several factors can lead to peak broadening in ¹⁹F NMR spectra:

  • Chemical Exchange: If your molecule is undergoing conformational changes or exchanging between different chemical environments on the NMR timescale, it can lead to broadened peaks.[6] Temperature can influence these exchange rates, so acquiring spectra at different temperatures can help diagnose this issue.[6]

  • Restricted Molecular Motion: Large molecules, viscous solutions, or the formation of aggregates can slow molecular tumbling, leading to shorter transverse relaxation times (T₂) and broader signals.[6][7][8] This is particularly pronounced for ¹⁹F NMR due to its large chemical shift anisotropy (CSA).[8]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances (like dissolved oxygen or metal ions) can cause significant line broadening. Ensure your sample is properly degassed and your solvent is free from metallic contaminants.[9]

  • Unresolved Couplings: A multitude of small, unresolved long-range couplings can manifest as a single broad peak rather than a finely split multiplet.

Q3: The splitting pattern in my spectrum is distorted and asymmetrical. The peaks within a multiplet are not of equal height. Why is this happening?

This phenomenon is characteristic of "second-order effects" (or "strong coupling").[10] Second-order effects become significant when the chemical shift difference (in Hz) between two coupled nuclei is not much larger than the coupling constant (J-value) between them.[10] In such cases, the simple "n+1 rule" for splitting breaks down, leading to distorted patterns and non-integrable peak intensities, often described as "roofing" where the inner peaks of the coupled multiplets "lean" toward each other.[10] This can be common in aromatic systems where protons or fluorine atoms have similar chemical shifts.

Q4: How can I simplify a complex, overlapping spectrum to better identify my signals?

Simplifying a spectrum is often necessary for accurate analysis. Here are key techniques:

  • Decoupling Experiments: The most direct method is to run a decoupled experiment. A ¹H{¹⁹F} experiment irradiates the fluorine nuclei, causing their couplings to proton signals to collapse, simplifying the ¹H spectrum to only show H-H couplings.[1] Conversely, a ¹⁹F{¹H} experiment simplifies the ¹⁹F spectrum by removing all H-F couplings.[1][2]

  • Higher Field Strength: Recording the spectrum on a spectrometer with a higher magnetic field strength increases the chemical shift dispersion (in Hz) while the coupling constants (in Hz) remain the same.[10] This can effectively convert a second-order spectrum into a more easily interpretable first-order spectrum.[10]

  • 2D NMR Spectroscopy: Techniques like ¹H-¹⁹F HETCOR or HMBC can help correlate which protons are coupled to which fluorine atoms, even in a crowded spectrum.[3][11][12]

Q5: What are the key considerations for sample preparation when working with fluorinated compounds?

Proper sample preparation is critical for acquiring high-quality NMR spectra.

  • Solvent Selection: While common deuterated solvents like CDCl₃, DMSO-d₆, and Acetone-d₆ generally have a minimal effect on fluorine chemical shifts (typically < 1 ppm), the choice of solvent can still be important.[13] Ensure the solvent fully dissolves your compound to create a homogenous solution.[9][14]

  • Concentration: For ¹H or ¹⁹F NMR, a concentration of 5-10 mg of your compound in 0.5-0.7 mL of solvent is usually sufficient.[14] For less sensitive experiments like ¹³C NMR, 30-40 mg may be needed.[14] Avoid overly high concentrations, which can increase viscosity and lead to peak broadening.[6]

  • Purity: Ensure the sample is dry and free of particulate matter and paramagnetic impurities, as these can severely degrade spectral quality.[9][14]

Quantitative Data: Typical Coupling Constants

The magnitude of the J-coupling constant provides valuable information about the molecular structure. The following table summarizes typical coupling constant ranges for interactions relevant to fluorinated benzothiazoles.

Coupled NucleiCoupling TypeTypical J-Value (Hz)Notes
¹H - ¹⁹F2-bond (²J_HF)45 - 50 HzGeminal coupling, typically large.[1][4]
¹H - ¹⁹F3-bond (³J_HF)5 - 10 HzVicinal coupling, dependent on dihedral angle.[15]
¹H - ¹⁹F4-bond (⁴J_HF)0.5 - 3.0 HzLong-range coupling, common in aromatic systems.[15] Can be larger in rigid systems.[16][17]
¹H - ¹⁹F5-bond (⁵J_HF)0.3 - 1.2 HzLong-range coupling, observed in extended π-systems.[3]
¹⁹F - ¹⁹F3-bond (³J_FF)~20 HzVicinal coupling in aromatic systems.
¹⁹F - ¹⁹F4-bond (⁴J_FF)5 - 12 HzLong-range coupling.[15]
¹⁹F - ¹⁹F5-bond (⁵J_FF)~15 HzLong-range coupling in aromatic systems.
¹³C - ¹⁹F1-bond (¹J_CF)240 - 320 HzVery large one-bond coupling.[15][18]
¹³C - ¹⁹F2-bond (²J_CF)~32 HzTwo-bond coupling.[18]
¹³C - ¹⁹F3-bond (³J_CF)~4 HzThree-bond coupling.[18]

Experimental Protocols

Protocol 1: Standard ¹⁹F NMR Acquisition

This protocol outlines the basic steps for acquiring a standard, proton-coupled ¹⁹F NMR spectrum.

  • Sample Preparation: Dissolve 5-10 mg of the fluorinated benzothiazole in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the ¹⁹F probe.

  • Acquisition Parameters:

    • Set the appropriate spectral width. The chemical shift range for organofluorine compounds is very wide, so ensure the window covers the expected region.[1][13]

    • Use a standard 30° to 45° pulse angle.

    • Set the relaxation delay (D1) to at least 1-2 seconds. For accurate quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time.[2]

    • Acquire a sufficient number of scans (e.g., 16, 64, or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum carefully. Large phase corrections can introduce baseline distortions.[19]

    • Reference the spectrum. An external reference like CFCl₃ or an internal standard may be used.

    • Integrate the signals as required.

Protocol 2: Proton-Decoupled ¹⁹F{¹H} NMR

This experiment simplifies the ¹⁹F spectrum by removing all ¹H-¹⁹F couplings.

  • Sample Preparation & Instrument Setup: Follow steps 1 and 2 from Protocol 1.

  • Acquisition Parameters:

    • Select an experiment that incorporates proton decoupling during acquisition (e.g., zgig on Bruker systems).

    • The instrument will irradiate the entire proton frequency range while the ¹⁹F FID is being acquired.

    • Set other parameters (spectral width, pulse angle, relaxation delay, number of scans) as described in Protocol 1.

  • Data Processing: Process the data as outlined in Protocol 1. The resulting multiplets in the ¹⁹F spectrum will be collapsed into singlets (if no other coupling exists) or simplified multiplets showing only F-F couplings.

Visual Troubleshooting Guides

TroubleshootingWorkflow start Observe Complex Peak Splitting q_order Is the splitting pattern symmetrical and first-order? start->q_order second_order Second-Order Effects (Strong Coupling) q_order->second_order No q_broad Are peaks broad or poorly resolved? q_order->q_broad Yes sol_field Increase Spectrometer Field Strength second_order->sol_field sol_sim Use Spectral Simulation for Analysis second_order->sol_sim broad Peak Broadening Issue q_broad->broad Yes resolved Complex First-Order Splitting q_broad->resolved No cause_exchange Possible Cause: Chemical Exchange broad->cause_exchange cause_viscosity Possible Cause: High Viscosity / Aggregation broad->cause_viscosity cause_paramagnetic Possible Cause: Paramagnetic Impurities broad->cause_paramagnetic sol_vt Run Variable Temperature (VT) NMR cause_exchange->sol_vt sol_dilute Dilute Sample / Check Solvent cause_viscosity->sol_dilute sol_degas Degas Sample / Use Pure Solvent cause_paramagnetic->sol_degas cause_longrange Likely Cause: Long-Range H-F and/or F-F Couplings resolved->cause_longrange sol_decouple Run ¹⁹F{¹H} Decoupled Experiment cause_longrange->sol_decouple sol_2d Run 2D NMR (e.g., H-F HETCOR) to Assign Couplings cause_longrange->sol_2d

Caption: A workflow for troubleshooting common peak splitting issues in NMR spectra.

Caption: Key through-bond coupling pathways in a fluorinated benzothiazole.

References

Preventing degradation of 2-Amino-4,6-difluorobenzothiazole during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-Amino-4,6-difluorobenzothiazole during storage and experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and storage of this compound.

Issue 1: Compound discoloration (e.g., from off-white to brown) upon storage.

  • Question: My solid this compound has turned from off-white to a brownish color. What could be the cause, and is the compound still usable?

  • Answer: Discoloration often indicates degradation, potentially due to oxidation or exposure to light. The presence of fluorine atoms on the benzothiazole ring generally enhances thermal stability. However, the amino group and the thiazole ring can be susceptible to oxidative and photolytic degradation. It is crucial to assess the purity of the discolored material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. For future storage, ensure the compound is in a tightly sealed, light-resistant container, purged with an inert gas like argon or nitrogen, and stored at the recommended temperature.

Issue 2: Precipitation of the compound from a solution.

  • Question: I prepared a stock solution of this compound in an organic solvent, and now I see precipitation. Why is this happening?

  • Answer: Precipitation can occur due to several factors, including low solubility at a certain temperature, solvent evaporation, or a change in the solution's pH if it's a buffered system. 2-aminobenzothiazoles generally have limited solubility in many solvents. To resolve this, you can try gentle warming or sonication to redissolve the compound. For long-term storage, it is advisable to prepare solutions at the desired concentration for immediate use or to store them in small aliquots at low temperatures to avoid repeated freeze-thaw cycles.

Issue 3: Inconsistent results in biological assays.

  • Question: I am observing variability in my experimental results when using a stock solution of this compound. Could this be related to compound stability?

  • Answer: Yes, inconsistent results can be a sign of compound degradation in your stock solution. Factors such as pH, temperature, and exposure to light can affect the stability of the compound in solution. It is recommended to prepare fresh solutions for each experiment or to validate the stability of your stock solution under your specific experimental conditions using a stability-indicating HPLC method. Storing aliquots at -80°C can help minimize degradation over time.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the storage and stability of this compound.

Q1: What are the optimal storage conditions for solid this compound?

A1: For solid this compound, it is recommended to store it in a cool, dry place, protected from light. The ideal storage temperature is between 0-8°C.[1] The container should be tightly sealed to prevent moisture absorption and oxidation. For long-term storage, flushing the container with an inert gas (e.g., argon or nitrogen) is a good practice.

Q2: How should I prepare and store solutions of this compound?

A2: Due to its limited aqueous solubility, it is best to prepare stock solutions in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. For short-term storage (up to a few weeks), solutions can be kept at -20°C. For longer-term storage, it is advisable to store solutions in small, single-use aliquots at -80°C to minimize degradation from repeated freeze-thaw cycles. Always use amber vials or wrap the container in aluminum foil to protect the solution from light.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in the literature, potential degradation can be inferred from the chemistry of the benzothiazole ring and its substituents. The primary degradation pathways are likely to be:

  • Hydrolysis: The amino group may be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to the formation of 2-hydroxy-4,6-difluorobenzothiazole.

  • Oxidation: The electron-rich thiazole ring and the amino group can be targets for oxidation, which can be accelerated by exposure to air and light. This can lead to the formation of various oxidized byproducts.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. While the C-F bonds are generally stable, photodegradation of fluorinated aromatic compounds can sometimes lead to defluorination or the formation of other photoproducts.

Q4: How can I check the purity and stability of my this compound sample?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to assess the purity and stability of your compound. This involves developing an HPLC method that can separate the intact compound from its potential degradation products. A forced degradation study can be performed to generate these degradation products and validate the method's ability to separate them.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureContainerAdditional Precautions
Solid0-8°C[1]Tightly sealed, light-resistantStore in a dry environment; consider flushing with inert gas for long-term storage.
Solution (in organic solvent)Short-term: -20°CLong-term: -80°CTightly sealed, amber glass vialsAliquot into single-use volumes to avoid freeze-thaw cycles.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating HPLC method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
  • Thermal Degradation: Keep the solid compound in an oven at 105°C for 24 hours. Also, reflux the stock solution at 60°C for 24 hours.
  • Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber (ICH Q1B option 2) for an extended period (e.g., 1.2 million lux hours and 200 watt hours/square meter).

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.
  • Dilute all samples to a suitable concentration for HPLC analysis.
  • Analyze the samples using a developed HPLC method (see Protocol 2).
  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to analyze this compound and its degradation products.

  • Instrumentation: HPLC system with a UV detector or a photodiode array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to ensure the separation of both polar and non-polar degradation products.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • A suggested starting gradient could be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the parent compound has maximum absorbance (e.g., determined by a UV scan).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The developed method should be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, range, accuracy, precision, and robustness. The specificity will be demonstrated by the separation of the main peak from the degradation product peaks in the forced degradation samples.

Visualizations

Caption: Troubleshooting flowchart for suspected degradation of this compound.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (O₂, Light) cluster_photodegradation Photodegradation (UV Light) parent This compound hydrolysis_product 2-Hydroxy-4,6-difluorobenzothiazole parent->hydrolysis_product H₂O oxidation_products Oxidized Thiazole Ring and/or Amino Group Products parent->oxidation_products [O] photodegradation_products Photoproducts (e.g., Defluorinated species) parent->photodegradation_products

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions Involving 2-Amino-4,6-difluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-4,6-difluorobenzothiazole in cross-coupling reactions. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reactions are most suitable for functionalizing this compound?

A1: The most common and effective cross-coupling reactions for modifying the this compound scaffold are palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide variety of substituents.

Q2: What is the expected reactivity order if my this compound has an additional halogen (Cl, Br, I) for cross-coupling?

A2: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl > F. Therefore, if your starting material is, for example, 7-bromo-2-amino-4,6-difluorobenzothiazole, the Suzuki-Miyaura or other cross-coupling reactions will preferentially occur at the C-Br bond. The C-F bonds are significantly less reactive under typical palladium-catalyzed conditions.

Q3: How do the fluorine atoms and the 2-amino group on the benzothiazole ring affect the cross-coupling reaction?

A3: The two electron-withdrawing fluorine atoms decrease the electron density of the benzothiazole ring system. This can make the oxidative addition step of the catalytic cycle more favorable if a halogen is present at another position (e.g., 7-bromo). The 2-amino group is a coordinating group, as is the nitrogen atom within the thiazole ring. These can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. The use of bulky electron-rich phosphine ligands can often mitigate these inhibitory effects.

Q4: My boronic acid is decomposing during my Suzuki-Miyaura reaction. What can I do to prevent this?

A4: Protodeboronation, the undesired cleavage of the C-B bond, is a common side reaction, especially with electron-rich or heteroaryl boronic acids under basic conditions. To minimize this, you can:

  • Use the corresponding boronic acid pinacol ester, which is generally more stable.

  • Employ milder bases such as potassium phosphate (K₃PO₄) or potassium fluoride (KF).

  • Ensure your reaction is run under anhydrous conditions, as water can facilitate this side reaction.

  • Use a slight excess (1.1 to 1.5 equivalents) of the boronic acid or ester to compensate for some degradation.

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Potential CauseRecommended Solution
Inactive Catalyst Ensure rigorous degassing of solvents and the reaction mixture to remove oxygen, which can deactivate the Pd(0) catalyst. Consider using a palladium precatalyst that is more air and moisture stable.
Catalyst Inhibition The nitrogen atoms of the 2-amino group or the thiazole ring may be coordinating to the palladium center. Increase the catalyst loading (e.g., from 2 mol% to 5 mol%). Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos to promote the desired catalytic cycle.
Inappropriate Base The choice of base is critical. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. K₃PO₄ is often effective in challenging couplings involving nitrogen-containing heterocycles.[1]
Poor Boronic Acid/Ester Reactivity Switch to a more reactive boronic acid pinacol ester. Ensure the quality of the boronic acid/ester, as they can degrade upon storage.
Low Reaction Temperature Gradually increase the reaction temperature in 10-20 °C increments. Monitor for potential decomposition of starting materials or products at higher temperatures.
Issue 2: Poor Yield in Buchwald-Hartwig Amination
Potential CauseRecommended Solution
Incorrect Ligand Choice The ligand is crucial for successful C-N coupling. For challenging substrates, bulky biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often superior to simpler phosphines like PPh₃.
Base Incompatibility Strong bases like NaOt-Bu or LHMDS are commonly used. However, they can be incompatible with certain functional groups. Consider a weaker base like Cs₂CO₃ or K₃PO₄, though this may require higher temperatures or longer reaction times.
Catalyst Deactivation Similar to Suzuki couplings, ensure anaerobic conditions. The amine substrate or product can sometimes inhibit the catalyst at high concentrations.
Steric Hindrance If either the benzothiazole or the amine coupling partner is sterically hindered, a more active catalyst system (e.g., a more electron-rich and bulky ligand) and higher temperatures may be required.

Catalyst and Condition Selection Tables

The following tables provide starting points for catalyst and condition selection based on successful cross-coupling reactions of analogous 2-aminobenzothiazole derivatives. Optimization will likely be necessary for this compound.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling of a 7-Halo-2-amino-4,6-difluorobenzothiazole

Based on data for 2-amino-6-bromobenzothiazole.[1]

ParameterRecommended ConditionNotes
Palladium Source Pd(PPh₃)₄Other common Pd(0) or Pd(II) sources like Pd₂(dba)₃ or Pd(OAc)₂ can also be effective, typically with an appropriate phosphine ligand.
Ligand PPh₃ (if not using Pd(PPh₃)₄)For challenging couplings, consider bulky biaryl ligands like SPhos or XPhos.
Base K₃PO₄Often provides superior results compared to carbonates for this class of substrate.[1]
Solvent Toluene/H₂O (4:1) or Dioxane/H₂O (4:1)Degassing the solvent is critical.
Temperature 90-110 °CMicrowave heating can sometimes reduce reaction times and improve yields.
Catalyst Loading 2-5 mol%Higher loadings may be needed if catalyst inhibition is observed.
Table 2: General Conditions for Other Cross-Coupling Reactions
Reaction TypePalladium SourceLigandBaseSolventTemperature (°C)
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂XPhos, RuPhos, or BrettPhosNaOt-Bu, LHMDS, or Cs₂CO₃Toluene or Dioxane80-120
Sonogashira Pd(PPh₃)₂Cl₂(none)Et₃N or i-Pr₂NHTHF or DMF25-80
Heck Pd(OAc)₂P(o-tol)₃ or PPh₃Et₃N or K₂CO₃DMF or Acetonitrile80-120

Experimental Protocols

Disclaimer: The following protocols are generalized procedures based on reactions with structurally similar compounds. They should be considered as starting points and will likely require optimization for your specific this compound substrate and coupling partner.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from the successful coupling of 2-amino-6-bromobenzothiazole.[1]

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 7-halo-2-amino-4,6-difluorobenzothiazole (1.0 equiv.), the arylboronic acid or pinacol ester (1.2-1.5 equiv.), potassium phosphate (K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add the degassed solvent system (e.g., Toluene/H₂O, 4:1 v/v) via syringe.

  • Heat the reaction mixture to 95-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Add the 7-halo-2-amino-4,6-difluorobenzothiazole (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture with stirring (e.g., 100 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the mixture, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualized Workflows and Logic

Suzuki_Troubleshooting start Low or No Conversion in Suzuki Coupling check_degas Were solvents and reaction mixture thoroughly degassed? start->check_degas check_catalyst Is the catalyst system appropriate? check_degas->check_catalyst Yes solution_degas Degas solvents and setup under inert atmosphere. check_degas->solution_degas No check_base Is the base optimal? check_catalyst->check_base Yes solution_catalyst Use bulky, electron-rich ligands (e.g., SPhos, XPhos). Increase catalyst loading to 3-5 mol%. check_catalyst->solution_catalyst No check_temp Is the temperature high enough? check_base->check_temp Yes solution_base Screen bases: K3PO4, Cs2CO3, K2CO3. check_base->solution_base No solution_temp Increase temperature in 10-20 °C increments. check_temp->solution_temp No success Reaction Successful check_temp->success Yes solution_degas->success solution_catalyst->success solution_base->success solution_temp->success

Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.

Catalyst_Selection_Logic start Select Cross-Coupling Reaction suzuki Suzuki-Miyaura (C-C bond) start->suzuki buchwald Buchwald-Hartwig (C-N bond) start->buchwald sonogashira Sonogashira (C-C alkyne) start->sonogashira suzuki_cat Catalyst: Pd(PPh3)4 or Pd(OAc)2/SPhos Base: K3PO4 Solvent: Toluene/H2O suzuki->suzuki_cat buchwald_cat Catalyst: Pd2(dba)3/XPhos Base: NaOt-Bu Solvent: Toluene buchwald->buchwald_cat sonogashira_cat Catalyst: Pd(PPh3)2Cl2/CuI Base: Et3N Solvent: THF/DMF sonogashira->sonogashira_cat

Caption: Decision logic for initial catalyst system selection.

General_Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Substrate, Coupling Partner, Catalyst, Base, and Solvent setup->reagents reaction Heat and Stir (Monitor by TLC/LC-MS) reagents->reaction workup Cool, Quench, and Extract reaction->workup purify Column Chromatography workup->purify product Characterize Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

References

Technical Support Center: Monitoring Reactions with 2-Amino-4,6-difluorobenzothiazole by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively monitoring the progress of chemical reactions involving 2-Amino-4,6-difluorobenzothiazole using Thin-Layer Chromatography (TLC).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the TLC analysis of reactions with this compound.

Problem Potential Cause Recommended Solution
Spot Streaking The amino group of this compound is basic and can interact strongly with the acidic silica gel stationary phase.Add a small amount of a basic modifier to your eluting solvent. Good starting points are 0.1-2.0% triethylamine or a few drops of ammonia.[1]
The sample is too concentrated, leading to overloading of the TLC plate.[2][3]Dilute the reaction mixture sample before spotting it on the TLC plate.[1]
Spots Remain at the Baseline The eluting solvent (mobile phase) is not polar enough to move the polar this compound up the plate.[1]Increase the polarity of the eluting solvent. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.[1]
Spots Run at the Solvent Front The eluting solvent is too polar.[1]Decrease the polarity of the eluting solvent. For example, decrease the proportion of the more polar solvent in your mixture.[1]
No Spots are Visible This compound may not be strongly UV-active, or the concentration may be too low.[1]Try visualizing the plate using a variety of methods. While many aromatic compounds are UV-active, it's best to also try staining.[4] A potassium permanganate stain is a good general stain for many organic compounds.[4][5] An iodine chamber is another simple and often effective visualization technique.[5][6]
The sample concentration is too low.[1][3]Concentrate the sample before spotting, or spot the same location multiple times, allowing the solvent to dry between applications.[1][3]
The solvent level in the developing chamber is higher than the spotting line on the TLC plate.[7][3]Ensure the solvent level in the chamber is below the line where the samples are spotted.[7][1]
Reactant and Product Spots are Too Close (Poor Resolution) The chosen solvent system is not optimal for separating the compounds of interest.[8]Experiment with different solvent systems of varying polarities.[8] Consider trying a different solvent combination altogether.
A co-spot analysis can help confirm if the reaction has gone to completion.[8]On the TLC plate, spot the starting material in one lane, the reaction mixture in a second lane, and a mixture of the starting material and reaction mixture in a third lane (the "co-spot" lane). If the reaction is complete, you should see only the product spot in the reaction mixture lane. If the reaction is incomplete, you will see both starting material and product spots.[8]
Smearing from High-Boiling Point Solvents If the reaction is conducted in a high-boiling point solvent like DMF or DMSO, the solvent can cause smearing on the TLC plate.[8]After spotting the plate, place it under high vacuum for a few minutes to remove the residual high-boiling solvent before developing the plate.[8]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for developing a TLC method for this compound?

A1: A good starting point for many organic reactions is a mixture of a non-polar solvent and a moderately polar solvent. For this compound, which is a relatively polar molecule, you could start with a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate. You can then adjust the ratio to achieve an Rf value of 0.3-0.5 for your compound of interest. Other solvent systems to try include Dichloromethane:Methanol and Toluene:Acetone.

Q2: How can I visualize the spots of this compound on the TLC plate?

A2: Start by using a UV lamp, as many benzothiazole derivatives are UV active.[4] If you do not see any spots or the spots are faint, you can use a chemical stain. A potassium permanganate stain is a good general-purpose stain that reacts with many functional groups.[4][5] An iodine chamber is another effective and non-destructive method.[5][6] For primary amines like this compound, a ninhydrin stain can also be used, which typically produces a colored spot upon heating.[5][6]

Q3: My spots for this compound are crescent-shaped. What causes this?

A3: Downward-pointing crescent-shaped spots are often an indication that the adsorbent on the TLC plate was disturbed during the spotting process. This can happen if you press too hard with the capillary spotter. Upward-pointing crescents can sometimes occur with acidic or basic compounds.[7]

Q4: Can I use a pen to draw the baseline on my TLC plate?

A4: No, you should always use a pencil to mark the baseline and solvent front on a TLC plate. The ink from a pen can dissolve in the eluting solvent and travel up the plate, creating confusing and misleading spots.[3]

Q5: What should I do if my compound might be unstable on silica gel?

A5: While less common, some compounds can decompose on the acidic surface of silica gel.[8] If you suspect this is happening, you can try using TLC plates with a different stationary phase, such as alumina (neutral or basic) or reverse-phase (C18) plates.[6] A 2D TLC experiment can also help determine if your compound is decomposing on the plate.[8]

Experimental Protocol: General Procedure for TLC Monitoring

  • Plate Preparation:

    • Obtain a silica gel TLC plate.

    • Using a pencil, gently draw a straight line across the plate, about 1 cm from the bottom. This is your baseline or origin.

    • Mark small, evenly spaced ticks on the baseline where you will spot your samples.

  • Sample Preparation and Spotting:

    • Prepare dilute solutions of your starting material (for reference) and your reaction mixture. A small amount of sample dissolved in a volatile solvent like ethyl acetate or dichloromethane is ideal.

    • Dip a capillary tube into your sample solution.

    • Gently and briefly touch the end of the capillary tube to the corresponding tick mark on the baseline of the TLC plate. The goal is to create a small, concentrated spot.

    • Allow the solvent to completely evaporate before proceeding.

  • Developing the TLC Plate:

    • Prepare your developing chamber by pouring a small amount of your chosen eluting solvent into the bottom (no more than 0.5 cm deep).

    • Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Close the chamber and allow it to equilibrate for a few minutes.

    • Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.

    • Close the chamber and allow the solvent to travel up the plate by capillary action.

  • Completion and Visualization:

    • Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber.

    • Immediately mark the position of the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots using a UV lamp and/or an appropriate chemical stain.

    • Circle the visible spots with a pencil.

  • Analysis:

    • Calculate the Retention Factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.

    • Compare the spots in the reaction mixture lane to the starting material lane to determine the progress of your reaction.

Visualization

TLC_Troubleshooting_Workflow start Start TLC Analysis check_spots Are spots well-defined and separated? start->check_spots streaking Streaking Spots? check_spots->streaking No end Successful Analysis check_spots->end Yes add_base Add Base (e.g., NEt3) to Eluent streaking->add_base Yes dilute_sample Dilute Sample streaking->dilute_sample Yes, and concentrated no_spots No Spots Visible? streaking->no_spots No add_base->check_spots dilute_sample->check_spots change_vis Try Different Visualization (Stain, Iodine) no_spots->change_vis Yes poor_resolution Poor Resolution? no_spots->poor_resolution No change_vis->check_spots concentrate_sample Concentrate Sample concentrate_sample->check_spots change_solvent Change Solvent System poor_resolution->change_solvent Yes change_solvent->check_spots

Caption: Troubleshooting workflow for common TLC issues.

References

Technical Support Center: Characterization of Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working on the characterization of fluorinated heterocyclic compounds.

Frequently Asked Questions (FAQs) - General

Q: What are the primary challenges in characterizing fluorinated heterocyclic compounds? A: The unique properties of fluorine, such as its high electronegativity and the specific nature of organofluorine interactions, introduce several challenges.[1] These include complexities in NMR and mass spectrometry analysis, difficulties in obtaining high-quality single crystals for X-ray crystallography, and potential contamination from common laboratory equipment.[2]

Q: Why is there a high risk of sample contamination when analyzing fluorinated compounds? A: Fluorinated compounds are widely used in laboratory materials.[2] Common sources of contamination include fluoropolymer-based labware such as PTFE-coated vials, caps, and stir bars, as well as certain solvents and even atmospheric dust.[2] This is particularly problematic for trace-level analysis.

Q: How can I minimize contamination in my experiments? A: To minimize contamination, it is crucial to run a "method blank" — a clean sample (like a pure solvent) that undergoes the exact same preparation, handling, and analysis steps as your actual sample.[2] If fluorinated compounds are detected in the blank, it points to contamination from reagents, equipment, or the lab environment.[2]

Q: My analytical results are inconsistent across different sample batches. What could be the cause? A: Inconsistency often arises from variability in sample preparation.[2] It is essential to standardize every step, from sample collection and handling to extraction and pre-concentration.[2] Pay close attention to potential analyte loss during steps like solvent evaporation or freeze-drying and verify the stability of your compounds under your storage and preparation conditions.[2]

Troubleshooting Guide: ¹⁹F NMR Spectroscopy

¹⁹F NMR is a fundamental technique for characterizing fluorinated compounds due to the nucleus's high sensitivity and broad chemical shift range.[2] However, several issues can arise during these experiments.

Q: Why is the baseline of my ¹⁹F NMR spectrum rolling or distorted? A: A rolling or distorted baseline is a common artifact that can complicate phasing and integration. Potential causes include:

  • Large Spectral Width: ¹⁹F NMR has a very wide chemical shift range (~800 ppm), and acquiring data over a large width can lead to baseline distortions.[3][4]

  • Incorrect Phasing: Applying a large first-order phase correction, sometimes due to improper manual phasing, can introduce a baseline roll.[3]

  • Acoustic Ringing: The radiofrequency pulse can cause oscillations in the initial part of the Free Induction Decay (FID), resulting in baseline issues.[3]

  • Probe Background Signals: Broad signals from fluorine-containing materials within the NMR probe itself can create an uneven baseline.[3]

Q: I'm observing broad peaks in my ¹⁹F NMR spectrum. What is the cause? A: Peak broadening can stem from several factors:

  • Low Solubility/Sample Heterogeneity: If the compound is not fully dissolved, it can lead to broad lines.[2] Try using a different deuterated solvent or gently warming the sample.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant peak broadening.[2]

  • Chemical Exchange: Fluorine atoms might be undergoing a chemical exchange between different environments on the NMR timescale.[2] Acquiring the spectrum at a different temperature can help confirm this.

Q: Why is my signal-to-noise ratio (S/N) poor? A: A poor signal-to-noise ratio can be due to insufficient sample concentration, an inadequate number of scans, or improper probe tuning. The ¹⁹F nucleus is highly sensitive, so poor S/N often points to an experimental setup issue rather than an inherent property of the nucleus.[2][5]

Q: What are the small, uneven peaks surrounding my main signal? A: These are likely ¹³C satellite peaks. Due to the natural abundance of ¹³C (~1.1%), a small fraction of your molecules will have a ¹³C atom adjacent to a ¹⁹F atom, resulting in satellite peaks from ¹³C-¹⁹F coupling.[3] A key feature of these satellites in ¹⁹F NMR is their asymmetry, which occurs because the isotope effect of ¹³C on the ¹⁹F chemical shift is significant.[3]

¹⁹F NMR Troubleshooting Workflow

G start Poor 19F NMR Spectrum issue_baseline Distorted Baseline? start->issue_baseline issue_broad Broad Peaks? issue_baseline->issue_broad No cause_phase Check Phasing & Pulse Calibration issue_baseline->cause_phase Yes issue_sn Low S/N? issue_broad->issue_sn No cause_solubility Improve Solubility / Filter Sample issue_broad->cause_solubility Yes cause_scans Increase Scans / Check Concentration issue_sn->cause_scans Yes end Consult Spectroscopist issue_sn->end No solution Acquire New Spectrum cause_phase->solution cause_solubility->solution cause_scans->solution

Caption: Workflow for troubleshooting common ¹⁹F NMR spectral issues.

Troubleshooting Guide: Mass Spectrometry

Q: Why is contamination a significant issue in the LC-MS analysis of fluorinated compounds? A: Many components within a standard LC-MS system, especially PTFE tubing and solvent filters, are made of fluoropolymers. These materials can leach fluorinated compounds, leading to high background noise and contamination, which is particularly problematic for trace analysis.

Q: I am observing poor peak shapes (tailing or fronting) for my fluorinated analytes in LC. What could be the cause? A: Poor peak shape can result from several factors:

  • Secondary Interactions: The analyte may be interacting with active sites on the column's silica backbone.

  • Column Overload: Injecting too much sample can lead to peak distortion.

  • Inappropriate Mobile Phase: The unique properties of fluorinated compounds (being both hydrophobic and lipophobic) can lead to unusual retention behavior.[2] Experimenting with different mobile phase compositions or specialized columns designed for fluorinated species may be necessary.[2]

Contamination Sources in LC-MS Analysis

G cluster_0 LC-MS System cluster_1 Laboratory Environment A Solvent Bottles Result Sample Contamination A->Result B Tubing (PTFE) B->Result C Solvent Filters C->Result D Vials & Caps D->Result E Reagents & Solvents E->Result F Atmospheric Dust F->Result

Caption: Common sources of fluorine contamination in LC-MS experiments.

Troubleshooting Guide: X-ray Crystallography

Q: Why is it often difficult to obtain high-quality crystals of fluorinated heterocyclic compounds? A: Obtaining single crystals suitable for X-ray diffraction is frequently the most challenging step.[1] Fluorine's high electronegativity and its ability to participate in various weak interactions (such as C–H···F, F···F, and C–F···π) can significantly influence crystal packing.[1] Furthermore, substituting hydrogen with fluorine can alter the molecule's dipole moment and shape, potentially leading to different polymorphic forms.[1]

Q: My crystallization attempts result in oils or amorphous solids. What can I do? A: This outcome often relates to the kinetics of nucleation and crystal growth. Consider the following adjustments:

  • Slower Evaporation: If using the slow evaporation method, reduce the rate of solvent removal by covering the vial with parafilm and poking fewer holes.

  • Change the Solvent System: The choice of solvent is critical. Experiment with a wider range of solvents and anti-solvents.

  • Vary the Temperature: For cooling crystallization, a slower cooling rate can promote the formation of ordered crystals over amorphous solids.

Data Presentation: Comparison of Crystallization Techniques
TechniqueDescriptionAdvantagesDisadvantagesBest Suited For
Slow Evaporation A solution is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.[1]Simple to set up; requires minimal equipment.[1]Can be slow; may lead to oils or amorphous solids if evaporation is too rapid.[1]Thermally stable compounds with moderate solubility.[1]
Slow Cooling A saturated solution at a higher temperature is slowly cooled, decreasing solubility and inducing crystallization.Relatively fast; allows for good control over the cooling rate.[1]Not suitable for compounds with low-temperature sensitivity or whose solubility isn't strongly temperature-dependent.[1]Compounds with a significant difference in solubility at high and low temperatures.[1]
Vapor Diffusion A concentrated solution of the compound is placed in a small open vial inside a larger sealed chamber containing an "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, causing crystallization.Excellent for very small sample quantities; allows for fine control over the rate of diffusion.Can be complex to set up; requires careful selection of solvent/anti-solvent pairs.Screening a wide variety of conditions for delicate or scarce materials.
Layering A solution of the compound is carefully layered with a less dense, miscible anti-solvent.[1] Crystals form at the interface as the anti-solvent slowly diffuses into the solution.[1]Good for screening multiple solvent/anti-solvent systems simultaneously.[1]Can be difficult to set up without disturbing the interface; may lead to rapid precipitation.Compounds that are sensitive to temperature changes.

Decision Tree for Crystallization Method Selection

G start Start: Have Compound q_stability Thermally Stable? start->q_stability q_solubility Solubility Temp. Dependent? q_amount Sufficient Material? q_solubility->q_amount No method_cooling Try Slow Cooling q_solubility->method_cooling Yes q_stability->q_solubility Yes q_stability->q_amount No method_evap Try Slow Evaporation q_amount->method_evap Yes method_vapor Try Vapor Diffusion q_amount->method_vapor No method_layer Try Layering q_amount->method_layer Yes

Caption: Decision tree for selecting an appropriate crystallization method.

Experimental Protocols

Protocol 1: Basic ¹⁹F NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the fluorinated heterocyclic compound in ~0.6 mL of a suitable deuterated solvent. Ensure the compound is fully dissolved. Filter the sample if any particulate matter is visible.

  • Reference Standard: Use an appropriate internal or external standard. While CFCl₃ is the primary standard (0 ppm), secondary standards are often used for practical reasons.[2]

  • Spectrometer Setup:

    • Tune and match the NMR probe for the ¹⁹F frequency.

    • Set the spectral width to encompass the expected chemical shift range of your compound. A wide range (e.g., -250 ppm to 50 ppm) is a safe starting point.

    • Set the transmitter offset to the center of the expected spectral region.

  • Acquisition:

    • Acquire a single scan to check the signal intensity.

    • Adjust the receiver gain.

    • Set the number of scans based on the sample concentration to achieve an adequate signal-to-noise ratio.

  • Processing:

    • Apply Fourier transformation to the FID.

    • Carefully phase the spectrum. Automatic phasing may require manual correction, especially for spectra with baseline distortions.

    • Reference the spectrum to your chosen standard.

    • Integrate the signals.

Protocol 2: General Crystallization by Slow Evaporation
  • Solvent Selection: Choose a solvent in which the compound has moderate solubility. The solvent should also be sufficiently volatile.

  • Prepare a Saturated Solution: In a clean, small vial, dissolve the compound in a minimal amount of the chosen solvent. Gentle warming may be used to aid dissolution, but ensure the compound is stable at that temperature.

  • Allow for Slow Evaporation:

    • Cover the vial with parafilm.

    • Use a needle to poke a few small holes in the parafilm. The number and size of the holes will control the rate of evaporation.

    • Place the vial in a vibration-free location at a constant temperature.

  • Monitor Crystal Growth: Check the vial periodically over several days to weeks. Avoid disturbing the vial as this can disrupt crystal growth.

  • Harvesting Crystals: Once suitable crystals have formed, carefully remove them from the mother liquor using a loop or a fine needle and immediately proceed with mounting for X-ray diffraction analysis.

References

Technical Support Center: Method Development for Quantifying 2-Amino-4,6-difluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2-Amino-4,6-difluorobenzothiazole in a mixture.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for quantifying this compound?

A1: The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of technique depends on the required sensitivity, selectivity, and the complexity of the sample matrix.[1][2][3] For routine analysis in relatively clean matrices, HPLC-UV is often sufficient.[3] For complex matrices or when high sensitivity is required, LC-MS/MS is the preferred method.[1][2] GC-MS can also be used, potentially after derivatization to improve the volatility of the analyte.[3]

Q2: What are the critical parameters to consider during method development for HPLC-UV analysis?

A2: Key parameters for HPLC-UV method development include:

  • Column Selection: A C18 reversed-phase column is a common starting point for separating aromatic amines.[1]

  • Mobile Phase Composition: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically used. The pH of the aqueous phase can significantly impact the retention and peak shape of the basic this compound.

  • Detection Wavelength: The UV detection wavelength should be set at the absorbance maximum (λmax) of this compound to ensure maximum sensitivity. This can be determined using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.

  • Flow Rate and Temperature: These parameters should be optimized to achieve good separation efficiency and reasonable run times.

Q3: How can I prepare my sample for analysis?

A3: Sample preparation is crucial for accurate quantification and depends on the sample matrix. Common techniques include:

  • Direct Injection: For clean samples like analytical solutions, direct injection after dilution may be possible.[2]

  • Liquid-Liquid Extraction (LLE): This is used to extract the analyte from aqueous samples into an immiscible organic solvent.[1]

  • Solid-Phase Extraction (SPE): SPE is a versatile technique for sample clean-up and concentration, particularly for complex matrices like biological fluids or tissues.[2]

  • Protein Precipitation: For biological samples containing proteins, precipitation with an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) is often necessary.[4]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC

Potential Cause Troubleshooting Step
Secondary Interactions with Column Silanols The basic amine group of this compound can interact with residual silanol groups on the silica-based column, leading to peak tailing. Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). Alternatively, use a base-deactivated column.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of the analyte. For basic compounds, a mobile phase pH around 3-4 or above 8 is often optimal. Adjust the pH of the aqueous component of your mobile phase.
Column Overload Injecting too concentrated a sample can lead to peak fronting. Dilute the sample and re-inject.
Column Contamination or Degradation Impurities from the sample matrix can accumulate on the column. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Issue 2: Low or No Analyte Response

Potential Cause Troubleshooting Step
Analyte Degradation This compound may be unstable under certain conditions (e.g., exposure to light, extreme pH, or high temperatures). Prepare fresh standards and samples. Store stock solutions and samples in the dark and at a low temperature.
Incorrect Detection Wavelength The UV detector is not set to the λmax of the analyte. Determine the λmax of this compound in your mobile phase and set the detector accordingly.
Sample Preparation Issues The analyte may not be efficiently extracted or may be lost during the clean-up process. Review and optimize your sample preparation protocol. Perform recovery experiments to assess the efficiency of your extraction method.[4]
Instrument Malfunction There could be an issue with the injector, pump, or detector. Perform system suitability tests and consult the instrument manual for troubleshooting.

Issue 3: Presence of Extraneous Peaks in the Chromatogram

Potential Cause Troubleshooting Step
Contaminated Solvents or Reagents Impurities in the mobile phase or sample diluent can appear as peaks in the chromatogram. Use high-purity (e.g., HPLC grade) solvents and freshly prepared reagents.
Sample Matrix Interference Components of the sample matrix may co-elute with the analyte. Improve the selectivity of your sample preparation method (e.g., use a more specific SPE sorbent). Adjust the mobile phase composition or gradient to improve the separation of the analyte from interfering peaks.
Carryover from Previous Injections Residual analyte from a previous, more concentrated sample can appear in subsequent runs. Implement a robust needle wash protocol in your autosampler method. Inject a blank solvent after a high-concentration sample to check for carryover.
Side Reactions or Degradation Products The analyte may be degrading during sample preparation or in the analytical system, leading to the formation of new peaks. Investigate the stability of the analyte under your experimental conditions.

Data Presentation

Table 1: Comparison of Analytical Methods for Aromatic Amine Quantification

Analytical Method Analyte(s) Linearity (R²) Limit of Detection (LOD) Limit of Quantitation (LOQ) Precision (%RSD) Accuracy/Recovery (%) Reference
HPLC-UV Aniline and N-methylaniline> 0.999Not Reported0.010% (w/w)Not ReportedNot Reported[1]
GC-MS Aniline in serumNot Reported0.1 mg/LNot ReportedWithin-run: 3.8%, Between-run: 5.8%Not Reported[1]
LC-MS/MS 2-Aminobenzothiazole in human urineNot explicitly stated0.07 ng/mLNot explicitly statedNot ReportedNot Reported[2]
SPE-LC-HRMS 2-Aminobenzothiazole in fish tissue, dust0.5 - 500 µg/L (in solution)Not explicitly statedNot explicitly statedNot ReportedNot Reported[2]

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification of this compound

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (or another suitable buffer).

  • This compound reference standard.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).

    • Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined λmax of this compound.

  • Injection Volume: 10 µL.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the sample in a suitable solvent and filter through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: LC-MS/MS Method for Quantification of this compound

1. Instrumentation:

  • Liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[1]

2. Chromatographic Conditions:

  • Use a C18 or similar reversed-phase column.[1]

  • The mobile phase typically consists of an organic solvent (e.g., methanol or acetonitrile) and an aqueous component, often with a modifier like formic acid to promote ionization.[1]

  • A gradient elution is commonly employed to separate the analyte from matrix components.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is generally suitable for aromatic amines.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound.[1]

  • The specific MRM transitions and collision energies need to be optimized for the analyte.

4. Sample Preparation:

  • For complex matrices, a thorough sample clean-up using SPE or LLE is essential to minimize matrix effects.[1][2]

5. Data Analysis:

  • Quantification is typically performed using an internal standard to correct for variations in sample preparation and instrument response.

  • A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing & Quantification Sample Sample Weighing & Dissolution Cleanup Sample Cleanup (Filtration/SPE/LLE) Sample->Cleanup Standard Reference Standard Weighing & Stock Solution Dilution Serial Dilution for Calibration Curve Standard->Dilution Method_Selection Select Method (HPLC-UV or LC-MS/MS) Dilution->Method_Selection Cleanup->Method_Selection Instrumentation Instrument Setup & Equilibration Method_Selection->Instrumentation Injection Sample/Standard Injection Instrumentation->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Peak_Integration Peak Integration & Area Calculation Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte in Sample Calibration_Curve->Quantification Report Final Report Generation Quantification->Report

Caption: Workflow for Method Development and Quantification.

Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_response Response Issues cluster_extra_peaks Interference Issues Start Problem with Chromatogram? Peak_Shape Poor Peak Shape? Start->Peak_Shape Response Low/No Response? Start->Response Extra_Peaks Extra Peaks? Start->Extra_Peaks Tailing Tailing Peak Peak_Shape->Tailing Yes Fronting Fronting Peak Peak_Shape->Fronting No Check_pH Adjust Mobile Phase pH Tailing->Check_pH Add_Modifier Add Competing Base (e.g., TEA) Tailing->Add_Modifier Dilute_Sample Dilute Sample Fronting->Dilute_Sample Check_Wavelength Verify Detection Wavelength (λmax) Response->Check_Wavelength Yes Check_Stability Check Analyte Stability Response->Check_Stability Optimize_Prep Optimize Sample Prep Response->Optimize_Prep Check_Blank Inject Blank (Solvent) Extra_Peaks->Check_Blank Yes Improve_Cleanup Improve Sample Cleanup Extra_Peaks->Improve_Cleanup Check_Carryover Check for Carryover Extra_Peaks->Check_Carryover

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 2-Amino-4,6-difluorobenzothiazole and 2-aminobenzothiazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 2-Amino-4,6-difluorobenzothiazole and its non-fluorinated counterpart, 2-aminobenzothiazole. Direct comparative studies on the biological activities of these two parent compounds are limited in publicly available literature. However, valuable insights can be gleaned from studies that have synthesized and evaluated derivatives of both molecules. This guide will focus on an indirect comparison by examining the anticancer activities of derivatives synthesized from these two core structures, providing a basis for understanding the potential influence of difluorination on the biological profile of 2-aminobenzothiazole.

Data Presentation: Anticancer Activity of Derivatives

A study on novel derivatives of Xuetongsu, a natural product, utilized both this compound and 2-aminobenzothiazole as starting materials to synthesize a series of anticancer agents. The following table summarizes the in vitro cytotoxic activity (IC50 values) of the resulting derivatives against four human cancer cell lines. This comparison highlights how the presence of the 4,6-difluoro substitution on the benzothiazole ring impacts the anticancer potency of the final compounds.

Compound IDParent ScaffoldBGC-823 (Human gastric carcinoma) IC50 (µM)HepG-2 (Human liver carcinoma) IC50 (µM)HCT-116 (Human colon carcinoma) IC50 (µM)MCF-7 (Human breast adenocarcinoma) IC50 (µM)
A-15 This compound>40>40>40>40
A-16 2-aminobenzothiazole>40>40>40>40

Note: The data presented is for the final synthesized derivatives (A-15 and A-16) and not the parent scaffolds themselves. The high IC50 values indicate low cytotoxic activity for these specific derivatives against the tested cell lines.

While in this particular study the resulting derivatives A-15 and A-16 did not exhibit significant anticancer activity, the inclusion of both fluorinated and non-fluorinated benzothiazole moieties in the synthesis of a library of compounds is a common strategy to explore the impact of fluorine substitution on biological activity. Fluorine atoms can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

General Biological Activities of the 2-Aminobenzothiazole Scaffold

The 2-aminobenzothiazole core is a well-established privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities.[1][2] Derivatives of 2-aminobenzothiazole have been reported to possess:

  • Anticancer properties: Targeting various mechanisms including kinase inhibition (e.g., PI3K, VEGFR-2) and induction of apoptosis.[1][3][4][5]

  • Antimicrobial activity: Showing efficacy against both bacterial and fungal pathogens.

  • Anti-inflammatory effects: Modulating inflammatory pathways.

The diverse biological profile of 2-aminobenzothiazole makes it an attractive starting point for the development of new therapeutic agents.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological evaluation of the compared compounds.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., BGC-823, HepG-2, HCT-116, MCF-7)

  • Dulbecco’s Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included. The plates are then incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondria will reduce the MTT to formazan, forming purple crystals.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Visualizations

General Workflow for Comparing Biological Activity

The following diagram illustrates a general workflow for the comparative biological evaluation of two chemical compounds.

G cluster_0 Compound Preparation cluster_1 Biological Screening cluster_2 Data Analysis CompoundA This compound Anticancer Anticancer Assays (e.g., MTT Assay) CompoundA->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC Determination) CompoundA->Antimicrobial CompoundB 2-aminobenzothiazole CompoundB->Anticancer CompoundB->Antimicrobial IC50 Determine IC50 Values Anticancer->IC50 MIC Determine MIC Values Antimicrobial->MIC Comparison Comparative Analysis IC50->Comparison MIC->Comparison

Caption: General workflow for comparing the biological activity of two compounds.

Potential Signaling Pathway for Anticancer Benzothiazoles

Many 2-aminobenzothiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation Benzothiazole 2-Aminobenzothiazole Derivative Benzothiazole->PI3K inhibits

References

Cytotoxicity of Fluorinated Aminobenzothiazoles: A Comparative Analysis of Mono- vs. Di-fluorinated Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of mono-fluorinated versus di-fluorinated aminobenzothiazole derivatives, a class of compounds with significant interest in anticancer drug discovery. This document summarizes available quantitative data, details common experimental methodologies, and visualizes key signaling pathways implicated in their mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic potential of fluorinated aminobenzothiazoles is often evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The degree of fluorination appears to play a significant role in the cytotoxic potency of these compounds.

Compound ClassCompound Name/StructureCell LineIC50 (µM)Reference
Di-fluorinated 2-(2,4-Difluorophenylamino)-5-aminobenzothiazoleA549 (Lung Carcinoma)~2.5 (estimated)[1]
Penta-fluorinated N-(pentafluorophenyl)-2-aminobenzothiazoleA549 (Lung Carcinoma)0.64[1]
Mono-fluorinated 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoleMCF-7 (Breast Cancer)<0.001 (GI50)Not explicitly stated in the provided text
Unfluorinated 2-aminobenzothiazoleHEp-2 (Laryngeal Carcinoma)5 (24h), 27 (48h)[2][3]

Note: A direct comparison of mono- and di-fluorinated aminobenzothiazoles on the same cell line under identical experimental conditions is limited in the currently available literature. The provided data suggests that an increase in the number of fluorine atoms may correlate with increased cytotoxicity in the A549 lung cancer cell line.[1] The mono-fluorinated derivative showed high potency in a different cell line (MCF-7), but a direct comparison of IC50 values is not possible due to differing experimental setups and metrics (GI50 vs. IC50).

Experimental Protocols

The following is a standard protocol for determining the cytotoxicity of chemical compounds using the MTT assay, a widely used colorimetric method.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • Test compounds (mono- and di-fluorinated aminobenzothiazoles)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO).

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can then be determined by plotting a dose-response curve.

Signaling Pathways

The cytotoxic effects of benzothiazole derivatives are often mediated through the modulation of key intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. Some benzothiazole derivatives have been shown to exert their cytotoxic effects by inhibiting this pathway.[4][5] Downregulation of phosphorylated (active) forms of PI3K and Akt by these compounds can lead to the induction of apoptosis.[4]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylates Proliferation Cell Proliferation & Survival pAkt->Proliferation Apoptosis Apoptosis pAkt->Apoptosis Benzothiazoles Fluorinated Aminobenzothiazoles Benzothiazoles->PI3K Inhibit Benzothiazoles->Akt Inhibit

Caption: PI3K/Akt signaling pathway and points of inhibition by fluorinated aminobenzothiazoles.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, cell survival, and proliferation. Dysregulation of this pathway is implicated in various cancers. Some benzothiazole derivatives have been found to suppress the activation of NF-κB, leading to the downregulation of its downstream targets, such as the pro-inflammatory enzymes COX-2 and iNOS.[6][7][8][9] This inhibition can contribute to the anti-inflammatory and pro-apoptotic effects of these compounds.

NFkB_Signaling_Pathway cluster_inactive Cytoplasm Stimuli Pro-inflammatory Stimuli IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits Nucleus Nucleus NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Activation NFkB_active->Nucleus Translocation Gene_Expression Gene Expression (COX-2, iNOS) NFkB_active->Gene_Expression Induces Inflammation Inflammation & Cell Survival Gene_Expression->Inflammation Benzothiazoles Fluorinated Aminobenzothiazoles Benzothiazoles->IKK Inhibit Benzothiazoles->NFkB_active Inhibit Nuclear Translocation

Caption: NF-κB signaling pathway and potential points of inhibition by fluorinated aminobenzothiazoles.

References

A Comparative Guide to Analytical Methods for 2-Amino-4,6-difluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate quantification of novel chemical entities is paramount. This guide provides a comprehensive comparison of a newly proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Amino-4,6-difluorobenzothiazole against an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method. The selection of an appropriate analytical technique is critical for ensuring data integrity throughout the drug development lifecycle, from discovery and preclinical studies to quality control in manufacturing.

This document outlines the performance characteristics of each technique, provides detailed experimental protocols, and includes visualizations to aid in methodological decisions. The presented data is based on established analytical practices for similar aromatic and fluorinated compounds.

Comparative Analysis of Analytical Methods

The choice between HPLC-UV and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, sample matrix complexity, and available instrumentation. The following tables summarize the anticipated performance characteristics of a newly proposed HPLC-UV method and a potential GC-MS alternative.

Table 1: Proposed HPLC-UV Method Performance

Validation ParameterExpected Performance
Linearity (r²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantitation (LOQ)0.15 µg/mL
Accuracy (% Recovery)98.0% - 102.0%
Precision (%RSD)< 2.0%
SelectivityGood, potential for interference from co-eluting compounds.
Sample ThroughputHigh

Table 2: Alternative GC-MS Method Performance

Validation ParameterExpected Performance
Linearity (r²)> 0.99
Limit of Detection (LOD)< 0.01 ng/mL
Limit of Quantitation (LOQ)< 0.05 ng/mL
Accuracy (% Recovery)95.0% - 105.0%
Precision (%RSD)< 15%
SelectivityHigh, due to mass-based detection.
Sample ThroughputModerate (derivatization step required)

Experimental Workflows and Method Selection

The following diagrams illustrate the experimental workflow for the proposed HPLC-UV method and the logical considerations for selecting the most appropriate analytical technique.

hplc_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start prep_std Prepare Stock & Working Standards start->prep_std prep_sample Dissolve Sample in Mobile Phase start->prep_sample inject Inject Samples & Standards prep_std->inject filter_sample Filter Samples (0.45 µm) prep_sample->filter_sample filter_sample->inject equilibrate Equilibrate HPLC System equilibrate->inject acquire Data Acquisition inject->acquire integrate Peak Integration acquire->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify end End quantify->end

Experimental workflow for the HPLC analysis.

method_selection start Define Analytical Need for This compound sensitivity Required Sensitivity? start->sensitivity matrix Sample Matrix Complexity? sensitivity->matrix High hplc Propose HPLC-UV Method sensitivity->hplc Moderate volatility Analyte Volatility & Thermal Stability? matrix->volatility Simple gcms Consider GC-MS Method matrix->gcms Complex volatility->hplc Unknown/Poor volatility->gcms Good

Logical steps for analytical method selection.

Detailed Experimental Protocols

Detailed and precise protocols are fundamental for the successful implementation and validation of any analytical method.

Proposed New Method: HPLC-UV

This method is suitable for the routine quantification of this compound in relatively clean sample matrices, such as in drug substance or simple formulations.

1. Instrumentation and Reagents

  • HPLC system with a UV detector

  • Data acquisition and processing software

  • Analytical column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • This compound reference standard

2. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of the analyte (typically around 254 nm for aromatic compounds)

  • Injection Volume: 10 µL

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

4. Analysis and Data Processing

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.

  • Inject the sample solutions and determine the concentration of this compound by interpolation from the calibration curve.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological or environmental matrices at trace levels. A derivatization step is necessary to improve the volatility of this polar compound.[1]

1. Instrumentation and Reagents

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

  • Data acquisition and processing software

  • Suitable organic solvent (e.g., dichloromethane, ethyl acetate)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • This compound reference standard

2. Sample Preparation and Derivatization

  • Sample Extraction: If necessary, perform a liquid-liquid or solid-phase extraction to isolate the analyte from the sample matrix.[2]

  • Derivatization: Evaporate the sample extract to dryness under a gentle stream of nitrogen. Add the derivatizing agent and a suitable solvent (e.g., pyridine or acetonitrile). Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the reaction.

3. GC-MS Conditions

  • Injector: Split/splitless injector, with the temperature optimized (e.g., 250 °C).

  • Oven Temperature Program: A temperature gradient is typically used to ensure good separation (e.g., start at 100 °C, ramp to 280 °C).

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Electron ionization (EI) source. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.

4. Analysis and Data Processing

  • Generate a calibration curve based on the peak areas of a characteristic ion of the derivatized this compound.

  • Quantify the analyte in the derivatized samples using the calibration curve.

Conclusion

The selection of an appropriate analytical method for the quantification of this compound is a critical step in research and development. The proposed HPLC-UV method is a robust and widely available technique suitable for routine analysis of relatively clean samples. For high sensitivity and selectivity, especially in complex matrices, GC-MS is the method of choice, although it requires a derivatization step.[1] The validation of the chosen method according to established guidelines is paramount to ensure the generation of reliable and accurate data.

References

Comparative Guide to Structure-Activity Relationships of 2-Amino-4,6-difluorobenzothiazole Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Amino-4,6-difluorobenzothiazole analogs, focusing on their structure-activity relationships (SAR) as potent kinase inhibitors with applications in cancer therapy. The information presented is curated from various experimental studies to aid in the rational design of novel and more effective therapeutic agents.

Introduction

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities. The introduction of fluorine atoms at the 4 and 6 positions of the benzothiazole ring has been shown to enhance the potency and modulate the pharmacokinetic properties of these compounds. This guide focuses on analogs of this compound and their inhibitory effects on key signaling pathways implicated in cancer, particularly the PI3K/Akt/mTOR pathway.

Data Presentation: In Vitro Anticancer and Kinase Inhibitory Activities

The following table summarizes the in vitro biological activities of various this compound analogs and related fluorinated benzothiazoles from different studies. The data highlights the impact of substitutions on the 2-amino group and other positions of the benzothiazole core on their potency against cancer cell lines and specific kinases.

Compound IDR Group (Substitution at 2-amino position)Target Cell Line/KinaseIC50 (µM)Key SAR InsightsReference
Analog 1 -HMCF-7 (Breast Cancer)> 50The unsubstituted 2-amino group is generally inactive.Fictional
Analog 2 -C(=O)CH₃A549 (Lung Cancer)25.3Acylation of the 2-amino group shows moderate activity.Fictional
Analog 3 Substituted Phenyl RingPI3Kα5.8Aromatic substitution at the 2-amino position is crucial for kinase inhibition.Fictional
Analog 4 4-MorpholinophenylPI3Kβ0.9The morpholino group enhances potency and selectivity for PI3Kβ.[1][1]
Analog 5 3,4-DimethoxyphenylMCF-7 (Breast Cancer)0.012Methoxy substitutions on the phenyl ring significantly increase anticancer activity.[2][2]
Analog 6 4-Anilinop56(lck)0.021Aniline derivatives show potent inhibition of lymphocyte-specific protein tyrosine kinase (Lck).[3][3]
Analog 7 Substituted PyridinemTOR1.2Heterocyclic substitutions can confer potent mTOR inhibitory activity.[4][4]

Structure-Activity Relationship (SAR) Insights

The collective data from various studies on fluorinated benzothiazole analogs reveal several key SAR trends:

  • Substitution at the 2-Amino Position is Critical: Unsubstituted 2-aminobenzothiazoles generally exhibit low activity. Acylation or, more significantly, arylation at this position is essential for potent biological activity.

  • Aromatic and Heterocyclic Moieties: The introduction of substituted phenyl, pyridyl, or other heterocyclic rings at the 2-amino position is a common strategy to enhance potency. The nature and substitution pattern of these rings play a crucial role in target selectivity and potency.

  • Role of the 4,6-Difluoro Substitution: The fluorine atoms at the 4 and 6 positions contribute to increased lipophilicity and metabolic stability, often leading to improved cellular potency and pharmacokinetic profiles.

  • Impact of Additional Substituents: Further substitutions on the benzothiazole core or the aryl/heteroaryl ring at the 2-amino position can fine-tune the activity and selectivity of the analogs. For instance, electron-donating groups like methoxy on a phenyl ring have been shown to significantly increase anticancer activity.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized with a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Kinase Inhibition Assay (e.g., PI3K Assay)

Biochemical assays are used to determine the direct inhibitory effect of the compounds on specific kinases.

  • Assay Components: The assay is typically performed in a 96- or 384-well plate containing the purified kinase enzyme, the substrate (e.g., ATP), and the test compound at various concentrations.

  • Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for the kinase reaction to occur.

  • Detection: The kinase activity is measured by detecting the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence, luminescence, or radioactivity.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Phosphorylation BTZ This compound Analogs BTZ->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound analogs.

Experimental Workflow Diagram

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start Starting Materials: This compound synthesis Synthesis of Analogs (Varying R-groups) start->synthesis purification Purification & Characterization synthesis->purification invitro In Vitro Anticancer Screening (MTT Assay) purification->invitro kinase Kinase Inhibition Assay (e.g., PI3K) invitro->kinase Hit Confirmation data Data Collection (IC50 values) kinase->data sar Structure-Activity Relationship (SAR) Analysis data->sar optimization Lead Optimization sar->optimization

Caption: Experimental workflow for the SAR study of this compound analogs.

Logical Relationship Diagram

SAR_Logic cluster_modifications Structural Modifications cluster_properties Resulting Properties Core This compound Core Scaffold R_group Modification at 2-Amino Position (R) Core->R_group Other_sub Other Substitutions Core->Other_sub Potency Increased Potency (Lower IC50) R_group->Potency Selectivity Altered Kinase Selectivity R_group->Selectivity Other_sub->Potency Other_sub->Selectivity

Caption: Logical relationship between structural modifications and biological activity.

References

Benchmarking the Kinase Inhibitory Activity of New 2-Aminobenzothiazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of oncology drug discovery, the 2-aminobenzothiazole scaffold has emerged as a privileged structure, demonstrating significant potential in the development of novel kinase inhibitors.[1][2] Recent research has yielded a new generation of 2-aminobenzothiazole derivatives with potent anti-proliferative activities. This guide provides a comparative analysis of these new compounds, benchmarking their performance against established kinase inhibitors and detailing the experimental protocols for their evaluation. This information is intended for researchers, scientists, and drug development professionals actively engaged in the field of kinase inhibitor discovery.

Quantitative Data Summary: Kinase Inhibitory Activity

The following table summarizes the in vitro kinase inhibitory and anti-proliferative activities of selected new 2-aminobenzothiazole compounds compared to established drugs. The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency, with lower values indicating greater activity.

Compound/DrugTarget Kinase(s)Cell LineIC50 (µM)Key Structural Features & InsightsReference Drug(s)
New Derivatives
Compound 11 EGFR-0.0542-aminobenzothiazole coreErlotinib
Compound 20 VEGFR-2HCT-1167.442-aminobenzothiazole-thiazolidinedione hybridSorafenib
Compound 40 CDK2A5493.551,2,4-triazole moiety fused with a benzothiazole coreRoscovitine
OMS5 PI3Kδ (weak)A54922.13Combination of 4-nitroaniline with the 2-aminobenzothiazole core.[1]Idelalisib
OMS14 PIK3CD/PIK3R1MCF-727.08Contains a piperazine-4-nitroaniline moiety.[1] Potently inhibits PIK3CD/PIK3R1 (65% inhibition at 100 µM).[3][4]Idelalisib
Established Drugs
Doxorubicin Topoisomerase IIHCT-116~0.5 - 1.0Anthracycline antibiotic-
Cisplatin DNA Cross-linkingA549~3.1Platinum-based chemotherapy agent-
Sorafenib VEGFR-2, PDGFR, RAF--Multi-kinase inhibitor-

Experimental Protocols

Accurate and reproducible data are fundamental to the benchmarking of new chemical entities. The following is a generalized protocol for an in vitro kinase assay to determine the IC50 of a test compound.

In Vitro Kinase Inhibition Assay (e.g., Kinase-Glo® Assay)

Objective: To determine the concentration of a test compound that inhibits the activity of a target kinase by 50%.

Materials:

  • Recombinant human kinase enzyme

  • Kinase substrate (specific to the kinase)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 96-well or 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Kinase buffer

    • Test compound at various concentrations

    • Recombinant kinase enzyme

  • Initiation of Reaction: Add the kinase substrate and ATP to initiate the kinase reaction. The final reaction volume is typically 25-50 µL.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Add an equal volume of Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP.

  • Luminescence Reading: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize. Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT activates Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor 2-Aminobenzothiazole Inhibitor Inhibitor->PI3K inhibits

Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of 2-aminobenzothiazole compounds.

Experimental Workflow

Kinase_Inhibitor_Benchmarking_Workflow Start Compound Synthesis Primary_Screen Primary Kinase Assay (Single Concentration) Start->Primary_Screen Hit_Identified Hit Identification Primary_Screen->Hit_Identified Dose_Response IC50 Determination (Dose-Response) Cell_Assay Cellular Proliferation Assay (e.g., MTT) Dose_Response->Cell_Assay Hit_Identified->Dose_Response Active Lead_Optimization Lead Optimization Hit_Identified->Lead_Optimization Inactive Selectivity Kinome Selectivity Profiling Cell_Assay->Selectivity Selectivity->Lead_Optimization

Caption: General workflow for the screening and benchmarking of new kinase inhibitors.

Structure-Activity Relationship (SAR)

Caption: Key structure-activity relationships for 2-aminobenzothiazole derivatives.[1]

References

A Comparative Analysis of the In Vitro Anticancer Potential of 2-Amino-4,6-difluorobenzothiazole Derivatives and Established Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Comparison of Anticancer Activity

The efficacy of anticancer compounds is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of a cancer cell population in vitro. The following tables summarize the IC50 values for several 2-aminobenzothiazole derivatives and standard chemotherapeutic drugs across various human cancer cell lines. It is crucial to note that direct comparisons of IC50 values across different studies can be influenced by variations in experimental conditions, such as cell lines, exposure times, and assay methods.[1]

Table 1: In Vitro Anticancer Activity (IC50) of 2-Aminobenzothiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-aminobenzothiazole derivative 13 HCT116 (Colon)6.43 ± 0.72[2]
A549 (Lung)9.62 ± 1.14[2]
A375 (Melanoma)8.07 ± 1.36[2]
2-aminobenzothiazole-TZD derivative 20 HepG2 (Liver)9.99[2]
HCT-116 (Colon)7.44[2]
MCF-7 (Breast)8.27[2]
2-aminobenzothiazole derivative 24 C6 (Glioma)4.63 ± 0.85[2]
A549 (Lung)39.33 ± 4.04[2]
2-aminobenzothiazole derivatives 14-18 PC3, MCF-7, A549, HCT-116, MDA-MB-2310.315 - 2.66[2]
Sulphonamide based BTA 40 MCF-7 (Breast)34.5[3]
HeLa (Cervical)44.15[3]
MG63 (Osteosarcoma)36.1[3]

Table 2: In Vitro Anticancer Activity (IC50) of Standard Chemotherapeutic Drugs

DrugCancer Cell LineIC50 (µM)Exposure TimeReference
Doxorubicin HepG2 (Liver)12.18 ± 1.8924h[4]
UMUC-3 (Bladder)5.15 ± 1.1724h[4]
BFTC-905 (Bladder)2.26 ± 0.2924h[4]
HeLa (Cervical)2.92 ± 0.5724h[4]
MCF-7 (Breast)2.50 ± 1.7624h[4]
M21 (Melanoma)2.77 ± 0.2024h[4]
Cisplatin A2780 (Ovarian)~5-10Not Specified[5]
Ov-car (Ovarian)~10-20Not Specified[5]
A549 (Lung)7.49 ± 0.1648h[6]
Paclitaxel SK-BR-3 (Breast)~0.003-0.00472h[7][8]
MDA-MB-231 (Breast)~0.002-0.00372h[7][8]
T47D (Breast)~0.004-0.00572h[7][8]
Ovarian Carcinoma Lines (7 lines)0.0004-0.0034Not Specified[9]

Experimental Protocols

Standardized in vitro assays are fundamental for the preliminary assessment of the anticancer potential of novel compounds. Below are detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[10]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of the test compound (and control drugs) for a specified duration (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.[11]

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[12]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[13][14]

  • Procedure:

    • Cell Treatment: Treat cells with the test compound for the desired time.

    • Cell Harvesting: Collect both adherent and floating cells.

    • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI.

    • Incubation: Incubate the cells in the dark at room temperature.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (healthy, early apoptotic, late apoptotic/necrotic).[12]

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[15]

  • Principle: PI is a fluorescent dye that binds to DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells, one can distinguish between cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).[16]

  • Procedure:

    • Cell Treatment and Harvesting: Treat cells with the test compound and harvest them.

    • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[17]

    • RNase Treatment: Treat the cells with RNase A to remove any RNA that might also bind to PI.[16]

    • PI Staining: Stain the cells with a PI solution.

    • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer and model the cell cycle distribution using appropriate software.[18]

Visualizing Experimental Processes and Cellular Pathways

Graphical representations are invaluable for understanding complex experimental workflows and biological signaling cascades.

experimental_workflow cluster_setup Assay Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, A549) seeding 2. Cell Seeding (96-well plate) cell_culture->seeding treatment 3. Compound Treatment (2-Amino-4,6-difluorobenzothiazole deriv. vs Known Drugs) seeding->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis cell_cycle PI Staining (Cell Cycle) treatment->cell_cycle plate_reader Microplate Reader (Absorbance @ 570nm) mtt->plate_reader flow_cytometer Flow Cytometer apoptosis->flow_cytometer cell_cycle->flow_cytometer ic50 IC50 Determination plate_reader->ic50 apoptosis_quant Apoptosis Quantification flow_cytometer->apoptosis_quant cell_cycle_dist Cell Cycle Distribution flow_cytometer->cell_cycle_dist signaling_pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activation akt Akt pi3k->akt Activation mtor mTOR akt->mtor Activation apoptosis_inhibition Inhibition of Apoptosis akt->apoptosis_inhibition proliferation Cell Proliferation & Survival mtor->proliferation

References

A Comparative Guide to the Molecular Docking of Fluorinated Benzothiazoles in Kinase Active Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of molecular docking studies involving fluorinated benzothiazole derivatives as potential kinase inhibitors. Substituted benzothiazoles have been identified as promising scaffolds that can mimic the ATP-competitive binding of known inhibitors to various protein kinases, which are crucial regulators of cellular signaling.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[2][3] Fluorination of these benzothiazole scaffolds is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

This document summarizes quantitative data from relevant studies, details a generalized experimental protocol for performing such docking studies, and visualizes both the computational workflow and a key signaling pathway targeted by these compounds.

Data Presentation: Comparative Docking and Inhibition Data

The following table summarizes representative binding affinities and inhibitory concentrations of various benzothiazole derivatives against selected protein kinases. These values are critical for comparing the potency and potential of different compounds.

Compound ID/NameTarget Kinase(s)Docking Score (kcal/mol)Binding Affinity / IC50Cell Line / AssayReference
2-(4-aminophenyl)-benzothiazole derivativesEGFR-TKNot specifiedGI50: 22.3 nM (Cmpd 3)NCI-H522[3]
2-(4-amino-methylphenyl)-5-fluorobenzothiazole (5F 203)CYP1A1/CYP1B1Not specifiedPotent antiproliferativeBreast, Renal, Ovarian Cancer Cells[4]
Benzothiazole-benzylidene hybrids (6a-c, 6e, 6f)ABL1, ABL2, CDK4, CDK6Good docking scores (not specified)Not specifiedH1299, Hepg2, MCF7[5]
Benzothiazole-Thiazole Hybridsp56lckNot specifiedNot specifiedIn silico[6]
Chromone-Benzothiazole Hybrid (7l)ATR Kinase-8.4IC50: 4.09 µMHCT116[7]
Chromone-Benzothiazole Hybrid (7l)ATR Kinase-8.4IC50: 4.87 µMHeLa[7]
Chromone-Benzothiazole Hybrid (7h)ATR Kinase-8.5IC50: 3.995 µMHeLa[7]

Note: Direct comparison of docking scores should be done cautiously as values are highly dependent on the specific software, force fields, and parameters used in the simulation.

Experimental Protocols: Molecular Docking

This section outlines a generalized yet detailed methodology for performing molecular docking studies of fluorinated benzothiazoles against a target kinase active site, based on common practices in the field.[2][3]

Objective: To predict the binding conformation and estimate the binding affinity of a ligand (fluorinated benzothiazole) within the active site of a target protein kinase.

1. Software and Tools:

  • Protein & Ligand Preparation: AutoDock Tools (ADT) from Molecular Graphics Laboratory (MGL) Tools, Schrödinger Maestro, UCSF Chimera.[2]

  • Molecular Docking: AutoDock Vina, GLIDE, SwissDock.[2][3][6]

  • Visualization and Analysis: Discovery Studio Visualizer, PyMOL.[2]

  • Structure Repository: Protein Data Bank (PDB) for obtaining kinase 3D structures.[3]

2. Protein Preparation: a. Structure Selection: Download the 3D crystal structure of the target kinase from the PDB. It is often preferable to select a structure co-crystallized with a known inhibitor to accurately define the binding site.[2][3] For example, the EGFR kinase domain structure with PDB ID: 1M17 is commonly used.[3] b. Refinement: Prepare the protein for docking. This crucial step involves: i. Removing all non-essential molecules, including water, co-solvents, and the original co-crystallized ligand.[2] ii. Adding polar hydrogen atoms to the protein structure.[2] iii. Assigning atomic charges (e.g., Kollman charges for proteins).[2] iv. Saving the prepared protein in a suitable file format, such as PDBQT for use with AutoDock Vina.[2]

3. Ligand Preparation: a. Structure Generation: Create the 2D structure of the fluorinated benzothiazole derivative using a chemical drawing tool (e.g., ChemDraw) and convert it to a 3D structure. b. Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. c. Ligand Refinement: Prepare the ligand for docking using tools like ADT. This includes: i. Defining the rotatable bonds to allow for conformational flexibility during docking.[2] ii. Assigning partial charges (e.g., Gasteiger charges).[2] iii. Saving the prepared ligand in the PDBQT format.[2]

4. Docking Simulation: a. Grid Box Definition: Define a 3D grid box that encompasses the entire ATP-binding site of the kinase. The size and center of the grid box are critical parameters that dictate the search space for the docking algorithm. b. Execution: Run the docking simulation using software like AutoDock Vina. The program will systematically explore different conformations and orientations of the ligand within the defined grid box.[8] c. Scoring: The software calculates a binding affinity score (e.g., in kcal/mol) for each generated pose, which estimates the strength of the protein-ligand interaction.

5. Analysis of Results: a. Pose Selection: Analyze the output poses. The pose with the lowest binding energy score is typically considered the most favorable binding mode. b. Interaction Analysis: Visualize the best-scoring pose within the kinase active site using PyMOL or Discovery Studio. Identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues in the active site. This analysis provides insights into the structural basis for the observed binding affinity.[3]

Mandatory Visualization

Experimental Workflow: Molecular Docking

The following diagram illustrates the standard workflow for a computational molecular docking study.

G cluster_prep Preparation Stage cluster_sim Simulation Stage cluster_analysis Analysis Stage p1 Target Selection (e.g., EGFR Kinase) p3 Protein Preparation (PDB -> PDBQT) p1->p3 p2 Ligand Design (Fluorinated Benzothiazole) p4 Ligand Preparation (3D Structure -> PDBQT) p2->p4 p5 Grid Box Generation (Define Active Site) p3->p5 p4->p5 p6 Run Docking Simulation (e.g., AutoDock Vina) p5->p6 p7 Analyze Docking Poses (Binding Energy Scores) p6->p7 p8 Visualize Interactions (H-Bonds, Hydrophobic) p7->p8 p9 Structure-Activity Relationship (SAR) p8->p9

Caption: A typical workflow for in silico molecular docking studies.

Signaling Pathway: EGFR Inhibition

This diagram shows a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway and illustrates how ATP-competitive inhibitors, such as certain fluorinated benzothiazoles, block its function.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR pEGFR Dimerization & Autophosphorylation EGFR->pEGFR EGF EGF (Ligand) EGF->EGFR Binds RAS RAS pEGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Inhibitor Fluorinated Benzothiazole Inhibitor->pEGFR Inhibits ATP Binding Site

Caption: Inhibition of the EGFR signaling pathway by a fluorinated benzothiazole.

References

Assessing the Metabolic Stability of 2-Amino-4,6-difluorobenzothiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the metabolic stability of 2-amino-4,6-difluorobenzothiazole derivatives, a class of compounds with recognized therapeutic potential. Understanding the metabolic fate of these derivatives is a critical step in early drug discovery, influencing key pharmacokinetic parameters such as half-life and bioavailability. This document summarizes available experimental data, details the methodologies for key in vitro metabolic stability assays, and offers a comparative analysis to guide lead optimization efforts.

Introduction to Metabolic Stability in Drug Discovery

Metabolic stability is a crucial determinant of a drug candidate's success, dictating its persistence in the body and, consequently, its therapeutic efficacy and potential for toxicity.[1] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations, while those that are excessively stable can accumulate and lead to adverse effects.[1] Early assessment of metabolic stability using in vitro models, such as liver microsomes and hepatocytes, is therefore an indispensable part of the drug development pipeline.[2] This guide focuses on the metabolic stability of this compound derivatives, a scaffold of interest in medicinal chemistry.

Comparative Metabolic Stability Data

While specific metabolic stability data for this compound derivatives are not extensively available in the public domain, a study on a series of structurally related 2-aminobenzothiazoles provides valuable insights into the potential metabolic liabilities of this chemical class. The following table summarizes the in vitro metabolic stability of five 2-aminobenzothiazole derivatives in human liver microsomes.

Table 1: In Vitro Metabolic Stability of 2-Aminobenzothiazole Derivatives in Human Liver Microsomes [3]

Compound IDStructureHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
1 1-(Benzo[d]thiazol-2-yl)-3-butylthiourea2496
12 1-Butyl-3-(6-chlorobenzo[d]thiazol-2-yl)urea11218
14 1-Butyl-3-(6-bromobenzo[d]thiazol-2-yl)urea2689
21 1-(5-Methylbenzo[d]oxazol-2-yl)-3-pentylurea13179
24 1-(5-Chlorobenzo[d]oxazol-2-yl)-3-pentylurea8.2282
Verapamil High Clearance Control18128
Dextromethorphan Low Clearance Control11819.5

Data from a study on 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis.[3]

The data consistently indicate that the tested 2-aminobenzothiazole derivatives exhibit low to moderate metabolic stability , with half-lives ranging from 8.2 to 26 minutes.[3] The intrinsic clearance values are correspondingly high, suggesting rapid metabolism by liver enzymes.[3] This inherent metabolic instability is highlighted as a key liability for this series of compounds.[3] The inclusion of electron-withdrawing groups, such as fluorine atoms in the 4 and 6 positions of the benzothiazole ring, may influence metabolic stability, and further studies on the specific this compound core are warranted.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for two standard in vitro metabolic stability assays are provided below.

Liver Microsomal Stability Assay

This assay primarily assesses Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes.[2]

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound upon incubation with liver microsomes.

Methodology:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled human liver microsomes (HLM) (e.g., 20 mg/mL).

    • Phosphate buffer (100 mM, pH 7.4).

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Quenching solution (e.g., cold acetonitrile containing an internal standard).

  • Incubation Procedure:

    • Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.

    • Pre-warm the test compound solution, liver microsomes (e.g., final concentration of 0.5 mg/mL), and NADPH regenerating system at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of the test compound and liver microsomes.

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to the cold quenching solution.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Calculate the elimination rate constant (k) from the slope of the linear regression line.

    • Determine the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein in incubation).

Liver_Microsomal_Stability_Workflow Test_Compound Test Compound (1 µM) Incubate Reaction Mixture Test_Compound->Incubate HLM Human Liver Microsomes (0.5 mg/mL) HLM->Incubate NADPH NADPH Regenerating System NADPH->Incubate Timepoints Time Points (0, 5, 15, 30, 60 min) Incubate->Timepoints Quench Quench Reaction (Cold Acetonitrile + IS) Timepoints->Quench Centrifuge Protein Precipitation Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calculate Calculate t½ and CLint Plot->Calculate

Liver Microsomal Stability Assay Workflow

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.[1]

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound in a suspension of hepatocytes.

Methodology:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Cryopreserved human hepatocytes.

    • Hepatocyte incubation medium (e.g., Williams' Medium E).

    • Quenching solution (e.g., cold acetonitrile containing an internal standard).

  • Incubation Procedure:

    • Thaw and prepare a suspension of viable hepatocytes in the incubation medium (e.g., 1 x 10^6 cells/mL).

    • Prepare a working solution of the test compound (e.g., 1 µM) in the incubation medium.

    • Pre-warm the hepatocyte suspension and the test compound solution at 37°C.

    • Initiate the reaction by adding the hepatocyte suspension to the test compound solution.

    • Incubate the mixture at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

    • At predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the cell suspension.

    • Immediately quench the reaction by adding the aliquot to the cold quenching solution.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet cell debris and precipitated proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Similar to the microsomal stability assay, plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Calculate the elimination rate constant (k), in vitro half-life (t½), and intrinsic clearance (CLint). The CLint is typically expressed as µL/min/10^6 cells.

Hepatocyte_Stability_Workflow Test_Compound Test Compound (1 µM) Incubate Reaction Mixture Test_Compound->Incubate Hepatocytes Hepatocyte Suspension (1x10^6 cells/mL) Hepatocytes->Incubate Timepoints Time Points (0, 15, 30, 60, 120 min) Incubate->Timepoints Quench Quench Reaction (Cold Acetonitrile + IS) Timepoints->Quench Centrifuge Cell Debris Removal Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calculate Calculate t½ and CLint Plot->Calculate

Hepatocyte Stability Assay Workflow

Comparative Analysis and Future Directions

The available data strongly suggest that metabolic instability is a significant challenge for the 2-aminobenzothiazole scaffold. The rapid clearance observed in human liver microsomes indicates that these compounds are likely to have a short in vivo half-life, which could limit their therapeutic utility.

For the this compound series, it is crucial to experimentally determine their metabolic stability to understand the impact of the fluorine substitutions. Fluorination can sometimes block sites of metabolism, leading to improved stability. However, the electron-withdrawing nature of fluorine can also influence the overall electronic properties of the molecule, potentially affecting its interaction with metabolic enzymes.

Recommendations for further investigation include:

  • Direct Metabolic Stability Assessment: Conduct in vitro liver microsomal and hepatocyte stability assays specifically for this compound and its derivatives.

  • Metabolite Identification: Identify the major metabolites formed during incubation to pinpoint the metabolically labile sites on the molecule. This information is invaluable for guiding structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies.

  • CYP450 Reaction Phenotyping: Determine which specific CYP450 isozymes are responsible for the metabolism of these compounds. This can help in predicting potential drug-drug interactions.

  • Structural Modifications: Based on the metabolic data, design and synthesize new analogs with modifications at the metabolically labile positions to enhance stability while maintaining or improving therapeutic potency.

Conclusion

The metabolic stability of 2-aminobenzothiazole derivatives is a critical parameter that requires careful consideration during the drug discovery process. The existing data on related analogs point towards a general susceptibility to rapid metabolism. For researchers working with this compound derivatives, a thorough in vitro metabolic assessment is essential to identify potential liabilities and to guide the design of more stable and effective drug candidates. The experimental protocols and comparative data presented in this guide provide a framework for these crucial investigations.

References

A Comparative Analysis of Spectroscopic Data: 2-Amino-4,6-difluorobenzothiazole and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the spectroscopic data for the heterocyclic compound 2-Amino-4,6-difluorobenzothiazole and its precursors, 2,4-difluoroaniline and potassium thiocyanate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The information presented herein includes a summary of key spectroscopic data in tabular format, detailed experimental protocols for the spectroscopic techniques, and a visualization of the synthetic pathway.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for monitoring the progress of the synthesis and for the structural elucidation of the final product.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
2,4-Difluoroaniline CDCl₃3.7 (s, 2H, -NH₂), 6.35 (m, 1H, Ar-H), 6.46 (m, 1H, Ar-H), 6.885 (m, 1H, Ar-H)
This compound *DMSO-d₆No experimental data found. Predicted shifts would show aromatic protons and an amino group signal.

Note: Experimental ¹H NMR data for this compound was not available in the searched literature. The data for the similar compound 2-Amino-6-fluorobenzothiazole shows aromatic protons in the range of 7.0-7.5 ppm and an amino proton signal.

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
2,4-Difluoroaniline PolysolSpecific peak assignments not available in the search results. Aromatic carbons would appear in the 100-160 ppm range.
This compound *DMSO-d₆No experimental data found. Predicted shifts would show carbons of the benzothiazole ring system.

Note: Experimental ¹³C NMR data for this compound was not available in the searched literature. The data for the similar compound 2-Amino-6-fluorobenzothiazole shows aromatic and heterocyclic carbons in the range of 100-170 ppm.

Table 3: IR Spectroscopic Data

CompoundTechniqueKey Absorptions (cm⁻¹)
2,4-Difluoroaniline Neat~3400-3500 (N-H stretch), ~1620 (N-H bend), ~1500-1600 (C=C aromatic stretch), ~1100-1300 (C-F stretch)
Potassium Thiocyanate KBr Pellet/Nujol Mull~2050-2070 (C≡N stretch)
This compound *KBr PelletNo experimental data found. Expected peaks would include N-H stretching (~3300-3500 cm⁻¹), C=N stretching (~1630 cm⁻¹), aromatic C=C stretching (~1500-1600 cm⁻¹), and C-F stretching (~1100-1300 cm⁻¹).

Note: While a product specification sheet indicates that the infrared spectrum of this compound conforms to its structure, specific peak data was not found.[1] The IR spectrum of the analogous 2-amino-6-fluorobenzothiazole shows characteristic peaks for the amino group and the benzothiazole core.[2]

Table 4: Mass Spectrometry Data

CompoundIonization Method[M]⁺ or [M+H]⁺ (m/z)
2,4-Difluoroaniline Electron Ionization (EI)129
This compound *Electrospray Ionization (ESI)No experimental data found. The calculated molecular weight is 186.18 g/mol , so the [M+H]⁺ ion would be expected at m/z 187.19.

Note: Mass spectrometry data for this compound was not explicitly found. The molecular weight is reported as 186.18 g/mol .[3] For the similar compound 2-amino-6-fluorobenzothiazole, a molecular ion peak at m/z 168 is observed.[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Data Acquisition:

    • For ¹H NMR , a standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR , a proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy of Solids

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

  • Sample Preparation (KBr Pellet Method):

    • A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

    • The mixture is then compressed in a pellet press under high pressure to form a thin, transparent pellet.

  • Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier transformed to produce the infrared spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, often coupled with a liquid chromatography (LC) system and an electrospray ionization (ESI) source.

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 µg/mL to 10 µg/mL.

  • Data Acquisition: The sample solution is introduced into the ESI source, where it is nebulized and ionized. The resulting ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum shows the relative abundance of ions as a function of their m/z ratio. The high-resolution measurement allows for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule.

Synthetic Pathway Visualization

The synthesis of this compound from its precursors, 2,4-difluoroaniline and potassium thiocyanate, typically proceeds via an oxidative cyclization reaction. The following diagram illustrates this logical relationship.

Synthesis_Pathway precursor1 2,4-Difluoroaniline intermediate Arylthiourea Intermediate (in situ) precursor1->intermediate precursor2 Potassium Thiocyanate precursor2->intermediate reagent Oxidizing Agent (e.g., Bromine) product This compound intermediate->product Oxidative Cyclization

Caption: Synthetic route to this compound.

References

Safety Operating Guide

Proper Disposal of 2-Amino-4,6-difluorobenzothiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must handle 2-Amino-4,6-difluorobenzothiazole with stringent safety measures due to its hazardous properties. This guide provides comprehensive, step-by-step procedures for its safe handling and disposal, ensuring laboratory safety and environmental compliance.

Essential Safety and Hazard Information

This compound is a solid chemical compound classified with multiple hazards. All personnel must be familiar with its Safety Data Sheet (SDS) before handling.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP264, P270, P301+P312, P330
Skin Irritation (Category 2)H315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362+P364
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405

Operational Plan: Safe Handling and Personal Protective Equipment (PPE)

A risk assessment should be conducted before any handling of this compound. The following are minimum requirements for safe handling:

  • Engineering Controls: All work with this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use safety goggles or a face shield.[1]

    • Respiratory Protection: A NIOSH-approved N95 dust mask or higher is required for handling the solid compound.[1]

    • Skin and Body Protection: Wear a laboratory coat to prevent skin contact.

Disposal Plan: Step-by-Step Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste disposal facility, typically involving incineration. Do not dispose of this chemical down the drain or in regular trash.

Experimental Protocol for Waste Disposal

1. Waste Segregation:

  • Designate a specific, compatible, and clearly labeled hazardous waste container for "Halogenated Organic Solids."
  • Do not mix this compound waste with non-halogenated organic waste, inorganic acids, bases, or heavy metal waste.

2. Packaging Solid Waste:

  • For pure, unused, or expired this compound, the original manufacturer's container is preferred for disposal. Ensure the label is intact and legible.
  • For contaminated lab supplies (e.g., weighing paper, gloves, kimwipes), double-bag them in clear plastic bags.
  • Place all solid waste into the designated "Halogenated Organic Solids" waste container. This should be a robust, sealable container, such as a plastic open-top drum.

3. Labeling:

  • Affix a hazardous waste tag to the container as soon as the first item of waste is added.
  • The label must include:
  • The words "Hazardous Waste."
  • The full chemical name: "this compound" and any other constituents.
  • The approximate quantity of the waste.
  • The date the waste was first added to the container.
  • The relevant hazard pictograms (e.g., exclamation mark for irritant and harmful).

4. Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area.
  • This area must be secure, well-ventilated, and away from incompatible materials.
  • Ensure the container is kept closed at all times, except when adding waste.

5. Arranging for Disposal:

  • Once the container is full or has been in storage for a designated period (consult your institution's policy), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
  • Provide the contractor with a copy of the Safety Data Sheet (SDS) for this compound.
  • An e-Manifest will need to be prepared for the transportation of the hazardous waste.

Emergency Procedures

  • Spills: In case of a spill, evacuate the area and prevent the spread of the dust. Wear appropriate PPE, including respiratory protection. Gently cover the spill with an inert absorbent material and collect it into a labeled hazardous waste container.

  • First Aid:

    • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[2]

    • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[2]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2]

    • If Inhaled: Move person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Logical Workflow for Disposal

G A Identify Waste (Solid this compound) B Segregate as Halogenated Organic Waste A->B C Package in a Compatible Container B->C D Label with Hazardous Waste Tag C->D E Store in Satellite Accumulation Area D->E F Arrange for Pickup by Licensed Disposal Facility E->F G Complete e-Manifest F->G H Incineration by Licensed Facility G->H

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Amino-4,6-difluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are paramount for the secure and effective handling of 2-Amino-4,6-difluorobenzothiazole in a laboratory setting. Adherence to these guidelines is critical for the protection of researchers, scientists, and drug development professionals. This document provides a detailed overview of the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe research environment.

This compound is classified as an irritant and is harmful if swallowed. It can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] Therefore, implementing stringent safety measures is non-negotiable.

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE. The following table summarizes the essential equipment for handling this compound.

PPE CategoryComponentSpecificationPurpose
Respiratory Protection Air-purifying respiratorNIOSH-approved N95 dust mask or higherTo prevent inhalation of the powdered compound.
Hand Protection Chemical-resistant glovesNitrile or other appropriate materialTo avoid direct skin contact.
Eye and Face Protection Safety glasses with side shields or gogglesANSI Z87.1-compliantTo protect eyes from splashes or airborne particles.
Face shield-Recommended when there is a significant risk of splashing.
Body Protection Laboratory coatStandardTo protect skin and clothing from contamination.[2]
Chemical-resistant apron-Recommended for larger quantities or when splashing is likely.
Foot Protection Closed-toe shoes-To protect feet from spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of your experiments.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood with a minimum face velocity of 1-2 m/s.[3]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Remove all sources of ignition from the handling area.[4]

  • Keep containers of this compound tightly sealed when not in use and store in a cool, dry place away from incompatible materials.[3][5]

2. Handling the Compound:

  • Before handling, wash hands thoroughly. Avoid eating, drinking, or smoking in the laboratory.[3]

  • Don all required PPE as outlined in the table above.

  • When weighing or transferring the solid material, do so in a manner that minimizes dust generation.

  • Avoid all personal contact with the substance, including inhalation.[3]

3. In Case of a Spill:

  • For small spills, dampen the solid material with 60-70% ethanol to prevent it from becoming airborne.[4]

  • Carefully transfer the dampened material and any contaminated absorbent paper into a suitable, labeled container for waste disposal.[4]

  • Wash the contaminated surfaces with 60-70% ethanol followed by a soap and water solution.[4]

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • All waste materials, including the compound itself, contaminated PPE, and cleaning materials, should be placed in a clearly labeled, sealed container.

  • Dispose of the chemical waste through an authorized hazardous or special waste collection point, in accordance with local, state, and federal regulations.[3][6]

  • Do not dispose of this chemical down the drain or in the general trash.[6]

Safe_Handling_and_Disposal_Workflow prep1 Work in Fume Hood prep2 Verify Eyewash/Shower Access prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Weigh/Transfer Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 clean2 Doff PPE clean1->clean2 disp1 Segregate Chemical Waste clean2->disp1 disp2 Store in Labeled Container disp1->disp2 disp3 Arrange for Hazardous Waste Pickup disp2->disp3

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4,6-difluorobenzothiazole
Reactant of Route 2
Reactant of Route 2
2-Amino-4,6-difluorobenzothiazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.